molecular formula C8H9BFNO4 B1418012 (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid CAS No. 913835-58-2

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Cat. No.: B1418012
CAS No.: 913835-58-2
M. Wt: 212.97 g/mol
InChI Key: RZYYOLUTTNFCAU-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a high-purity aryl boronic acid compound serving as a versatile building block in organic synthesis and medicinal chemistry research. This solid, which should be stored at room temperature under an inert atmosphere, is intended For Research Use Only and is not for diagnostic or therapeutic use. [1] Boronic acids are privileged motifs in drug discovery, valued for their low toxicity and versatile reactivity. [3] They act as critical intermediates in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form novel carbon-carbon bonds for constructing complex molecules. [3] The unique properties of boronic acids also make them bioisosteres for carboxylic acids, allowing medicinal chemists to improve the pharmacokinetic and selectivity profiles of bioactive compounds. [3] The specific structure of this derivative lends itself to advanced applications. The electron-withdrawing fluoro and carboxamide substituents on the phenyl ring can fine-tune the compound's acidity (pKa), which is a critical parameter for enhancing its binding affinity to diols like sugars. [8] This makes it a promising candidate for developing glucose-responsive systems, such as self-regulated insulin delivery platforms and biosensors. [8] Furthermore, boronic acid derivatives have shown significant potential in other therapeutic areas, including protease inhibition for oncology and serving as β-lactamase inhibitors in antibiotic adjuvants. [3]

Properties

IUPAC Name

[3-fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BFNO4/c1-15-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYYOLUTTNFCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NOC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660195
Record name [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
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Molecular Weight

212.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-58-2
Record name B-[3-Fluoro-4-[(methoxyamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-4-(methoxycarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward: In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount to the discovery of novel therapeutics. Phenylboronic acids are indispensable building blocks, primarily for their utility in palladium-catalyzed cross-coupling reactions that form the backbone of many drug candidates.[1] This guide provides an in-depth technical overview of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (CAS No. 849833-86-9), a reagent of increasing importance for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a proposed synthetic pathway, analytical validation, and its cornerstone application in Suzuki-Miyaura cross-coupling reactions.

A Note on Nomenclature: The CAS number 849833-86-9 is consistently associated with the structure bearing a methylcarbamoyl [-C(=O)NHCH₃] group, not a methoxycarbamoyl [-C(=O)NHOCH₃] group. This guide will proceed with the validated methylcarbamoyl structure.[2][3]

Core Compound Identity and Physicochemical Properties

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a multifunctional organoboron compound.[4] Its structure is characterized by a phenyl ring substituted with three key functional groups: a boronic acid, a fluorine atom, and a methylcarbamoyl group. Each of these imparts unique properties that are highly advantageous in drug discovery.

  • The Boronic Acid Moiety [-B(OH)₂]: This is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon bonds with exceptional reliability.[5] It is known for its stability, generally low toxicity, and versatile reactivity.[1]

  • The Fluoro Group [-F]: The fluorine atom, being highly electronegative, acts as an electron-withdrawing group. In medicinal chemistry, the incorporation of fluorine can significantly enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins by altering the molecule's electronic properties and pKa.[4][6]

  • The Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be critical for specific, high-affinity interactions with biological targets like enzymes or receptors.[4]

These features combine to make the title compound a valuable intermediate for constructing complex molecules designed for targeted therapies.[7]

Table 1: Physicochemical Properties of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

PropertyValueSource(s)
CAS Number 849833-86-9[2][3]
Molecular Formula C₈H₉BFNO₃[2][3]
Molecular Weight 196.97 g/mol [2][3]
IUPAC Name [3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid[2]
Synonyms N-Methyl-4-borono-2-fluorobenzamide[8]
SMILES CNC(=O)C1=C(F)C=C(C=C1)B(O)O[2]
InChIKey IVSXSBGNMOZTJR-UHFFFAOYSA-N[2]
Appearance White to off-white powder/solid[9]

Synthesis Pathway: A Proposed Technical Workflow

Workflow Overview

The proposed synthesis involves three key transformations:

  • Amidation: Conversion of the starting carboxylic acid to the corresponding N-methylamide.

  • Halogen-Metal Exchange: Conversion of the aryl bromide to an organolithium species.

  • Borylation: Quenching the organolithium intermediate with a boron electrophile to form the target boronic acid.

Synthesis_Pathway A 4-Bromo-2-fluorobenzoic Acid B Step 1: Amidation (EDCI, HOBt, Methylamine) A->B Reagents C 4-Bromo-2-fluoro-N-methylbenzamide B->C Product D Step 2: Lithiation (n-BuLi, THF, -78 °C) C->D Reactant E Lithium Intermediate D->E Intermediate F Step 3: Borylation & Hydrolysis (1. Triisopropyl borate 2. Acidic Workup) E->F Reactant G (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid CAS: 849833-86-9 F->G Final Product

Caption: Proposed synthetic workflow for the target boronic acid.

Step-by-Step Experimental Protocol

PART A: Synthesis of Intermediate 4-Bromo-2-fluoro-N-methylbenzamide[9]

  • Reaction Setup: To a round-bottom flask maintained under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-fluorobenzoic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Activation: Stir the mixture at room temperature until all solids dissolve. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 2.5 eq.). Stir for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a 2M solution of methylamine in THF (5.0 eq.) dropwise to the reaction mixture, maintaining the temperature at 20-25°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous phase with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/cyclohexane gradient) to yield 4-bromo-2-fluoro-N-methylbenzamide as a white solid.[9]

PART B: Synthesis of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid

  • Reaction Setup: In a flame-dried, multi-necked flask under a strict inert atmosphere, dissolve the intermediate 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 eq., 1.6M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. A color change is typically observed. Stir the mixture at -78°C for 1 hour.

  • Borylation: To the resulting organolithium solution, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78°C.

  • Warming and Hydrolysis: After stirring for an additional 2 hours at -78°C, allow the reaction to warm slowly to room temperature overnight.

  • Workup: Cool the mixture to 0°C and quench by the slow addition of 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The product may precipitate or be partitioned between layers. If a solid precipitates, it can be collected by filtration. If partitioned, the organic layer is separated, dried over MgSO₄, and concentrated. The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., ether/hexanes) to afford the final product.

Analytical Characterization and Quality Control

Rigorous analytical testing is crucial to confirm the identity and purity of the synthesized boronic acid. A combination of spectroscopic and chromatographic methods should be employed.

Table 2: Key Analytical Techniques for Structural Validation

TechniqueParameterExpected Observations / Information Gained
¹H NMR Chemical Shift (δ), Integration, Coupling Constants (J)Expect distinct aromatic proton signals influenced by fluorine and amide substituents. A characteristic doublet for the N-methyl group and a broad singlet for the boronic acid -OH protons.
¹³C NMR Chemical Shift (δ)Resonances for all 8 unique carbon atoms, including the carbonyl carbon and the carbon atom bearing the boron moiety (C-B bond).
¹⁹F NMR Chemical Shift (δ)A single resonance confirming the presence of the fluorine atom.
¹¹B NMR Chemical Shift (δ)A broad signal in the range typical for sp²-hybridized arylboronic acids (~27-33 ppm).[10]
FT-IR Wavenumber (cm⁻¹)Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1640 cm⁻¹), and B-O (~1350 cm⁻¹).
HRMS (ESI) m/zHigh-resolution mass spectrometry to confirm the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and verify the elemental composition (C₈H₉BFNO₃).
HPLC Retention Time, Peak AreaTo determine the purity of the final compound, typically aiming for >98%.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl structures. This reaction is a cornerstone of modern pharmaceutical development.[7]

General Reaction Mechanism

The catalytic cycle involves three key steps: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Transmetalation of the organic group from the boronic acid to the palladium center, and Reductive Elimination to form the C-C bond and regenerate the catalyst.[5]

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) PdII Ar¹-Pd(II)L₂-X OA->PdII TM Transmetalation (Ar²-B(OH)₂) + Base PdII->TM PdII_Ar Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar¹-Ar² RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[11][12]

  • Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 1-3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O.

  • Heating: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80°C to 120°C. If using a microwave reactor, temperatures up to 150°C for shorter durations can be employed.[12]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Future Outlook

(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a strategically designed building block that offers synthetic chemists a reliable tool for introducing a fluorinated, amide-functionalized phenyl ring into target molecules. Its utility in the robust and scalable Suzuki-Miyaura coupling reaction makes it highly relevant for constructing novel chemical entities in drug discovery and materials science. The proposed synthetic route provides a clear and actionable pathway for its preparation, while the outlined analytical and application protocols serve as a validated starting point for its successful implementation in the laboratory. As the demand for functionally complex and precisely tailored molecules grows, the importance of such versatile intermediates will continue to increase.

References

A Technical Guide to Fluorinated Phenylboronic Acids: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Structural Nuances

The field of medicinal chemistry demands precision, not only in experimental execution but also in the nomenclature of the molecular tools we employ. The term "(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid" presents a degree of structural ambiguity. It could refer to several related structures, including a Weinreb amide derivative such as (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid (CAS 913835-59-3), or a simpler methoxyamide. This guide, therefore, addresses the broader, highly valuable class of Fluorinated Phenylboronic Acids . We will delve into the core principles governing their synthesis, reactivity, and application, using specific, commercially available analogs as illustrative examples to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorinated Phenylboronic Acids

Fluorinated arylboronic acids are indispensable reagents in contemporary organic synthesis and medicinal chemistry.[1] The introduction of fluorine into a phenylboronic acid scaffold imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's reactivity and biological activity.[2] The strong electron-withdrawing nature of fluorine can enhance the Lewis acidity of the boronic acid, impacting its reactivity in crucial transformations like the Suzuki-Miyaura cross-coupling.[3] In the context of drug design, the presence of fluorine can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This guide will provide an in-depth exploration of these versatile building blocks.

Physicochemical and Spectroscopic Properties

The properties of fluorinated phenylboronic acids can vary significantly based on the nature and position of their substituents. Below is a comparative summary of several related compounds.

Property(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid4-Fluoro-3-(methoxycarbonyl)phenylboronic acid3-Fluoro-4-(methoxycarbonyl)phenylboronic acid
CAS Number 913835-59-3874219-35-9505083-04-5
Molecular Formula C₉H₁₁BFNO₄C₈H₈BFO₄C₈H₈BFO₄
Molecular Weight 227.99 g/mol 197.96 g/mol 197.96 g/mol
Appearance SolidWhite to off-white crystalline powderData not available
Purity ≥98%≥97%Data not available
Storage Inert atmosphere, room temperatureRoom TemperatureData not available

Spectroscopic Characterization:

The structural elucidation of these compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy.

  • ¹H NMR: Provides information on the aromatic and substituent protons.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹¹B NMR: The chemical shift is indicative of the coordination state of the boron atom, typically appearing in the range for tri-coordinated boronic species.[4][5]

  • ¹⁹F NMR: Confirms the presence and environment of the fluorine atom.[4]

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation (R²-B(OH)₂ + Base) pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

References

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile reagent.

Introduction and Scientific Context

This compound is a specialized aromatic boronic acid derivative. Its utility in pharmaceutical and materials science is anchored by three key structural features: the boronic acid moiety, a fluorine substituent, and a methoxycarbamoyl group.

  • The boronic acid group is the cornerstone of its reactivity, making it an indispensable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is one of the most robust methods for forming carbon-carbon bonds, essential for constructing the complex molecular skeletons of modern drug candidates.[1]

  • The fluorine atom imparts unique properties to the molecule. Its high electronegativity can modulate the acidity of the boronic acid, influence reaction kinetics, and alter the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final compounds in which it is incorporated. This is a common strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.

  • The methoxycarbamoyl group provides a site for hydrogen bonding, which can be critical for molecular recognition and binding interactions with biological targets like enzymes or receptors.[1]

This combination of functional groups makes this compound a valuable intermediate for creating structurally diverse and biologically active molecules.

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource(s)
Molecular Formula C₈H₉BFNO₃[2][3]
Molecular Weight 196.97 g/mol [2]
CAS Number 849833-86-9[2][4]
IUPAC Name [3-fluoro-4-(methylcarbamoyl)phenyl]boronic acid[2]
Synonyms 4-Borono-2-fluoro-N-methylbenzamide[4]
Appearance White to off-white powder/solid[3]
Purity Typically ≥98%[3]
Structural Representation

The two-dimensional structure of the molecule is depicted below.

Caption: 2D Structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

G start Starting Material: 4-Bromo-2-fluoro-N-methylbenzamide step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 1 intermediate Lithiated Intermediate (Aryl Lithium Species) step1->intermediate step2 Borylation (Triisopropyl borate, -78 °C) intermediate->step2 2 borate_ester Boronate Ester Intermediate step2->borate_ester step3 Hydrolysis (Aqueous Acid, e.g., HCl) borate_ester->step3 3 product Final Product: This compound step3->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure synthesized from general methods for preparing fluorinated arylboronic acids.[5][6]

Step 1: Lithiation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~10 mL per mmol of starting material).

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, ~1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Causality: This low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange over deprotonation at other sites.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryl lithium intermediate is typically rapid.

Step 2: Borylation

  • While maintaining the temperature at -78 °C, slowly add triisopropyl borate (B(O-iPr)₃, ~1.2 eq) dropwise. Expertise & Experience: Triisopropyl borate is often preferred over trimethyl borate as it is less reactive, reducing the formation of over-borylated byproducts.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (12-16 hours).

Step 3: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (~pH 5-6). Trustworthiness: This step hydrolyzes the boronate ester to the desired boronic acid and neutralizes any remaining organolithium species.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product is typically a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with a non-polar solvent like n-hexane to remove non-polar impurities.

Analytical Characterization

A multi-technique approach is required to confirm the identity and purity of the synthesized compound. The following are expected analytical outcomes based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the amide, and the methyl group. The aromatic signals will exhibit complex splitting patterns due to coupling with each other and with the ¹⁹F nucleus. The B(OH)₂ protons are often broad and may exchange with D₂O.[7]

  • ¹³C NMR: The carbon spectrum will show signals for each unique carbon atom. The carbon directly attached to the fluorine will appear as a doublet with a large ¹J(C-F) coupling constant.

  • ¹⁹F NMR: A single resonance is expected, which may show coupling to nearby aromatic protons.[7]

  • ¹¹B NMR: The boron NMR spectrum should exhibit a single, broad signal characteristic of a tricoordinate boronic acid, typically in the range of 27-33 ppm.[8]

Infrared (IR) Spectroscopy

FT-IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:

  • ~3300-3400 cm⁻¹ (broad): O-H stretching from the boronic acid group.

  • ~3300 cm⁻¹ (sharp): N-H stretching from the amide.

  • ~1640 cm⁻¹: C=O stretching (Amide I band).

  • ~1300-1400 cm⁻¹: B-O stretching.

  • ~1200-1250 cm⁻¹: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻).

Applications in Research and Development

The primary application of this compound is as a sophisticated building block in organic synthesis, particularly for drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for Suzuki-Miyaura reactions, enabling the coupling of the fluoro-methoxycarbamoyl-phenyl motif to a wide range of (hetero)aryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical synthesis due to its functional group tolerance, mild reaction conditions, and high yields. The presence of the fluorine atom can influence the electronic properties of the arylboronic acid, potentially affecting the efficiency of the transmetalation step in the catalytic cycle.

Medicinal Chemistry and Drug Design

Boronic acids and their derivatives are prevalent in medicinal chemistry.[9] While specific drug candidates using this exact fragment may not be publicly disclosed, its structural motifs are highly relevant.

  • Enzyme Inhibition: The boronic acid group can act as a transition-state analogue inhibitor of serine proteases by forming a reversible covalent bond with the catalytic serine residue.

  • Bioisosteric Replacement: The fluorinated phenyl ring is a common feature in many drugs. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.

  • Scaffold Development: This compound provides a versatile scaffold for building libraries of novel compounds for high-throughput screening against various biological targets.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this chemical.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure emergency eye wash stations and safety showers are accessible.[4]

  • Handling Practices: Avoid breathing dust. Minimize dust generation during handling. Wash hands thoroughly after use.[4]

Storage Guidelines
  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Store away from strong oxidizing agents.

  • Stability: The product is generally stable under normal handling and storage conditions. Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides), though this is often reversible upon exposure to water or during reactions in aqueous media.

References

A Senior Application Scientist's Guide to (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern—featuring a fluorine atom, a methoxycarbamoyl group, and a boronic acid moiety—imparts desirable physicochemical and reactive properties for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of this reagent, covering its structural and chemical properties, a validated synthetic protocol, its application in palladium-catalyzed cross-coupling reactions, and its significance in the development of targeted therapeutics. Designed for researchers, chemists, and drug development professionals, this document aims to serve as a practical resource for leveraging this versatile compound in contemporary organic synthesis.

Compound Profile: Structure and Physicochemical Properties

Understanding the fundamental characteristics of a reagent is paramount to its effective application. This compound is a trifunctionalized benzene ring, a structural motif that presents both opportunities and challenges in synthesis.

Chemical Structure

The structure combines a boronic acid group, a powerful tool for carbon-carbon bond formation, with a fluorine atom and a methoxycarbamoyl group. The fluorine atom can enhance metabolic stability and binding affinity in a final drug compound, while the methoxycarbamoyl group offers a site for further chemical modification or hydrogen bonding interactions.

structure cluster_phenyl C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 C4 C C3->C4 F F C3->F C5 C C4->C5 carbamoyl C(=O)N(H)OCH₃ C4->carbamoyl C6 C C5->C6 C6->C1

Caption: Chemical Structure of this compound.

Physicochemical Data

A summary of the key properties of this compound is essential for experimental planning, including reaction setup, solvent selection, and safety considerations.

PropertyValueSource
IUPAC Name This compound-
CAS Number 913835-59-3
Molecular Formula C₉H₁₁BFNO₄
Molecular Weight 227.00 g/mol
Appearance Solid / White to off-white powder
Purity Typically ≥98%
Storage Inert atmosphere, room temperature

Synthesis and Purification

The preparation of substituted phenylboronic acids often involves a directed ortho-metalation followed by quenching with a boron electrophile. This strategy provides high regioselectivity, which is crucial for complex molecules.

Retrosynthetic Analysis and Strategy

The most logical synthetic approach begins with a readily available, appropriately substituted aromatic precursor. A common and effective method involves the lithiation of a bromo- or iodo-aromatic compound at low temperature, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

synthesis_workflow General Synthetic Workflow Start 4-Bromo-2-fluorobenzamide Precursor Step1 Protection/Modification (e.g., N-methoxylation) Start->Step1 Reagents: MeONH₂·HCl, Base Step2 Directed ortho-Metalation (e.g., n-BuLi, -78 °C) Step1->Step2 Key Intermediate Step3 Borylation (Quench with B(OiPr)₃) Step2->Step3 Forms Lithiated Species Step4 Acidic Hydrolysis (e.g., aq. HCl) Step3->Step4 Forms Boronic Ester Product This compound Step4->Product Final Product Isolation

Caption: General workflow for the synthesis of the title compound.

Detailed Laboratory Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of functionalized phenylboronic acids.[1][2]

Materials:

  • 4-Bromo-2-fluoro-N-methoxybenzamide (1 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equivalents)

  • Triisopropyl borate (B(O-iPr)₃) (1.2 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-2-fluoro-N-methoxybenzamide and anhydrous THF.

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. The causality here is critical: the low temperature prevents side reactions and decomposition of the highly reactive organolithium intermediate. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. The borate acts as an electrophile, trapping the lithiated species to form a boronic ester intermediate. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl. This step hydrolyzes the boronic ester to the desired boronic acid. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation and Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is often a solid. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound. The final product's identity and purity should be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS analysis.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in the pharmaceutical industry.[4]

The Suzuki-Miyaura Catalytic Cycle

The success of a Suzuki-Miyaura coupling hinges on the careful orchestration of a palladium catalyst through a well-defined catalytic cycle. The choice of catalyst, base, and solvent is crucial for achieving high yield and purity.

suzuki_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar¹-Pd(II)-X L₂ Pd0->OxAdd + Ar¹-X Product Ar¹-Ar² (Coupled Product) Transmetal Transmetalation Ar¹-Pd(II)-Ar² L₂ OxAdd->Transmetal + [Ar²-B(OH)₃]⁻ RedElim Reductive Elimination Ar¹-Pd(II)-Ar² L₂ Transmetal->RedElim Isomerization (often required) RedElim->Pd0 Forms C-C bond RedElim->Product Releases Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd BoronicAcid Ar²-B(OH)₂ (Our Compound) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->BoronicAcid Activates

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Targeted Therapy Synthesis

Phenylboronic acids and their derivatives are increasingly recognized for their potential in targeted cancer therapy.[5][6] They can interact with sialic acid residues that are often overexpressed on the surface of cancer cells, making them valuable moieties for designing tumor-targeting drug delivery systems.[7][8] This specific boronic acid serves as a key intermediate for synthesizing kinase inhibitors and other advanced therapeutic agents where precise molecular recognition is essential.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential to ensure user safety.

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Avoid generating dust.

  • Safety: The compound may cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[10] Avoid breathing dust and ensure thorough washing after handling.[12]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9] The compound should be kept under an inert atmosphere to prevent degradation of the boronic acid moiety, which can be sensitive to oxidation and dehydration.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its carefully arranged functional groups provide a versatile platform for constructing novel, biologically active molecules through robust and reliable synthetic methods like the Suzuki-Miyaura coupling. For scientists engaged in the synthesis of complex pharmaceuticals, a thorough understanding of this reagent's properties, synthesis, and reactivity is a prerequisite for innovation and success.

References

Navigating the Synthesis Landscape: A Technical Safety Guide for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, arylboronic acids are indispensable building blocks, pivotal in the construction of complex molecular architectures through reactions like the Nobel-winning Suzuki-Miyaura coupling. Among these, "(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid" represents a class of highly functionalized reagents that offer unique electronic and structural properties to medicinal chemists. However, its utility in synthesis is matched by the necessity for stringent safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural lists to explain the chemical rationale behind each safety recommendation.

Compound Identification and Hazard Classification

This compound is a solid, typically a powder, with the molecular formula C8H9BFNO4 and a molecular weight of 212.97 g/mol . While a specific, comprehensive safety data sheet for this exact compound is not universally available, a robust safety profile can be constructed by examining closely related analogs and the inherent chemical properties of fluorinated arylboronic acids.

Based on data from analogous compounds, the primary hazards are classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

These classifications are derived from safety data for structurally similar compounds such as (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid and 3-Fluoro-4-methoxyphenylboronic acid.[1][2] The presence of the boronic acid functional group, coupled with aromatic fluorine and amide moieties, dictates this hazard profile.

The Mechanistic Underpinnings of a Prudent Handling Protocol

A deep understanding of the "why" behind safety protocols is critical for their effective implementation. The following step-by-step handling procedure is grounded in the chemical reactivity and toxicological profile of the compound class.

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review SDS of Analogs B Don Personal Protective Equipment (PPE) A->B Information Gathering C Prepare Well-Ventilated Workspace B->C Safety First D Weigh Compound in Fume Hood C->D Execution E Use Spark-Proof Tools D->E Precaution F Keep Container Tightly Closed E->F Storage G Decontaminate Surfaces F->G Post-Handling H Dispose of Waste in Labeled Containers G->H Waste Management I Wash Hands Thoroughly H->I Personal Hygiene

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Engineering Controls : Always handle this compound in a chemical fume hood to mitigate the risk of inhaling the powder, which can cause respiratory irritation.[1][2] Adequate ventilation is paramount. Ensure that an eyewash station and safety shower are readily accessible.[3][4]

  • Personal Protective Equipment (PPE) : The choice of PPE is dictated by the compound's hazard profile.

    • Eye Protection : Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[1] This is non-negotiable due to the risk of serious eye irritation.[1][2]

    • Hand Protection : Use nitrile or other chemically resistant gloves. Inspect them before use and employ proper glove removal techniques to avoid skin contact.

    • Body Protection : A lab coat is mandatory. For larger quantities, consider additional protective clothing.

  • Dispensing and Weighing :

    • When weighing, do so within the fume hood to contain any dust.

    • Use spark-proof tools and avoid creating dust clouds.[5]

    • Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, as they can lead to vigorous and potentially hazardous reactions.[2][3]

Emergency Response: A Self-Validating System

In the event of an exposure or spill, a rapid and informed response is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Spill Management Workflow

A Evacuate Area & Ensure Ventilation B Don Appropriate PPE A->B Safety First C Contain Spill with Inert Material B->C Containment D Sweep Up & Place in Closed Container C->D Collection E Decontaminate Spill Area D->E Decontamination F Dispose of as Hazardous Waste E->F Final Disposal

Caption: A systematic approach to managing spills of powdered arylboronic acids.

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Storage and Disposal: Ensuring Long-Term Safety

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Some sources recommend refrigeration and storage under an inert atmosphere.[1] This is to prevent degradation, as boronic acids can be sensitive to moisture and air.

Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1][2] Ensure that the disposal containers are correctly labeled. All disposal practices must adhere to local, state, and federal regulations.

Toxicological and Ecological Insights

While comprehensive toxicological data for this specific molecule is not available, the hazards of its analogs suggest that it should be treated with care. No components of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA at levels greater than or equal to 0.1%.[2] The environmental impact has not been fully investigated, but it is prudent to prevent its release into the environment.[5]

Conclusion

The utility of this compound in advancing drug discovery is clear. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By treating this compound with the respect it deserves and adhering to the principles outlined in this guide, researchers can mitigate risks and continue to innovate responsibly.

References

A Technical Guide to 3-Fluoro-Substituted Phenylboronic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-fluoro-4-functionalized phenylboronic acids, a class of reagents critical to modern medicinal chemistry. We will explore their chemical properties, applications, and the underlying scientific principles that make them powerful tools for drug development professionals. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of the subject matter.

Introduction and Nomenclature Analysis

The precise nomenclature of boronic acid reagents is critical for reproducibility in research and development. The query "(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid" specifies a distinct chemical entity. However, the landscape of commercially available and published reagents often includes closely related analogues. This ambiguity can lead to confusion and procurement of incorrect starting materials.

To address this, this guide will focus on the broader class of 3-fluoro-4-functionalized phenylboronic acids, highlighting the subtle yet significant structural differences. Understanding these differences is paramount, as they directly influence reactivity, solubility, and the ultimate biological activity of the final synthesized compounds. The following table clarifies the nomenclature for several related, and often confused, compounds.

Table 1: Nomenclature and Identifiers of Related Phenylboronic Acids

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound -C(=O)NH(OCH3)Not readily availableC₈H₉BFNO₄212.97
[3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid -C(=O)NH(CH3)849833-86-9C₈H₉BFNO₃196.97
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid -C(=O)OCH3505083-04-5C₈H₈BFO₄197.96
(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid -C(=O)N(OCH3)CH3913835-59-3C₉H₁₁BFNO₄227.00

This guide will use this class of compounds to illustrate their application, with a primary focus on their role as key building blocks in the synthesis of complex pharmaceutical agents through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Analytical Characterization

Phenylboronic acids are generally white to off-white crystalline solids. The inclusion of a fluorine atom and a functionalized carbonyl group at the 3- and 4-positions, respectively, significantly modulates the electronic properties of the phenyl ring and the acidity of the boronic acid moiety. These features are crucial for tuning reactivity in synthetic protocols.

Table 2: Representative Physicochemical Properties

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Purity Typically ≥97%[1]
Melting Point ~184 °C (for CAS 505083-04-5)[1]
Storage Store at room temperature under an inert atmosphere
Core Analytical Techniques

Verifying the identity, purity, and stability of boronic acid starting materials is a cornerstone of trustworthy and reproducible synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are standard for confirming the organic scaffold. Critically, ¹¹B NMR is an invaluable tool for analyzing boronic acids.[2][3][4] The boron nucleus gives a distinct signal whose chemical shift indicates its hybridization state (sp² for trigonal planar boronic acid vs. sp³ for tetrahedral boronate esters or "ate" complexes).[2][4] For a typical sp² boronic acid, a signal around +30 ppm is expected, while tetrahedral species appear upfield, often between +5 to +15 ppm.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is essential for assessing purity and confirming molecular weight. Due to their chemical nature, boronic acids can be quantified with high sensitivity (pg/mL levels) using triple quadrupole mass spectrometers, typically in negative ion mode.[5] This technique is also crucial for monitoring reaction progress and identifying byproducts.

The Role in Medicinal Chemistry: Synthesis of PARP Inhibitors

Substituted phenylboronic acids are indispensable building blocks in drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction .[6] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between the boronic acid and an aryl halide, enabling the construction of complex biaryl systems that are common motifs in pharmacologically active molecules.[7]

Case Study: Talazoparib (BMN 673)

A prominent example demonstrating the importance of this chemical class is in the synthesis of Talazoparib (CAS: 1207456-01-6), a highly potent inhibitor of Poly(ADP-ribose) polymerase (PARP).[8][9][10][11][] Talazoparib is approved for treating patients with deleterious germline BRCA-mutated breast cancer.[13][14] Its complex heterocyclic core is assembled using advanced synthetic strategies where boronic acid-mediated coupling reactions are foundational.

Mechanism of Action: PARP Inhibition and Trapping

To appreciate why building blocks like 3-fluoro-phenylboronic acids are vital, one must understand the target's mechanism. PARP enzymes, particularly PARP-1 and PARP-2, are critical for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[14][15]

Talazoparib exerts its potent anticancer effect through a dual mechanism:

  • Catalytic Inhibition : It competes with the native substrate (NAD+) at the PARP catalytic domain, preventing the synthesis of poly(ADP-ribose) chains (PARylation). This halts the recruitment of other DNA repair proteins.[13]

  • PARP Trapping : This is the dominant and more cytotoxic mechanism.[13][16] Talazoparib prevents the auto-PARylation-induced dissociation of the PARP enzyme from the site of DNA damage. The resulting PARP-DNA complex is a significant physical obstruction that stalls replication forks, leading to the formation of lethal double-strand breaks (DSBs).[14][16]

In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing DSBs is defective. The accumulation of DSBs caused by Talazoparib in these HR-deficient cells cannot be repaired, leading to genomic instability and cell death—a concept known as synthetic lethality .[14][17] Talazoparib is exceptionally potent, demonstrating approximately 100-fold greater PARP trapping efficiency than first-generation inhibitors like olaparib.[9][18]

PARP_Inhibition cluster_0 Normal Cell (DNA Repair) cluster_1 BRCA-Deficient Cancer Cell + Talazoparib DNA_SSB DNA Single-Strand Break (SSB) PARP PARP1/2 Enzyme DNA_SSB->PARP binds PARylation PARylation (recruits repair factors) PARP->PARylation catalyzes BER Base Excision Repair (BER) PARylation->BER DNA_Repaired DNA Repaired BER->DNA_Repaired DNA_SSB_T DNA Single-Strand Break (SSB) PARP_T PARP1/2 Enzyme DNA_SSB_T->PARP_T binds Trapped_Complex Trapped PARP-DNA Complex PARP_T->Trapped_Complex Talazoparib Talazoparib Talazoparib->PARP_T inhibits & traps Replication_Fork Replication Fork Stalling Trapped_Complex->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient Defective HR Repair (due to BRCA mutation) DSB->HR_Deficient cannot be repaired Apoptosis Apoptosis (Cell Death) HR_Deficient->Apoptosis

Figure 1: Mechanism of PARP inhibition and trapping by Talazoparib.

Experimental Protocols

The following section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the coupling of a 3-fluoro-4-functionalized phenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • Aryl Bromide (1.0 eq)

  • 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings. The phosphine ligands are crucial for the stability and catalytic activity of the palladium center.[19]

  • Base (K₂CO₃): The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species. Potassium carbonate is a moderately strong base, effective for this purpose and generally results in clean reactions.

  • Solvent System (Dioxane/Water): A biphasic solvent system is often optimal. Dioxane solubilizes the organic reagents and catalyst, while water solubilizes the inorganic base and facilitates the formation of the active boronate.[19] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Aryl Bromide (1.0 eq), 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is a critical self-validating step ; failure to maintain an inert atmosphere is a common cause of reaction failure.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of aryl bromide).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring (In-Process Control): After 4-6 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and analyze by TLC or LC-MS to check for the consumption of the aryl bromide starting material. The reaction is typically complete within 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS).

Workflow & Validation Diagram

The following diagram illustrates the logical flow of the experimental protocol, emphasizing the integrated validation steps.

Suzuki_Workflow Setup 1. Reaction Setup - Add Reagents & Catalyst - Flame-dry glassware Inert 2. Establish Inert Atmosphere - N2/Ar Purge Setup->Inert Critical Step Solvents 3. Add Degassed Solvents - Dioxane/Water Inert->Solvents Reaction 4. Heat Reaction - 90 °C with stirring Solvents->Reaction Monitor 5. In-Process Control - TLC / LC-MS Analysis Reaction->Monitor Check Conversion Monitor->Reaction Incomplete Workup 6. Aqueous Workup - Quench & Extract Monitor->Workup Complete Purify 7. Purification - Flash Column Chromatography Workup->Purify Analyze 8. Final Characterization - NMR, HRMS Purify->Analyze Validate Purity & Identity Product Pure Product Analyze->Product

References

physical properties of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Phenylboronic Acids: A Case Study of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid and Its Analogs

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in constructing C-C bonds has made them indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. The precise tuning of their steric and electronic properties through aromatic substitution allows for fine control over reactivity, selectivity, and the physicochemical properties of the final products.

The subject of this guide, this compound, represents a highly functionalized building block. The presence of a fluorine atom and a methoxycarbamoyl group introduces specific electronic and hydrogen-bonding capabilities that can significantly influence molecular interactions, solubility, and metabolic stability. This guide will delve into the core physical properties of this compound class, providing both theoretical context and practical, field-proven protocols for their empirical determination. We will draw upon data from close structural analogs to build a predictive and practical understanding.

Chemical Identity and Structural Analogs

The precise arrangement of functional groups on the phenyl ring is critical to the molecule's behavior. The target compound's structure is shown below, alongside key analogs for which experimental data is available.

Caption: Chemical structures of the target compound and its key analogs.

Table 1: Molecular Properties of this compound and Its Analogs
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundNot AvailableC₈H₉BFNO₄196.97 (Calculated)
3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid[1]505083-04-5C₈H₈BFO₄197.96
[3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acid[2][3]849833-86-9C₈H₉BFNO₃196.97
(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid913835-59-3C₉H₁₁BFNO₄226.99

Core Physicochemical Properties: A Comparative Analysis

The physical properties of boronic acids are pivotal for their application, dictating storage, handling, solubility, and reactivity.

Appearance, Melting Point, and Stability

Phenylboronic acids are typically white to off-white crystalline solids at room temperature.[4] Their melting points are influenced by crystal lattice energy, which is in turn affected by intermolecular forces like hydrogen bonding. The presence of the carbamoyl group allows for strong hydrogen bond donor-acceptor interactions, likely resulting in a relatively high melting point.

A crucial aspect of boronic acid stability is their propensity to undergo dehydration to form cyclic boroxine anhydrides. This equilibrium is often present in the solid state and can be influenced by storage conditions. It is standard practice for commercial products to be sold as a mixture of the free acid and the boroxine.

Table 2: Physical Properties of Analog Compounds
Compound NameAppearanceMelting Point (°C)Storage Conditions
3-Fluoro-4-(methoxycarbonyl)phenylboronic AcidWhite to Almost white powder/crystal184Room Temperature, Cool and Dark Place (<15°C recommended)
[3-Fluoro-4-(methylcarbamoyl)phenyl]boronic acidNot specified, likely a solidNot specifiedNot specified
(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acidSolidNot specifiedInert atmosphere, room temperature
Solubility

The solubility of boronic acids is highly variable and depends on the solvent, temperature, and pH. The boronic acid moiety itself is polar, but the aromatic ring is hydrophobic. The substituents play a key role; the fluoro group slightly increases hydrophobicity, while the methoxycarbamoyl group, with its capacity for hydrogen bonding, is expected to enhance solubility in polar protic solvents like water, methanol, and ethanol.

Generally, phenylboronic acids exhibit higher solubility in polar organic solvents such as acetone, THF, and DMSO than in nonpolar hydrocarbons.[5] Solubility in aqueous media is pH-dependent due to the Lewis acidic nature of the boron atom.

Acidity (pKa)

The boron atom in a boronic acid is a Lewis acid, capable of accepting a hydroxide ion from water to form a tetrahedral boronate species. This equilibrium gives boronic acids their characteristic Brønsted acidity in aqueous solutions.

pKa_Equilibrium R-B(OH)₂ Trigonal Planar Boronic Acid H2O + H₂O R-B(OH)₂->H2O R-B(OH)₃⁻ Tetrahedral Boronate H3O + H₃O⁺ R-B(OH)₃⁻->H3O H2O->R-B(OH)₃⁻ Kₐ

Caption: Lewis acidity equilibrium of a phenylboronic acid in water.

The pKa is highly sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups, such as the fluorine atom, increase the Lewis acidity of the boron center, leading to a lower pKa.[6] The methoxycarbamoyl group is also electron-withdrawing, suggesting that this compound is likely a stronger acid than unsubstituted phenylboronic acid (pKa ≈ 8.8). The pKa values for various substituted phenylboronic acids can range from approximately 5.3 to 8.5.[7]

Authoritative Experimental Protocols

Accurate determination of physical properties requires robust and validated methodologies. The following protocols are presented as self-validating systems for characterizing novel boronic acids.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination, offering higher precision and more information than traditional capillary methods. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting transition. The onset temperature of this peak is the melting point, and the peak's shape can indicate purity.

Methodology:

  • Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry boronic acid powder into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram. The melting point is determined as the onset of the endothermic melting peak. The integrated peak area corresponds to the enthalpy of fusion.

Caption: Workflow for Melting Point Determination by DSC.

Protocol: pKa Determination via UV-Vis Spectrophotometric Titration

Causality: This method leverages the difference in the UV-Vis absorbance spectra between the neutral boronic acid (R-B(OH)₂) and its anionic boronate form (R-B(OH)₃⁻). By measuring the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated from which the pKa (the pH at which the two species are in equal concentration) can be accurately determined.

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the boronic acid in a solvent like DMSO or methanol.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system is ideal.

  • Sample Preparation: For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing a specific buffer. The final concentration should be low enough to be within the linear range of the spectrophotometer (e.g., 50-100 µM).

  • Spectral Acquisition:

    • Scan the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample to identify the isosbestic point(s) and the wavelength of maximum absorbance difference.

    • Measure the absorbance at this specific wavelength for all samples.

  • Data Analysis:

    • Plot Absorbance vs. pH.

    • Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.

    • The pKa is the pH value at the inflection point of the curve.

Protocol: Spectroscopic Characterization via NMR

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation and purity assessment. Different nuclei (¹H, ¹³C, ¹⁹F, ¹¹B) provide complementary information about the molecular framework.[6]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆). DMSO-d₆ is often preferred as it can solubilize both the acid and its boroxine anhydride form and has a high boiling point.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Expect to see distinct aromatic proton signals, whose splitting patterns will confirm the 1,3,4-substitution pattern, and signals for the methoxy and amide protons. The boronic acid -OH protons often appear as a broad singlet and may exchange with residual water in the solvent.

  • ¹⁹F NMR: Crucial for fluorine-containing compounds. A single signal is expected for the C-F group. Its chemical shift is indicative of the electronic environment.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule. The carbon atom directly attached to the boron (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.

  • ¹¹B NMR: This experiment is specific to the boron atom. The chemical shift provides direct evidence of the boron's coordination state. Trigonal boronic acids typically show a broad signal around +30 ppm, while tetrahedral boronates appear at higher field (around +3 to +5 ppm).[6]

Conclusion and Future Outlook

While direct experimental data for this compound remains to be published, a robust physicochemical profile can be confidently predicted based on established chemical principles and data from its close structural analogs. It is expected to be a stable, crystalline solid with a relatively high melting point and moderate solubility in polar organic solvents. Its acidity will be enhanced by its electron-withdrawing substituents. The authoritative protocols provided in this guide offer a clear and reliable pathway for researchers to empirically determine these critical properties, ensuring data integrity and facilitating the compound's successful application in drug discovery and synthetic chemistry.

References

solubility of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized organic compound that holds significant promise in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a fluorinated phenyl ring, a methoxycarbamoyl group, and a reactive boronic acid moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions.[1] The solubility of this compound is a critical physicochemical parameter that dictates its handling, reactivity, and, in the case of pharmaceutical applications, its bioavailability.[2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the , offering insights into experimental design and data interpretation.

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior.

PropertyValueSource
CAS Number 913835-59-3[4]
Molecular Formula C₉H₁₁BFNO₄[4]
Molecular Weight 227.00 g/mol [4]
Appearance Solid[4]
Melting Point Not available

The solubility of this molecule is governed by the interplay of its constituent functional groups:

  • Boronic Acid Group (-B(OH)₂): This group is capable of hydrogen bonding and can act as a weak Lewis acid. Its presence generally confers some degree of aqueous solubility, particularly at higher pH values where the boronate anion is formed. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides called boroxines, which can be less soluble.[5]

  • Fluoro Group (-F): The fluorine atom is highly electronegative and can participate in hydrogen bonding. Its impact on solubility is complex; while it can increase interactions with polar solvents, the overall effect on the molecule's polarity will depend on its position relative to other functional groups.

  • Methoxycarbamoyl Group (-C(=O)NH(OCH₃)): This group contains both hydrogen bond donors (N-H) and acceptors (C=O, O-CH₃), suggesting it will contribute favorably to solubility in polar protic solvents.

Theoretical Solubility Prediction

While experimental determination is the gold standard, computational models can offer a preliminary estimation of a compound's solubility. For a structurally similar compound, 4-Fluoro-3-methoxycarbonylphenylboronic acid (CAS 874219-35-9), a predicted aqueous solubility of 4.16 mg/mL has been reported.[6] It is crucial to note that this is a positional isomer with a methoxycarbonyl group instead of a methoxycarbamoyl group, and therefore this value should be considered an approximation.

Recommended Experimental Protocols for Solubility Determination

The accurate determination of solubility requires robust and well-controlled experimental methods. The following protocols are recommended for this compound.

Saturation Shake-Flask Method

This method is widely regarded as the most reliable for determining thermodynamic equilibrium solubility.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.[2]

Step-by-Step Methodology:

  • Preparation: Add an excess of this compound to a series of vials containing the chosen solvent systems (e.g., water, buffers of varying pH, organic solvents). Ensure enough solid is present to maintain a saturated solution with undissolved particles.[7]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[7]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated solution from the solid by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8]

Workflow for the Saturation Shake-Flask Method:

cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature prep1->equil1 equil2 Monitor until equilibrium is reached equil1->equil2 sep1 Centrifuge or filter equil2->sep1 quant1 Dilute supernatant sep1->quant1 quant2 Analyze by HPLC quant1->quant2

Caption: Workflow of the Saturation Shake-Flask Method.

Dynamic (Synthetic) Method

This method involves observing the dissolution of the solid in a liquid upon controlled heating.[9] It is particularly useful for determining solubility as a function of temperature.

Principle: A mixture of the solid and solvent of a known composition is heated at a constant rate until the solid completely dissolves. The temperature at which the last solid particles disappear is the equilibrium solubility temperature for that specific composition.[9]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh this compound and the chosen solvent into a jacketed glass vessel to create a biphasic sample of known composition.[9]

  • Heating and Stirring: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) while stirring vigorously to ensure homogeneity.[9]

  • Turbidity Monitoring: Continuously monitor the turbidity of the sample. The point at which the solution becomes clear indicates complete dissolution.[5][9] This can be observed visually or instrumentally using a luminance probe.[5][9]

  • Data Collection: Record the temperature of complete dissolution. Repeat the procedure for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[9]

Workflow for the Dynamic Method:

prep Prepare sample of known composition heat Heat and stir at a constant rate prep->heat monitor Monitor turbidity heat->monitor record Record temperature of complete dissolution monitor->record repeat Repeat for different compositions record->repeat curve Construct solubility curve repeat->curve

Caption: Workflow of the Dynamic Solubility Determination Method.

Factors Influencing Solubility

Several factors can significantly impact the :

  • pH: For ionizable compounds like boronic acids, pH is a critical determinant of solubility.[7] The boronic acid group has a pKa, and its solubility is expected to increase at pH values above its pKa due to the formation of the more soluble boronate anion. Determining the pH-solubility profile is therefore essential.[7]

  • Temperature: The solubility of most solid compounds, including boric acid, increases with temperature.[10] The dynamic method is particularly well-suited for quantifying this relationship.

  • Solvent System: The choice of solvent is paramount. The polarity, hydrogen bonding capacity, and other properties of the solvent will dictate its ability to solvate the molecule. It is advisable to test solubility in a range of solvents, from non-polar aprotic to polar protic, to gain a comprehensive understanding. The solubility of phenylboronic acid, for instance, is high in ethers and ketones, moderate in chloroform, and very low in hydrocarbons.[11][12]

  • Solid-State Properties: The crystalline form (polymorphism) of the solid can influence its solubility. It is important to characterize the solid form used in solubility studies.

Data Interpretation and Reporting

When reporting solubility data, it is crucial to include the following information:

  • The specific method used for determination.

  • The temperature and pH of the measurement.

  • The composition of the solvent system.

  • The analytical method used for quantification.

  • The solid form of the compound, if known.

Solubility is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.[8]

Conclusion

References

The Stability of Fluorinated Phenylboronic Acids: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorinated phenylboronic acids are indispensable building blocks in modern medicinal chemistry, pivotal for the synthesis of a significant portion of today's pharmaceuticals. The strategic incorporation of fluorine can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the very electronic properties that make these reagents valuable also introduce inherent stability challenges that can impact reaction efficiency, impurity profiles, and shelf-life. This guide provides a comprehensive technical overview of the stability of fluorinated phenylboronic acids, detailing the primary degradation pathways—protodeboronation, oxidation, and boroxine formation. We will explore the mechanistic underpinnings of these processes, the key factors influencing their rates, and provide field-proven methodologies for assessing stability. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, mitigate, and control the instability of these critical reagents, ensuring the robustness and reproducibility of synthetic processes and the quality of downstream active pharmaceutical ingredients (APIs).

Introduction: The Double-Edged Sword of Fluorination

The prevalence of fluorinated motifs in approved drugs is a testament to the transformative power of fluorine in medicinal chemistry.[3] Fluorinated phenylboronic acids are key intermediates, enabling the introduction of these valuable groups, often via robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[2][4] The strong electron-withdrawing nature of fluorine substituents significantly influences the electronic properties of the boronic acid moiety. This modulation can be advantageous, for instance, by increasing the Lewis acidity at the boron center, which can, in some cases, enhance reactivity in desired transformations.[5]

However, this electronic perturbation is also the root of their instability. The same electron-withdrawing effects that can be beneficial for reactivity can also render the carbon-boron bond more susceptible to cleavage and other degradation reactions. An understanding of these degradation pathways is not merely academic; it has profound practical implications. Uncontrolled degradation can lead to lower reaction yields, the formation of difficult-to-remove impurities, and inconsistencies between batches, ultimately impacting the viability of a synthetic route and the purity of the final API.[6] This guide will dissect the critical aspects of fluorinated phenylboronic acid stability to provide a framework for their effective utilization in drug development.

Major Degradation Pathways

Fluorinated phenylboronic acids are susceptible to three primary degradation pathways: protodeboronation, oxidation, and the formation of boroxine anhydrides. Each of these pathways is influenced by a unique set of factors, and understanding their mechanisms is key to developing effective control strategies.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the formal replacement of the boronic acid group with a hydrogen atom, representing a significant loss of the desired reagent.[7] This process is often the most problematic side reaction in applications such as Suzuki-Miyaura couplings.[8][9] The reaction is highly dependent on pH, with both acid- and base-catalyzed mechanisms being operative.[7][9]

Mechanism:

The mechanism of protodeboronation is nuanced and can proceed through multiple pathways depending on the specific boronic acid and the reaction conditions.[5][8] In basic media, the boronic acid exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻). For highly electron-deficient arylboronic acids, such as those bearing multiple fluorine substituents, this boronate can undergo unimolecular heterolysis of the C-B bond, liberating a transient aryl anion which is then protonated by the solvent.[10][11] Alternatively, a concerted mechanism involving ipso-protonation of the boronate by a proton source (like water) can lead to C-B bond cleavage.[10] The rate of base-catalyzed protodeboronation can span orders of magnitude depending on the substitution pattern of the aromatic ring.[10][11]

G

Factors Influencing Protodeboronation:

  • Fluorine Substitution: The number and position of fluorine atoms have a dramatic effect. Multiple fluorine substituents, especially at the ortho positions, significantly increase the rate of protodeboronation.[5][10][12] This is due to the powerful inductive electron-withdrawing effect, which destabilizes the C-B bond.

  • pH: Protodeboronation is generally fastest at high pH due to the formation of the more reactive boronate species.[9][10] However, some boronic acids also exhibit acid-catalyzed protodeboronation.[9]

  • Temperature: Higher temperatures generally accelerate the rate of protodeboronation.

Oxidation: Conversion to Phenols

Phenylboronic acids can be oxidized to the corresponding phenols, another pathway that consumes the starting material.[13] This reaction is particularly relevant in biological applications where reactive oxygen species (ROS) are present, but it can also occur under synthetic conditions, especially in the presence of oxidizing agents.[13]

Mechanism:

The oxidation of phenylboronic acids typically proceeds via the attack of an oxidizing agent, such as hydrogen peroxide, on the boron atom. This forms a boronate-peroxide intermediate. A subsequent 1,2-migratory insertion of the aryl group from the boron to the oxygen atom, followed by hydrolysis, yields the phenol and boric acid.[9][13]

G

Factors Influencing Oxidation:

  • Oxidizing Agents: The presence of peroxides, molecular oxygen, and other oxidizing agents will promote this degradation pathway.

  • Electron Density: The susceptibility to oxidation is influenced by the electron density on the boron atom. While fluorination is electron-withdrawing, the overall reaction kinetics can be complex.[13]

  • Light: Photolytic conditions can generate radical species that initiate oxidation.[13]

Boroxine Formation: Dehydration to Cyclic Anhydrides

In the solid state or in non-aqueous solvents, three molecules of a phenylboronic acid can undergo dehydration to form a six-membered ring called a boroxine.[14][7][15]

Mechanism:

This is a reversible equilibrium process driven by the removal of water.[14] The formation of boroxine is an entropically driven process, as three molecules of water are released for every molecule of boroxine formed. While often reversible upon addition of water, the presence of boroxine can complicate stoichiometry in reactions and lead to inaccurate characterization if not accounted for.[7]

G

Factors Influencing Boroxine Formation:

  • Water Content: This is the primary factor. Anhydrous conditions favor boroxine formation.

  • Temperature: Heating can drive off water and shift the equilibrium towards the boroxine.[14][7]

  • Solvent: Aprotic, non-aqueous solvents will favor the boroxine form.

Assessing Stability: A Forced Degradation Study Approach

A systematic approach to understanding the stability of a specific fluorinated phenylboronic acid is to conduct forced degradation (or stress testing) studies. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and degradation pathways, which is crucial for the development of stability-indicating analytical methods.[1][16][17]

Experimental Design

The goal is to induce a target degradation of approximately 10-20%.[1] Over-stressing can lead to secondary degradation products not relevant to normal storage or reaction conditions, while under-stressing may not reveal potential instabilities.[16]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionProtocolPurpose
Acid Hydrolysis Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M - 1 M HCl. Incubate at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 8-24 hours).[1][13][18]To assess stability in acidic conditions and identify acid-catalyzed degradation products.
Base Hydrolysis Dissolve the sample in a suitable solvent and add 0.1 M - 1 M NaOH. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.[1][13][18]To assess stability in basic conditions and identify base-catalyzed degradation, particularly protodeboronation.
Oxidation Dissolve the sample in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).[13][16][18]To identify potential oxidative degradation products like phenols.
Thermal Stress Store the solid sample in an oven at an elevated temperature (e.g., 70-80°C) for a specified duration (e.g., 1 week).[13][19]To evaluate the potential for thermal degradation and boroxine formation in the solid state.
Photolytic Stress Expose the solid or a solution of the sample to controlled light conditions (e.g., 1.2 million lux-hours visible and 200 watt-hours/m² UV) as per ICH Q1B guidelines.[13][16][18]To determine sensitivity to light and identify photodegradation products.
Analytical Methodology: A Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability assessment. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique. The method must be able to separate the parent fluorinated phenylboronic acid from all its potential degradation products and process-related impurities.[18][20]

Step-by-Step HPLC Method Development Workflow:

  • Initial Screening:

    • Column: Start with a C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point.

    • Detection: Monitor at multiple wavelengths using a PDA detector to ensure all components are detected.

  • Forced Degradation Sample Analysis:

    • Inject samples from each stress condition.

    • Analyze the chromatograms for new peaks (degradation products) and a decrease in the main peak area.

  • Method Optimization:

    • Adjust the gradient, mobile phase composition, and flow rate to achieve baseline separation of the parent peak from all degradation peaks.

    • Peak purity analysis using the PDA detector is essential to ensure the main peak is not co-eluting with any degradants.

  • Method Validation:

    • Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

G

Impact on Drug Development and Mitigation Strategies

The instability of fluorinated phenylboronic acids can have significant consequences during drug development.

  • In Suzuki-Miyaura Coupling: Protodeboronation is a major competing side reaction that reduces the yield of the desired coupled product and generates the corresponding defluorinated arene as an impurity, which can be difficult to separate.[21][8] The choice of base, solvent, and temperature is critical to minimize this side reaction. In some cases, using the boronic ester (e.g., pinacol ester) can offer enhanced stability, though this is not universally true and depends on the specific ester.[7][19]

  • Process Robustness: A reagent with poor stability can lead to inconsistent reaction performance, making it difficult to develop a robust and scalable manufacturing process.

  • Impurity Control: Degradation products are impurities that must be controlled to meet regulatory requirements.[6] Understanding the stability of the starting material is the first step in controlling these impurities in the final API.

  • Shelf-Life and Storage: The inherent stability of a fluorinated phenylboronic acid dictates its required storage conditions and shelf-life.

Best Practices for Handling and Storage

To minimize degradation, the following handling and storage procedures are recommended:

Table 2: Recommended Handling and Storage Practices

AspectRecommendationRationale
Storage Temperature Store refrigerated (2-8°C) or as specified by the manufacturer.[10]Low temperatures slow the rate of all degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, reducing hydrolysis and oxidation.
Container Keep in a tightly sealed, opaque container.[10][15][22]Prevents moisture ingress and protects from light to avoid photolytic degradation.
Handling Handle quickly in a dry, well-ventilated area. Avoid prolonged exposure to the atmosphere.[10][22]Minimizes exposure to moisture and oxygen.
Compatibility Store away from strong oxidizing agents, strong bases, and excessive moisture.[12]Prevents accelerated chemical degradation.

Conclusion

Fluorinated phenylboronic acids are powerful tools in the arsenal of the medicinal chemist. However, their utility is intrinsically linked to their stability. A thorough understanding of the mechanisms of protodeboronation, oxidation, and boroxine formation is essential for any scientist working with these reagents. By employing systematic stability assessment through forced degradation studies and adhering to best practices for handling and storage, researchers can mitigate the risks associated with their instability. This proactive approach ensures the development of robust, reproducible synthetic processes, ultimately leading to higher quality and safer medicines.

References

A Technical Guide to the Handling and Storage of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern pharmaceutical and materials science research.[1][2] Its unique structural features, including the fluorine atom and the methoxycarbamoyl group, impart specific reactivity and properties that are highly valued in the synthesis of complex molecules, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][3] The successful application of this reagent is, however, fundamentally dependent on its proper handling and storage to maintain its chemical integrity and ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on the best practices for the handling and storage of this valuable compound.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of this compound is the foundation of its safe and effective use.

PropertyValueSource
CAS Number 913835-59-3
Molecular Formula C9H11BFNO4
Molecular Weight 212.00 g/mol Calculated
Appearance Solid
Purity Typically ≥98%

Note: The molecular weight was calculated based on the provided molecular formula.

Risk Assessment and Hazard Mitigation

Hazard Identification

Based on safety data for structurally similar compounds, the primary hazards associated with this compound are:

  • Inhalation: May cause respiratory irritation.[4][5]

  • Skin Contact: Can cause skin irritation.[4][6]

  • Eye Contact: Can cause serious eye irritation.[4][6]

  • Ingestion: May be harmful if swallowed.[7]

The compound is supplied as a solid, and the primary route of exposure is likely through the inhalation of fine dust particles or direct contact with the skin and eyes.[7]

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The following should be considered the minimum requirement when handling this compound:

  • Eye Protection: Tightly sealing safety goggles or a face shield.[7][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[5]

Engineering Controls

To minimize exposure, all handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] An eyewash station and safety shower must be readily accessible.[5][7]

Handling Protocols

The causality behind each step in the handling protocol is crucial for both safety and experimental success. Boronic acids, in general, are sensitive to oxygen and hydrolysis, which can lead to decomposition.

Dispensing and Weighing

The process of accurately weighing and dispensing the solid reagent is a critical control point for minimizing exposure and preventing contamination.

Caption: Workflow for Safely Dispensing the Boronic Acid.

Step-by-Step Methodology:

  • Preparation: Don all required PPE before entering the laboratory. Ensure the chemical fume hood is functioning correctly and the work surface is clean and uncluttered.

  • Container Equilibration: If the reagent is stored refrigerated, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can hydrolyze the boronic acid.

  • Dispensing: Conduct all dispensing operations within the fume hood. Use clean, dry spatulas and weigh paper. Minimize the time the main container is open to the atmosphere.

  • Immediate Sealing: Once the desired amount is dispensed, tightly reseal the container, preferably under an inert atmosphere if available.

  • Cleanup: Thoroughly clean all tools and the work surface after use. Dispose of any contaminated materials according to your institution's hazardous waste guidelines.[9]

Storage Recommendations

The long-term stability of this compound is critically dependent on the storage conditions. Improper storage can lead to degradation, impacting the reproducibility of experimental results.

Optimal Storage Conditions

To maximize the shelf-life of this reagent, the following conditions are strongly recommended:

ParameterRecommendationRationaleSource
Temperature 2-8 °C (Refrigerated)Slows decomposition pathways.[10]
Atmosphere Inert (Argon or Nitrogen)Protects against moisture and oxygen.[10]
Container Tightly sealed, opaquePrevents exposure to light and atmosphere.[4][7]
Incompatibilities

To prevent hazardous reactions and degradation, store this compound away from:

  • Strong oxidizing agents[7][11]

  • Strong bases[7][11]

  • Moisture[4][7]

Long-Term Stability Considerations

For long-term storage, consider the use of a desiccator within the refrigerator to provide an additional layer of protection against moisture. While many boronic acids are stable solids, some can be susceptible to protodeboronation, especially under non-ideal storage conditions.[12][13] The formation of trimeric boroxines, which can occur upon dehydration, can also affect the reactivity and stoichiometry of the reagent.

Experimental Protocols: A Self-Validating System

The integrity of any experiment begins with the quality of the starting materials. A simple protocol to validate the quality of the this compound before use can save significant time and resources.

Pre-Reaction Quality Check

A quick solubility test can be indicative of the reagent's condition.

Methodology:

  • In a clean, dry vial, add a small, representative sample of the boronic acid.

  • Add a suitable organic solvent in which the compound is known to be soluble (e.g., DMSO, DMF).

  • Observe the dissolution. The formation of a clear, homogenous solution is a positive indicator. The presence of insoluble particulates may suggest degradation or contamination.

This simple check, while not a substitute for rigorous analytical techniques like NMR or LC-MS, can provide a rapid go/no-go assessment before committing the material to a complex reaction.

Conclusion

This compound is a powerful tool in the arsenal of the modern synthetic chemist. However, its effective and safe use is contingent upon a deep understanding of its properties and a disciplined approach to its handling and storage. By implementing the guidelines outlined in this technical guide, researchers can ensure the integrity of their starting materials, the reproducibility of their results, and, most importantly, a safe laboratory environment.

References

commercial availability of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Availability and Application of (3-Fluoro-4-(carbamoyl)phenyl)boronic Acid Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid and its closely related, commercially available analogs. It is designed for researchers, medicinal chemists, and drug development professionals who utilize advanced chemical building blocks. This document moves beyond a simple catalog listing to offer field-proven insights into sourcing, application, and the rationale behind experimental design choices, ensuring both scientific integrity and practical utility.

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids are indispensable tools in modern organic synthesis, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon (C-C) bonds, a foundational process for constructing the complex molecular architectures of new drug candidates.[1]

The specific substitution pattern of the target molecule, (3-Fluoro-4-(carbamoyl)phenyl)boronic acid, and its derivatives, offers distinct strategic advantages in drug design:

  • Fluorine Substitution : The presence of a fluorine atom can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity by altering its electronic properties and lipophilicity.[1]

  • Carbamoyl Group : This functional group provides a versatile handle for further chemical modification and can act as a key hydrogen bond donor/acceptor, facilitating interaction with biological targets.[1]

While the exact requested compound, this compound, has limited direct commercial listings, several closely related and highly functional analogs are readily available. This guide will focus on these key derivatives, providing a comprehensive overview of their sourcing and application.

Chemical Identity and Physicochemical Properties of Key Analogs

For clarity and reproducibility in research, it is critical to distinguish between the available analogs. The most common derivatives feature N-methylation on the carbamoyl group.

Property(3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Structure (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid structure(3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid structure
CAS Number 849833-86-9[2][3]913835-59-3
Molecular Formula C₈H₉BFNO₃[2][3]C₉H₁₁BFNO₄
Molecular Weight 196.97 g/mol [2]227.00 g/mol
Physical Form Solid / Powder[3]Solid
Typical Purity ≥98%[3]98%
InChIKey IVSXSBGNMOZTJR-UHFFFAOYSA-N[2]QPQWMXDTOWMILI-UHFFFAOYSA-N

Commercial Sourcing and Supplier Analysis

Acquiring high-purity starting materials is a critical, self-validating step in any synthetic workflow. The following suppliers offer key analogs of the target compound. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich (3-Fluoro-4-(methoxy(methyl)carbamoyl)phenyl)boronic acid913835-59-3Distributes for Ambeed, Inc. Purity listed at 98%.
Matrix Fine Chemicals [3-FLUORO-4-(METHYLCARBAMOYL)PHENYL]BORONIC ACID849833-86-9Offers both small and large quantities.[2]
Denisco Chemicals 3 Fluoro 4 Methylcarbamoyl Phenylboronic Acid849833-86-9Available in technical grade with 98% purity.[3]
BLDpharm (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid874219-19-9Note the different substitution pattern (regioisomer).[4]
Laibo Chem (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid849833-86-9Available in gram quantities.[5]

General Synthesis Pathway: A Foundational Workflow

Understanding the synthesis of these reagents provides insight into potential impurities and handling requirements. A common and robust method for preparing substituted phenylboronic acids involves directed ortho-metalation followed by quenching with a borate ester.[6]

Workflow: Synthesis of a Substituted Phenylboronic Acid

G cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Borylation (Quench) cluster_2 Step 3: Hydrolysis A Starting Material (e.g., 2-Fluoro-4-bromobenzamide) B Strong Base (e.g., n-BuLi or LDA) in THF, -78°C A->B Reacts with C Lithiated Intermediate (Highly Reactive) B->C Generates D Electrophilic Borate Ester (e.g., Trimethyl borate) C->D Quenched with E Boronic Ester Intermediate D->E Forms F Aqueous Acid (e.g., HCl) E->F Hydrolyzed by G Final Product (Phenylboronic Acid) F->G Yields

Caption: General synthesis workflow for phenylboronic acids.

Causality in Synthesis:
  • Directed Ortho-Metalation : The amide group directs the strong base (like n-BuLi) to deprotonate the adjacent position on the aromatic ring. This is a highly regioselective method for creating the key carbon-lithium bond.

  • Low Temperature (-78°C) : The lithiated intermediate is extremely reactive and unstable. Performing the reaction at low temperature is critical to prevent side reactions and degradation.

  • Electrophilic Quench : Trimethyl borate serves as an electrophile that the nucleophilic lithiated ring attacks.

  • Hydrolysis : The final acidic workup converts the boronic ester into the desired boronic acid, which is typically a stable, crystalline solid that can be purified.[6][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of (3-Fluoro-4-(carbamoyl)phenyl)boronic acid derivatives is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This protocol is a cornerstone of modern medicinal chemistry for building biaryl or aryl-heteroaryl scaffolds.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X Complex A->C R-X B Oxidative Addition E Ar-Pd(II)-Ar' Complex C->E Ar'-B(OR)3- D Transmetalation E->A G Ar-Ar' (Product) E->G F Reductive Elimination F->A H Ar-X (Aryl Halide) H->B I Ar'-B(OH)2 (Boronic Acid) I->D J Base (e.g., K2CO3) J->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol

This protocol is designed to be robust and includes internal checks for success.

Objective : To couple (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid with 2-bromo-pyridine.

Materials :

  • (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid (1.2 equivalents)

  • 2-Bromopyridine (1.0 equivalent)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equivalents)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equivalents), finely ground

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

Step-by-Step Methodology :

  • Inert Atmosphere Preparation (Trustworthiness Pillar) : To a flame-dried Schlenk flask, add the (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid, 2-bromopyridine, Pd(PPh₃)₄, and K₂CO₃.

    • Causality: The active Pd(0) catalyst is oxygen-sensitive. An inert atmosphere (Nitrogen or Argon) is essential to prevent oxidation to inactive Pd(II), which would halt the catalytic cycle.

  • Solvent Degassing : Add the degassed dioxane/water solvent mixture via cannula or syringe.

    • Causality: Dissolved oxygen in the solvent must be removed. Degassing (e.g., by three freeze-pump-thaw cycles or by sparging with argon) is a critical, self-validating step for reaction success.

  • Reaction Execution : Heat the mixture to 80-90 °C with vigorous stirring.

    • Causality: Heat is required to drive the oxidative addition and reductive elimination steps at a reasonable rate.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (2-bromopyridine) indicates completion. This provides an in-process check.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Safe Handling, Storage, and Stability

Adherence to safety protocols is non-negotiable. Boronic acids, while generally stable, require specific handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Many suppliers recommend storage under an inert atmosphere at room temperature to prevent degradation.

  • Handling : Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid creating dust.[10] Handle in a chemical fume hood.[8]

  • Incompatibilities : Avoid strong oxidizing agents and strong bases.[10]

  • Stability : Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during reaction setup, it can affect the stoichiometry. Storing the compound properly minimizes this.

Conclusion

(3-Fluoro-4-(carbamoyl)phenyl)boronic acid and its commercially available N-methylated analogs are powerful and versatile building blocks for drug discovery. Their strategic incorporation of fluorine and a modifiable carbamoyl group makes them highly valuable for generating novel chemical entities. By understanding the nuances of their commercial availability, applying robust and well-rationalized synthetic protocols like the Suzuki-Miyaura coupling, and adhering to strict safety and handling standards, researchers can effectively leverage these reagents to accelerate the development of next-generation therapeutics.

References

An In-depth Technical Guide to Fluorinated Arylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synergy of Fluorine and Boron in Drug Design

In the landscape of modern medicinal chemistry, the deliberate incorporation of specific chemical motifs to modulate the properties of bioactive molecules is a cornerstone of rational drug design. Among these, the introduction of fluorine atoms and boronic acid functionalities has emerged as a particularly powerful strategy. This guide provides an in-depth exploration of fluorinated arylboronic acids, a class of compounds that synergistically combines the unique attributes of both fluorine and boron to offer medicinal chemists a versatile toolkit for optimizing drug candidates.

Fluorine, the most electronegative element, is prized for its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2][3][4] Its relatively small van der Waals radius allows it to act as a bioisostere for hydrogen, often without introducing significant steric hindrance.[1][5] On the other hand, boronic acids and their derivatives are recognized for their unique electronic characteristics, their capacity to form reversible covalent bonds with biological nucleophiles, and their role as bioisosteres for carboxylic acids and other functional groups.[6][7][8]

The convergence of these two functionalities in fluorinated arylboronic acids creates a class of building blocks with exceptional potential in drug discovery. These compounds serve as crucial intermediates in the synthesis of complex fluorinated pharmaceuticals and, in some cases, act as pharmacophores themselves.[9] This guide will delve into the core principles governing the utility of these reagents, from the fundamental impact of fluorine on molecular properties to the practicalities of their synthesis and application in key synthetic transformations.

PART 1: The Influence of Fluorine on Physicochemical and Pharmacokinetic Properties

The strategic placement of fluorine atoms on an arylboronic acid scaffold can profoundly influence a range of properties critical for drug efficacy and developability. Understanding these effects is paramount for their rational application in medicinal chemistry programs.

Modulation of Acidity (pKa)

The introduction of fluorine, a strongly electron-withdrawing group, significantly impacts the Lewis acidity of the boronic acid moiety.[10] This alteration of pKa can have substantial consequences for a molecule's solubility, membrane permeability, and interaction with biological targets.[4]

  • Inductive and Resonance Effects: Fluorine's strong inductive effect generally lowers the pKa of an arylboronic acid, making it more acidic.[7][10] The magnitude of this effect is dependent on the position of the fluorine substituent relative to the boronic acid group. An ortho-fluoro substituent can also participate in intramolecular hydrogen bonding, further influencing acidity.[11] In contrast, a para-fluoro substituent may exhibit a weaker effect due to the interplay of inductive and resonance effects.[10][11]

CompoundpKaReference
Phenylboronic acid8.86[10]
4-Fluorophenylboronic acid8.77[10]
2,3,4,6-Tetrafluorophenylboronic acid6.17[10]
Enhancement of Metabolic Stability

One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance their metabolic stability.[1][12][13] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[1][14]

  • Blocking Metabolic "Soft Spots": By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, chemists can effectively block common metabolic pathways such as hydroxylation.[14][15] This strategic fluorination can lead to a longer in vivo half-life and improved oral bioavailability of a drug.[1][15] For instance, in the development of the cholesterol absorption inhibitor ezetimibe, fluorine was incorporated to improve metabolic stability and in vivo potency.[1]

Tuning Lipophilicity and Membrane Permeability

Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution provides a nuanced approach to modulating this property.

  • Increased Lipophilicity: The replacement of a hydrogen atom with a fluorine atom generally increases the lipophilicity of a molecule.[1][14] This can enhance a compound's ability to cross biological membranes, which is particularly important for drugs targeting the central nervous system (CNS).[16]

  • Fine-Tuning for Optimal Bioavailability: Judicious use of fluorine allows for the fine-tuning of a molecule's lipophilicity to achieve an optimal balance for passive transport across cell membranes, thereby increasing bioavailability.[14]

Impact on Binding Affinity and Conformation

The introduction of fluorine can also lead to more favorable interactions with the target protein, resulting in increased binding affinity and potency.[1][3]

  • Electrostatic Interactions: The highly polarized C-F bond can participate in favorable electrostatic interactions with amino acid residues in the active site of a protein.[2]

  • Conformational Control: Fluorine's unique electronic properties can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for binding to its target.[4][15]

PART 2: Synthesis of Fluorinated Arylboronic Acids

The preparation of fluorinated arylboronic acids requires synthetic strategies that can accommodate the specific reactivity of both the fluorine substituents and the boronic acid moiety. Several methods have been developed, each with its own advantages and limitations.

Traditional Methods: Grignard and Organolithium Intermediates

A common approach involves the reaction of a fluorinated aryl halide with magnesium to form a Grignard reagent, or with an organolithium reagent, followed by quenching with a trialkyl borate.[7]

Caption: Traditional synthetic routes to fluorinated arylboronic acids.

Palladium-Catalyzed C-H Borylation

More modern approaches, such as transition metal-catalyzed C-H borylation, offer a more direct and efficient route to these valuable compounds.[17] This method allows for the direct conversion of a C-H bond on a fluorinated arene to a C-B bond.

Caption: Palladium-catalyzed C-H borylation workflow.

Direct Fluorination of Arylboronic Acids

In some instances, it is desirable to introduce the fluorine atom at a late stage. Methods for the direct fluorination of arylboronic acids have been developed, although these can sometimes be challenging due to competing side reactions like protodeboronation.[18][19][20]

Experimental Protocol: Electrophilic Fluorination using Acetyl Hypofluorite (AcOF)

This protocol is adapted from the work of Rozen and colleagues.[18] Caution: This procedure involves the use of diluted fluorine gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Preparation of Acetyl Hypofluorite (AcOF) Solution: A solution of sodium acetate in a mixture of acetic acid and acetic anhydride is cooled to 0 °C. A stream of 10% F2 in N2 is then bubbled through the solution until the desired concentration of AcOF is reached, as determined by titration.

  • Fluorination Reaction: The arylboronic acid is dissolved in a suitable solvent (e.g., chloroform) and cooled to -78 °C. The freshly prepared AcOF solution is then added dropwise to the cooled solution of the arylboronic acid.

  • Workup: The reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired fluorinated aryl product.

PART 3: Applications in Medicinal Chemistry

Fluorinated arylboronic acids are versatile building blocks in a variety of synthetic transformations that are central to drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of carbon-carbon bonds in medicinal chemistry.[7][21] Fluorinated arylboronic acids are excellent coupling partners in these reactions, allowing for the efficient introduction of fluorinated aryl moieties into complex molecules.[22][23]

Caption: The Suzuki-Miyaura cross-coupling reaction.

The presence of fluorine substituents can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.[22] In some cases, the use of potassium aryltrifluoroborate salts, which can be readily prepared from the corresponding boronic acids, is preferred as they can offer enhanced stability and reactivity.[24][25]

Late-Stage Fluorination and PET Imaging

The development of methods for the late-stage introduction of fluorine, particularly the positron-emitting isotope fluorine-18 (¹⁸F), is of great interest for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[1][3] PET is a powerful non-invasive imaging technique used in both clinical diagnostics and drug development to visualize and quantify physiological processes.[26]

Copper-mediated radiofluorination of arylboronic acids and their esters has emerged as a promising method for the synthesis of ¹⁸F-labeled arenes.[26] This approach is often compatible with a wide range of functional groups and can be applied to electron-rich, electron-neutral, and electron-deficient aromatic systems.[26]

PART 4: Challenges and Future Perspectives

Despite their immense utility, working with fluorinated arylboronic acids is not without its challenges.

  • Protodeboronation: A common side reaction, particularly under basic conditions, is the cleavage of the C-B bond to yield the corresponding arene.[27][28][29] This can be particularly problematic for electron-deficient or sterically hindered arylboronic acids. The use of boronic esters, such as pinacol esters, can sometimes mitigate this issue.[10][30]

  • Synthesis of Highly Fluorinated Systems: The synthesis of polyfluorinated arylboronic acids can be challenging due to the inherent reactivity of these systems.[27][31]

  • Regioselectivity in C-H Borylation: Achieving high regioselectivity in the C-H borylation of complex fluorinated arenes can be difficult and often requires careful optimization of catalysts and reaction conditions.[17]

The future of fluorinated arylboronic acids in medicinal chemistry is bright. Ongoing research is focused on the development of new and more efficient synthetic methods, including novel catalytic systems for C-F and C-H functionalization.[17][32][33] Furthermore, a deeper understanding of the mechanistic nuances of reactions involving these reagents will continue to enable their more rational and effective application in the design and synthesis of the next generation of therapeutics.[29][34]

Conclusion

Fluorinated arylboronic acids represent a powerful and versatile class of reagents that have firmly established their place in the medicinal chemist's toolbox. Their ability to synergistically combine the beneficial properties of both fluorine and boron provides a unique platform for modulating the physicochemical and pharmacokinetic properties of drug candidates. From enhancing metabolic stability and tuning lipophilicity to serving as key building blocks in powerful cross-coupling reactions, the strategic application of fluorinated arylboronic acids will undoubtedly continue to play a pivotal role in the discovery and development of innovative new medicines.

References

Methodological & Application

synthesis of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Topic: Synthesis of this compound Reference ID: AN-BORA-3F4MCB-2026

Abstract

This compound is a key building block in contemporary medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl structures.[1][2] The presence of a fluorine atom and a methoxycarbamoyl group imparts unique electronic properties that influence its reactivity and the characteristics of the resulting molecules.[2] This application note provides a comprehensive, two-step protocol for the synthesis of this valuable reagent, starting from commercially available 4-bromo-2-fluorobenzoic acid. The guide details the preparation of an N-methoxy amide precursor, followed by a cryo-lithiation and borylation sequence. We offer in-depth mechanistic insights, purification strategies tailored to address the common challenges associated with boronic acids, and a discussion of its application. This document is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible synthetic method.

Synthetic Strategy and Rationale

The synthesis is designed as a two-step sequence that balances efficiency, scalability, and the use of well-established chemical transformations. The retrosynthetic analysis reveals a logical disconnection to a readily available starting material.

Retrosynthetic Pathway

The target boronic acid is synthesized from the key intermediate, N-methoxy-4-bromo-2-fluorobenzamide. This precursor is prepared via a standard amidation of 4-bromo-2-fluorobenzoic acid. The crucial carbon-boron bond is then formed using a directed ortho-lithiation followed by electrophilic trapping with a borate ester.[3]

Retrosynthesis Target This compound Intermediate N-methoxy-4-bromo-2-fluorobenzamide Target->Intermediate Lithiation-Borylation Start 4-bromo-2-fluorobenzoic acid Intermediate->Start Amidation Reagent1 Methoxyamine Reagent2 Organolithium + Borate Ester

Figure 1: Retrosynthetic analysis for the target boronic acid.

Rationale for this approach:

  • Precursor Synthesis: The conversion of a carboxylic acid to an N-methoxy amide is a high-yielding and robust reaction. The resulting amide is stable and serves as an excellent precursor for the subsequent step.

  • C-B Bond Formation: Halogen-lithium exchange is a reliable method for generating an aryllithium species.[3] Performing this reaction at cryogenic temperatures (-78 °C) is critical to prevent side reactions. Quenching with an electrophilic borate ester, such as triisopropyl borate, efficiently forms the desired boronate ester, which is then hydrolyzed to the boronic acid.[4]

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Organolithium reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere (Nitrogen or Argon). Cryogenic baths require appropriate insulated gloves.

Step 1: Synthesis of N-methoxy-4-bromo-2-fluorobenzamide

This step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and methoxyamine. The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
4-bromo-2-fluorobenzoic acid219.0110.0 g45.661.0
Thionyl chloride (SOCl₂)118.974.0 mL54.791.2
Dichloromethane (DCM)-150 mL--
Methoxyamine hydrochloride83.524.19 g50.221.1
Triethylamine (Et₃N)101.1914.2 mL102.72.25

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.66 mmol) and dichloromethane (DCM, 100 mL).

  • Add thionyl chloride (4.0 mL, 54.79 mmol) dropwise at room temperature. Add a catalytic drop of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 40 °C) and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride is a yellow oil/solid.

  • In a separate 500 mL flask, suspend methoxyamine hydrochloride (4.19 g, 50.22 mmol) in DCM (50 mL) and cool to 0 °C in an ice bath.

  • Slowly add triethylamine (14.2 mL, 102.7 mmol) to the suspension and stir for 15 minutes.

  • Dissolve the crude acid chloride from step 4 in 50 mL of DCM and add it dropwise to the methoxyamine/triethylamine mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding 100 mL of water. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white to off-white solid. The product can be further purified by recrystallization from ethyl acetate/hexanes if necessary.

Step 2: Synthesis of this compound

This critical step involves a halogen-lithium exchange at -78 °C, followed by borylation and hydrolysis.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
N-methoxy-4-bromo-2-fluorobenzamide248.045.0 g20.161.0
Anhydrous Tetrahydrofuran (THF)-100 mL--
n-Butyllithium (n-BuLi, 2.5 M in hexanes)-8.9 mL22.171.1
Triisopropyl borate188.085.6 mL24.191.2
Hydrochloric Acid (2 M aq.)-~50 mL--

Protocol:

  • Add N-methoxy-4-bromo-2-fluorobenzamide (5.0 g, 20.16 mmol) to a flame-dried 250 mL three-neck flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous THF (100 mL) via cannula and stir until the solid dissolves.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (8.9 mL of a 2.5 M solution, 22.17 mmol) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir for 1 hour at -78 °C.

  • In the same flask, add triisopropyl borate (5.6 mL, 24.19 mmol) dropwise, again maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

  • Cool the mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl (aq.) until the pH is ~1-2. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

Purifying arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[5][6] A standard method involves an acid-base extraction.[7]

Purification Protocol:

  • Dissolve the crude product in diethyl ether (100 mL).

  • Extract the ether solution with 1 M NaOH (aq.) (3 x 40 mL). The boronic acid will move to the aqueous layer as its sodium boronate salt.

  • Combine the aqueous layers and wash with diethyl ether (1 x 50 mL) to remove any non-acidic organic impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~1-2 with concentrated HCl. A white precipitate of the pure boronic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold hexanes.

  • Dry the solid under high vacuum to yield the final product. Store under an inert atmosphere at room temperature.

Characterization:

  • ¹H NMR: Expect characteristic aromatic proton signals, signals for the methoxy group, and a broad singlet for the B(OH)₂ protons.

  • ¹⁹F NMR: A singlet corresponding to the fluorine atom.

  • ¹¹B NMR: A broad singlet typically between 20-30 ppm.

  • Mass Spectrometry (ESI-): Expect to see the [M-H]⁻ ion.

Mechanistic Insights

Understanding the reaction mechanisms is key to troubleshooting and optimization.

Lithiation-Borylation Mechanism

The core of the synthesis is the conversion of an aryl bromide to an arylboronic acid.

Mechanism Figure 2: Lithiation-Borylation Mechanism cluster_0 Step A: Halogen-Lithium Exchange cluster_1 Step B: Borylation (Ate Complex Formation) cluster_2 Step C: Hydrolysis ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi Fast, -78 °C BuLi 2 n-BuLi ArylLi_2 Ar-Li Borate B(OⁱPr)₃ AteComplex [Ar-B(OⁱPr)₃]⁻ Li⁺ AteComplex_2 [Ar-B(OⁱPr)₃]⁻ Li⁺ ArylLi_2->AteComplex BoronicAcid Ar-B(OH)₂ AteComplex_2->BoronicAcid H3O 3 H₂O / H⁺

  • Halogen-Lithium Exchange: Two equivalents of the organolithium reagent react with the aryl bromide. One equivalent performs the exchange to form the aryllithium species, while the second is consumed by the alkyl halide byproduct.[3] This is an extremely fast reaction at low temperatures.

  • Borylation: The highly nucleophilic aryllithium attacks the electrophilic boron atom of the triisopropyl borate to form a tetracoordinate boronate "ate" complex. This complex is stable at low temperatures.

  • Hydrolysis: Upon acidic workup, the boronate ester is hydrolyzed to the final boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an ideal coupling partner in Suzuki-Miyaura reactions, which form C-C bonds between organoboron compounds and organic halides.

Suzuki_Cycle Figure 3: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiArylPd Ar¹-Pd(II)L₂-Ar² Transmetal->DiArylPd Base Base (e.g., K₂CO₃) Base->Transmetal Boronic Ar²-B(OH)₂ Boronic->Transmetal RedElim Reductive Elimination DiArylPd->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product

The reaction proceeds via a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The electron-withdrawing nature of the fluoro and methoxycarbamoyl groups can influence the rate of the transmetalation step.[1][2]

References

palladium catalyst for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid for Advanced Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. This boronic acid is a key building block in medicinal chemistry, and its successful coupling is critical for the synthesis of numerous drug candidates. This document offers in-depth insights into catalyst selection, reaction optimization, and mechanistic considerations, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure robust and reproducible results.

Introduction: The Strategic Importance of the Target Moiety

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The specific coupling of this compound is of significant interest in the pharmaceutical industry. The presence of the fluorine atom and the methoxycarbamoyl group imparts unique electronic and steric properties to potential drug candidates, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.

However, the electron-withdrawing nature of the fluoro and methoxycarbamoyl substituents presents a challenge for the Suzuki-Miyaura reaction. These groups can decrease the nucleophilicity of the boronic acid, potentially slowing the critical transmetalation step in the catalytic cycle.[4][5] This guide addresses these challenges by providing rational strategies for catalyst and ligand selection, base and solvent optimization, and a robust protocol for successful coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing the reaction.[6][7] The catalytic cycle, which revolves around a palladium center, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) complex. The rate of this step is generally influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[6][7]

  • Transmetalation: This is often the rate-determining step, particularly for electron-deficient boronic acids.[8] The organoboron species (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the Pd(II) center, displacing the halide. The choice of base is critical for the formation of the more reactive boronate species.[9]

  • Reductive Elimination: The two organic partners (R¹ and R²) on the Pd(II) complex couple and are expelled as the final biaryl product (R¹-R²). This step regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.[1][6]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex1 R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex1 Transmetalation Transmetalation Pd(II)_Complex1->Transmetalation [R²B(OH)₃]⁻ Pd(II)_Complex2 R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Complex2 Reductive_Elimination Reductive Elimination Pd(II)_Complex2->Reductive_Elimination Forms R¹-R² Reductive_Elimination->Pd(0)L2 Regeneration Boronic_Acid R²-B(OH)₂ Boronate [R²B(OH)₃]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Strategic Considerations
3.1. Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and the associated ligand is paramount for an efficient coupling, especially with challenging substrates. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, electron-deficient boronic acids often require more sophisticated systems.

  • Palladium Precatalysts: Air-stable Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) are commonly used.[1] These are reduced in situ to the active Pd(0) species. Modern Buchwald-type precatalysts (e.g., XPhos Pd G3) are highly efficient as they provide a controlled release of the active catalyst.[4]

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient boronic acids, electron-rich and bulky phosphine ligands are often preferred as they promote both the oxidative addition and the reductive elimination steps.[7][10]

    • Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are highly effective for coupling challenging substrates. They possess the steric bulk and electron-donating properties necessary to facilitate the catalytic cycle.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable complexes with palladium and can be highly active, offering an alternative to phosphine ligands.[11]

3.2. Recommended Protocol: General Procedure

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Workflow Diagram:

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Method:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe. A common and effective solvent system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O 10:1).[12] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

3.3. Optimization Parameters

For challenging couplings, optimization of the following parameters may be necessary.

ParameterRecommended Starting ConditionsRationale & Optimization Strategy
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Buchwald precatalysts are highly active.[4] If the reaction is sluggish, consider other generations or types of precatalysts.
Ligand XPhosElectron-rich, bulky ligands accelerate the key steps. If side reactions occur, screening other ligands like SPhos or RuPhos may be beneficial.[10][13]
Base K₃PO₄ (2-3 equiv)A strong, non-nucleophilic base is often required for electron-deficient boronic acids.[4] Cs₂CO₃ is another strong alternative. K₂CO₃ can also be effective.[14]
Solvent Dioxane/H₂O (10:1)The presence of water can facilitate the transmetalation step.[15] Other solvent systems like Toluene/H₂O or 2-MeTHF/H₂O can also be explored.
Temperature 80–110 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[14]
Boronic Acid Equiv. 1.2–1.5A slight excess of the boronic acid is used to drive the reaction to completion, accounting for potential protodeboronation.[8]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh, high-quality catalyst.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4]- Increase the reaction temperature in increments of 10 °C.
Protodeboronation - Presence of excess water or protic sources- Prolonged reaction time at high temperature- Use rigorously dried solvents.- Use a boronic ester (e.g., pinacol ester) which is more stable.[5]- Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling - Presence of oxygen- In situ reduction of Pd(II) to Pd(0) using boronic acid- Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[1]- Use a precatalyst that does not require reduction by the boronic acid.
Poor Solubility - The nature of the substrates or product- Screen different solvents or solvent mixtures (e.g., DMF, Toluene, 2-MeTHF).[16]- Increase the solvent volume to run the reaction at a lower concentration.
Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex molecules in drug discovery. While the electronic properties of this substrate can pose challenges, a rational approach to the selection of the catalyst, ligand, base, and solvent system can lead to high-yielding and robust reactions. The protocols and insights provided in this guide are intended to empower researchers to successfully employ this valuable building block in their synthetic endeavors.

References

Application Notes & Protocols: (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Modern Oncology

In the landscape of targeted cancer therapy, the development of small-molecule kinase inhibitors remains a cornerstone of drug discovery.[1][2] These agents are designed to interfere with specific signaling pathways that drive tumor proliferation, survival, and angiogenesis.[2][3] Within this field, the strategic selection of chemical building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic properties. (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid has emerged as a high-value reagent, particularly for its role in constructing the core scaffolds of potent multi-kinase inhibitors such as Foretinib (GSK1363089).[4][5]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the application of this compound, detailing not just the "how" but the fundamental "why" behind its utility. We will explore its role in the synthesis of key pharmacophores, provide validated experimental protocols, and discuss the structure-activity relationships (SAR) imparted by its unique chemical features.

The Reagent: Chemical Properties and Strategic Value

This compound is an arylboronic acid derivative specifically designed for use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6][7] Its structure is notable for three key functional groups that each play a critical role in the final drug molecule.

FeatureChemical GroupSignificance in Kinase Inhibitor Design
Reactive Handle Boronic Acid (-B(OH)₂)Enables reliable C-C bond formation via Suzuki-Miyaura coupling, a versatile and widely used reaction in pharmaceutical synthesis.[8][9]
Modulating Moiety Fluoro (-F) GroupThe ortho-fluoro substituent can significantly influence the conformation of the molecule and engage in crucial hydrogen bonding interactions within the kinase active site. It can also enhance metabolic stability.[10]
Binding Element Methoxycarbamoyl (-C(O)NH-OCH₃)This group acts as a key hydrogen bond donor and acceptor, critical for anchoring the inhibitor to specific amino acid residues in the target kinase's ATP-binding pocket.

The synergy between these groups makes this reagent a powerful tool for creating inhibitors that bind with high affinity and specificity to their targets. Its most prominent application is in the synthesis of Foretinib, a potent inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][11]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most robust methods for forming aryl-aryl bonds.[6]

The reaction mechanism involves a catalytic cycle centered on a palladium complex.[6][12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (the electrophilic partner).

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][12]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition ArPdX Ar¹-Pdᴵᴵ(L)₂-X OA->ArPdX RE Reductive Elimination Pd0 L₂Pd⁰ RE->Pd0 Product Ar¹-Ar² RE->Product TM Transmetalation ArPdAr Ar¹-Pdᴵᴵ(L)₂-Ar² TM->ArPdAr Pd0->OA Ar¹-X ArPdX->TM [Ar²-B(OH)₂OR]⁻ ArPdAr->RE Reactants Ar¹-X + Ar²-B(OH)₂

Fig. 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study: Synthesis of a Foretinib Precursor

Foretinib is a multi-kinase inhibitor targeting MET, VEGFR2, RET, KIT, and FLT3.[11] Its structure features a quinoline core linked via an ether bridge to the phenyl ring derived from our boronic acid of interest. A crucial step in its synthesis involves coupling the boronic acid with a halogenated quinoline intermediate.

The synthesis begins by preparing the electrophilic partner, typically a 4-chloro or 4-bromo-quinoline derivative. This intermediate is then coupled with this compound under Suzuki conditions to form the biaryl core structure, a key precursor to the final drug.

Fig. 2: Suzuki coupling step in the synthesis of the Foretinib core structure.

Experimental Protocol: Suzuki Coupling for Biaryl Synthesis

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic aryl halide. Researchers should optimize conditions based on the specific reactivity of their aryl halide substrate.

I. Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Suggested Grade
This compound874289-51-7213.00≥97%
Aryl Halide (e.g., 4-Bromoanisole)104-92-7187.04≥98%
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.56≥99%
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, ≥99%
1,4-Dioxane123-91-188.11Anhydrous, ≥99.8%
Deionized Water7732-18-518.0218 MΩ·cm
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Brine (Saturated NaCl)7647-14-558.44ACS Grade
Magnesium Sulfate (MgSO₄)7487-88-9120.37Anhydrous

II. Experimental Workflow

Fig. 3: General workflow for the Suzuki-Miyaura coupling protocol.
III. Step-by-Step Procedure

Note: Perform all steps under an inert atmosphere (Nitrogen or Argon).

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add this compound (1.2 mmol, 1.2 equiv) followed by potassium carbonate (2.5 mmol, 2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and deionized water (2.5 mL). Degas the resulting suspension by bubbling nitrogen through it for 15 minutes.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction Incubation: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (25 mL) and water (25 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

IV. Causality and Optimization Insights
  • Choice of Catalyst: While Pd(PPh₃)₄ is robust, other catalysts like Pd(dppf)Cl₂ or those with Buchwald ligands may offer improved yields or faster reaction times, especially with challenging substrates like aryl chlorides.

  • Base Selection: The base is crucial for activating the boronic acid.[7] K₂CO₃ is a common choice, but others like K₃PO₄ or Cs₂CO₃ can be more effective for less reactive halides.

  • Solvent System: The mixture of an organic solvent (e.g., dioxane, THF, DMF) and water is typical. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Anhydrous conditions can also be employed with organic-soluble bases.

  • Boronic Acid Stoichiometry: A slight excess (1.1-1.5 equiv) of the boronic acid is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[9]

Conclusion

This compound is a sophisticated and indispensable building block in the synthesis of modern kinase inhibitors. Its well-defined structure provides medicinal chemists with a reliable anchor point for creating molecules with high affinity for key oncogenic targets. The Suzuki-Miyaura coupling, a robust and versatile reaction, provides a straightforward path to incorporate this valuable fragment into complex drug candidates like Foretinib.[4] The protocols and insights provided herein offer a solid foundation for researchers to leverage this reagent in their drug discovery programs, paving the way for the next generation of targeted cancer therapies.

References

applications of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic Acid in Drug Discovery

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex biaryl structures, which form the core of numerous therapeutic agents.[1][2] The choice of boronic acid is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign.[1] this compound has emerged as a particularly valuable reagent in this context. Its phenyl ring is strategically decorated with two electron-withdrawing groups: a fluorine atom and a methoxycarbamoyl moiety. This unique electronic profile imparts distinct reactivity and provides medicinal chemists with a powerful tool for molecular design.[1][3]

This guide provides a comprehensive overview of the applications of this compound, with a focus on its pivotal role in the synthesis of the PARP (poly ADP-ribose polymerase) inhibitor, Niraparib.[4][5] We will delve into the mechanistic nuances of its reactivity, provide detailed experimental protocols, and offer insights grounded in established chemical principles to empower researchers in their drug discovery endeavors.

Key Application Focus: Synthesis of the PARP Inhibitor Niraparib

A prominent and illustrative application of this compound is its use as a key intermediate in the synthesis of Niraparib.[4][6] Niraparib is a potent, orally active PARP inhibitor approved for the treatment of various cancers, including ovarian and breast cancer.[4][5] The core structure of Niraparib features a biaryl system constructed via a Suzuki-Miyaura coupling. The use of this specific boronic acid has been instrumental in developing more efficient and straightforward synthetic routes compared to earlier methods.[4] The fluorine and methoxycarbamoyl groups are not merely synthetic handles; they are integral components of the final pharmacophore, contributing to the molecule's binding affinity and overall pharmacological profile.

PropertyData
Chemical Name This compound
Molecular Formula C₈H₉BFO₄
Molecular Weight 198.97 g/mol
Appearance White to off-white powder or crystalline solid
Primary Application Suzuki-Miyaura cross-coupling reactions in pharmaceutical synthesis
Key Drug Example Intermediate for Niraparib (PARP Inhibitor)[4][5][6]

Mechanistic Insights: Understanding Reactivity

The efficacy of this compound in Suzuki-Miyaura coupling is governed by a well-understood catalytic cycle. A grasp of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition : The active Palladium(0) catalyst inserts into the bond of an aryl halide (or triflate), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > Cl.[2]

  • Transmetalation : This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[3] The electron-withdrawing nature of the fluoro and methoxycarbamoyl groups on this compound makes the boron atom more electrophilic and the aryl group less nucleophilic. Consequently, this transmetalation step can be slower compared to reactions with electron-rich boronic acids, sometimes necessitating more active catalysts or stronger bases.[1][3]

  • Reductive Elimination : The two coupled organic moieties are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar²-B(OH)₂ (Base Activated) biaryl_pd_complex Ar¹-Pd(II)L₂-Ar² transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination Ar¹-Ar² (Product) reductive_elimination->pd0

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a general Suzuki-Miyaura reaction using this compound. The quantities are based on a 1.0 mmol scale of the limiting reagent (typically the aryl halide).

I. Materials and Reagents
  • Aryl Halide (Ar-X) : (1.0 mmol, 1.0 equiv)

  • This compound : (1.2 - 1.5 equiv)

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially given its potentially slower transmetalation.

  • Palladium Catalyst : e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3 (1-5 mol%)

    • Rationale: The choice of catalyst and ligand is critical. For electron-deficient boronic acids, ligands like XPhos or SPhos can accelerate the reaction.[7] Pd(PPh₃)₄ is a versatile starting point.

  • Base : e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv)

    • Rationale: The base activates the boronic acid. K₂CO₃ is common, but for challenging couplings, the more soluble Cs₂CO₃ or the stronger K₃PO₄ may be required.

  • Solvent System : e.g., Toluene/Ethanol/Water, Dioxane/Water, or 2-MeTHF/Water. Degassed.

    • Rationale: A mixture of an organic solvent and water is typical. The water is essential for dissolving the base and facilitating the formation of the active boronate species. Degassing (e.g., by sparging with argon or nitrogen for 15-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Gas : Argon or Nitrogen

II. Step-by-Step Methodology

Protocol_Workflow arrow arrow start 1. Reagent Prep setup 2. Reaction Setup (Schlenk Flask) start->setup inert 3. Inert Atmosphere (Evacuate/Backfill x3) setup->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat & Stir (e.g., 80-100 °C) solvent->reaction monitor 6. Monitor Progress (TLC / LC-MS) reaction->monitor workup 7. Aqueous Work-up monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify end Final Product purify->end

Experimental Workflow Diagram
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Establish Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Add the chosen degassed solvent system (e.g., 10 mL of a 4:1 mixture of Dioxane:Water) to the flask via syringe.

  • Reaction Execution : Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide has been consumed.

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.[3]

Conclusion and Outlook

This compound is a sophisticated and highly effective building block for modern drug discovery. Its unique electronic properties, while presenting certain mechanistic considerations, provide access to valuable chemical space.[1] As demonstrated by its crucial role in the synthesis of Niraparib, this reagent enables the efficient construction of complex pharmacophores.[4] The detailed protocol and mechanistic discussion provided herein serve as a practical guide for researchers, enabling them to confidently incorporate this versatile compound into their synthetic strategies and accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols: Strategic Coupling of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid with Aryl Chlorides in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Suzuki-Miyaura Landscape

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] In the realm of drug discovery and materials science, the synthesis of complex biaryl structures is paramount. This guide focuses on a particularly challenging, yet synthetically valuable, transformation: the coupling of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid with aryl chlorides.

This specific boronic acid presents a dual challenge. The presence of two electron-withdrawing groups—a fluorine atom and a methoxycarbamoyl moiety—decreases the electron density on the phenyl ring. While this can enhance the Lewis acidity of the boron atom, it often leads to a slower, more challenging transmetalation step in the catalytic cycle. Compounding this is the use of aryl chlorides as coupling partners. The inherent strength and low polarity of the C-Cl bond make the initial oxidative addition step, often the rate-determining step, significantly more difficult compared to their bromide or iodide counterparts.[3][4]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to successfully navigate this demanding coupling reaction. We will delve into the mechanistic underpinnings, present field-proven protocols, and offer robust troubleshooting strategies to empower the synthesis of novel biaryl compounds.

The Mechanistic Gauntlet: Overcoming Activation Barriers

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][3] Understanding this cycle is critical to diagnosing issues and optimizing conditions for challenging substrates.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd [Ar-Pd(II)-Cl]L_n (Oxidative Adduct) Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->Transmetalation Transmetalation Product Ar-Ar' (Biaryl Product) Transmetalation->Product Reductive Elimination ArCl Aryl Chloride (Ar-Cl) ArCl->Pd0 Oxidative Addition BoronicAcid Boronic Acid (Ar'-B(OH)₂) Boronate Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the coupling of this compound with aryl chlorides, two key steps present significant hurdles:

  • Oxidative Addition: The inert nature of the C-Cl bond requires a highly active, electron-rich Pd(0) catalyst. The choice of ligand is paramount here. Bulky, electron-rich phosphine ligands, such as the dialkylbiaryl phosphines developed by Buchwald, are essential.[5] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can readily undergo oxidative addition with the aryl chloride.[5]

  • Transmetalation: The electron-withdrawing nature of the substituents on the boronic acid slows the transfer of the aryl group from boron to palladium. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] However, a delicate balance must be struck, as strong bases can also promote a detrimental side reaction: protodeboronation.[7]

Protodeboronation: The Unwanted Side Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, effectively destroying the boronic acid starting material.[1] This side reaction is particularly problematic for electron-deficient arylboronic acids, such as the one , especially under basic conditions.[2] Strategies to mitigate protodeboronation include:

  • Careful choice of base: Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong hydroxide bases.[7]

  • Use of anhydrous conditions: While a small amount of water can sometimes be beneficial, excess water can accelerate protodeboronation.[7]

  • Protecting the boronic acid: In some cases, converting the boronic acid to a more stable derivative, like a pinacol ester, can prevent premature decomposition.[3]

Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific aryl chloride used.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction.

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-dioxane or toluene (0.2 M)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the Pd(OAc)₂ and SPhos to the Schlenk tube under a positive pressure of inert gas.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.

Protocol 2: For Highly Unreactive Aryl Chlorides

This protocol employs a more robust catalyst system for particularly challenging, electron-rich, or sterically hindered aryl chlorides.

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) as a 10 wt% solution in hexanes (6 mol%)

  • Potassium fluoride (KF), spray-dried (3.0 equiv)

  • Anhydrous THF (0.2 M)

Procedure:

  • To a flame-dried Schlenk tube with a magnetic stir bar, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and KF (3.0 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous THF (5 mL) via syringe.

  • In a separate, argon-flushed vial, prepare a stock solution of the catalyst by adding Pd₂(dba)₃ (0.015 mmol) and the P(t-Bu)₃ solution (0.06 mmol).

  • Add the catalyst solution to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat to 60-80 °C if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

Data Presentation: Catalyst System Performance

The choice of palladium precursor, ligand, base, and solvent significantly impacts the reaction outcome. The following table summarizes typical conditions and expected outcomes for the coupling of various aryl chlorides with an electron-deficient boronic acid.

Aryl ChloridePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd(OAc)₂ (1)SPhos (2)K₃PO₄ (2)Toluene100198[8]
4-ChloroanisolePd(OAc)₂ (1.5)XPhos (3.6)K₃PO₄ (2)t-BuOH1001898[8]
2-ChloropyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (2)Dioxane8012~85-95[6]
1-Chloro-4-nitrobenzenePd(OAc)₂ (2)DavePhos (4)K₂CO₃ (2)Dioxane/H₂O1004>95[5]

Note: Yields are illustrative and will vary based on the specific substrates and precise reaction conditions.

Optimization and Troubleshooting Workflow

When encountering low yields or failed reactions, a systematic approach to optimization is crucial.

Troubleshooting_Workflow start Low or No Product check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents sm_present Starting Materials Present? check_reagents->sm_present sol_reagents Use Fresh Boronic Acid Dry Solvents Thoroughly check_reagents->sol_reagents check_catalyst Is the Catalyst System Optimal? check_base Is the Base/Solvent Combination Correct? check_catalyst->check_base sol_catalyst Increase Catalyst Loading Switch to Buchwald Ligand (e.g., XPhos, RuPhos) check_catalyst->sol_catalyst check_temp Is the Temperature Sufficient? check_base->check_temp sol_base Screen Weaker Bases (K₂CO₃, CsF) Change Solvent (e.g., Toluene, THF) check_base->sol_base sol_temp Increase Temperature (up to 120°C) check_temp->sol_temp sm_present->check_catalyst Yes protodeboronation Evidence of Protodeboronation? sm_present->protodeboronation No (Boronic Acid consumed) homocoupling Homocoupling Observed? protodeboronation->homocoupling No sol_protodeboronation Use Anhydrous Conditions Switch to Weaker Base (KF, CsF) Consider Boronic Ester protodeboronation->sol_protodeboronation Yes sol_homocoupling Ensure Rigorous Degassing Use High Purity Pd Precursor homocoupling->sol_homocoupling Yes success Successful Coupling sol_reagents->success sol_catalyst->success sol_base->success sol_temp->success sol_protodeboronation->success sol_homocoupling->success

Figure 2: A logical workflow for troubleshooting and optimizing the coupling reaction.

Common Issues and Solutions:

  • Low Conversion: If starting materials remain, the primary suspect is inefficient oxidative addition.

    • Solution: Switch to a more electron-rich and bulky ligand like XPhos or RuPhos. Increase the reaction temperature. Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under a strict inert atmosphere.[7]

  • Protodeboronation: If the boronic acid is consumed but little product is formed, protodeboronation is likely.

    • Solution: Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or CsF.[7] Ensure anhydrous conditions are maintained. As a last resort, consider converting the boronic acid to its pinacol ester derivative, which is more stable.[3]

  • Homocoupling of Boronic Acid: Formation of Ar'-Ar' byproduct.

    • Solution: This often results from the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[3] Ensure the reaction mixture is thoroughly degassed before heating. Use high-purity palladium precursors.

  • Catalyst Decomposition: A black precipitate (palladium black) may indicate catalyst decomposition.

    • Solution: The ligand-to-palladium ratio may be incorrect, or the temperature may be too high for the chosen catalyst system. Consider using a pre-formed catalyst or a more stable ligand.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl chlorides is a challenging but achievable transformation. Success hinges on a rational approach to catalyst selection, focusing on bulky, electron-rich phosphine ligands to overcome the high activation barrier of the C-Cl bond. Furthermore, careful management of the reaction conditions, particularly the choice of base and the exclusion of water and oxygen, is critical to mitigate unwanted side reactions like protodeboronation. By applying the principles and protocols outlined in these notes, researchers can effectively harness this powerful reaction to advance their synthetic programs.

References

protocol for cross-coupling with (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Cross-Coupling with (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Audience: Researchers, scientists, and drug development professionals.

Harnessing this compound in Suzuki-Miyaura Cross-Coupling: A Detailed Guide to Synthesis and Optimization

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for utilizing This compound , a valuable building block in medicinal chemistry, in palladium-catalyzed Suzuki-Miyaura reactions. We present an in-depth discussion of the reaction mechanism, a detailed step-by-step protocol, strategies for optimization, and a troubleshooting guide to empower researchers in achieving high-yield synthesis of complex biaryl structures.

Introduction: The Significance of a Multifunctional Reagent

This compound is a structurally unique reagent featuring both a fluorine atom and a methoxycarbamoyl group. These substituents impart distinct electronic properties that are highly desirable in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the N-methoxy amide (Weinreb amide) analogue offers a versatile handle for subsequent transformations.

The successful incorporation of this building block via Suzuki-Miyaura coupling hinges on a nuanced understanding of its reactivity. The two electron-withdrawing groups can influence the kinetics of the catalytic cycle, particularly the transmetalation step, necessitating carefully optimized conditions to achieve high efficiency.[3][4] This guide serves as a field-proven starting point for chemists aiming to leverage this reagent's potential.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for handling and reaction setup.

PropertyValue
CAS Number 913835-59-3
Molecular Formula C₉H₁₁BFNO₄
Molecular Weight 226.99 g/mol
Appearance Typically a white to off-white solid
Storage Store under an inert atmosphere at room temperature.

Note: The related compound (3-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid has a molecular weight of 196.97 g/mol .[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-defined palladium-based catalytic cycle.[6][7] A grasp of this mechanism is essential for rational troubleshooting and optimization. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[6][8]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species ([ArB(OH)₃]⁻).[9][10] The electron-withdrawing nature of the substituents on this compound can make this step more challenging compared to electron-rich boronic acids.[4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label pdiia Ar¹-Pd(II)L₂-X tm_label Transmetalation pdiia->tm_label pdiib Ar¹-Pd(II)L₂-Ar² re_label Reductive Elimination pdiib->re_label oa_label->pdiia tm_label->pdiib re_label->pd0 ar1ar2 Ar¹-Ar² (Product) re_label->ar1ar2 ar1x Ar¹-X (Aryl Halide) ar1x->oa_label ar2b Ar²-B(OH)₂ (Boronic Acid) + Base ar2b->tm_label

Caption: The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Cycle.

Detailed Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials & Reagents:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System: 1,4-Dioxane and Water (4:1 v/v, 5 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine Solution

  • Argon or Nitrogen gas supply

  • Standard purification supplies (Silica gel, solvents for chromatography)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heat plate

  • Condenser

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Scientist's Note: Using a slight excess of the boronic acid (1.1-1.5 equiv) is standard practice to drive the reaction to completion and compensate for potential side reactions like protodeboronation.[11]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.[11]

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe. Stir the suspension for 5-10 minutes.

    • Scientist's Note: The solvent system is critical. Aprotic solvents like dioxane or THF are common, and the addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][12]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.

Optimization and Troubleshooting

Achieving optimal yields may require screening several parameters. The following table outlines key variables and suggested modifications.

ParameterStandard ConditionAlternative Options & Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂: Robust and effective for challenging substrates.[2] Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos): Modern Buchwald-type ligands can offer higher activity, especially for less reactive aryl chlorides.[13]
Base K₂CO₃ (aq)K₃PO₄: A slightly stronger base, often effective. Cs₂CO₃ or CsF: Milder, can be beneficial in minimizing protodeboronation, a key side reaction where the C-B bond is replaced by C-H.[11][14]
Solvent Dioxane/H₂OToluene/H₂O, 2-MeTHF, DMF: Solvent choice affects reagent solubility and reaction kinetics. Toluene is a common alternative.[1]
Temperature 90-100 °CRoom Temp to 120 °C: Lower temperatures may be possible with highly active catalysts.[13] Higher temperatures may be needed for unreactive partners but can increase side reactions.

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Inactive catalyst or insufficient inerting.

    • Solution: Use fresh catalyst and ensure the reaction setup is scrupulously purged of oxygen.[11] Check the reactivity of your aryl halide (I > Br > OTf >> Cl).[11]

  • Protodeboronation Byproduct Detected:

    • Cause: The boronic acid is decomposing faster than it couples. This is a known issue for electron-deficient boronic acids.[11][15]

    • Solution: Use a milder base (CsF, K₃PO₄).[11] Minimize reaction time and temperature. Ensure you are using anhydrous solvents if running a water-free protocol.[11]

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen or Pd(II) species at the start of the reaction.[1]

    • Solution: Improve degassing technique. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow start Low Yield in Initial Reaction? check_reagents Verify Reagent Purity & Inert Conditions start->check_reagents Yes protodeboronation Protodeboronation Observed? check_reagents->protodeboronation screen_catalyst Screen Catalyst & Ligand (e.g., Pd(dppf)Cl₂, SPhos) screen_solvent Screen Solvent (Toluene, 2-MeTHF) screen_catalyst->screen_solvent screen_base Screen Base (K₃PO₄, Cs₂CO₃, CsF) adjust_temp Adjust Temperature screen_base->adjust_temp screen_solvent->adjust_temp success Optimized Yield adjust_temp->success protodeboronation->screen_catalyst No protodeboronation->screen_base Yes

Caption: A logical workflow for troubleshooting and optimizing the Suzuki-Miyaura reaction.

Safety Precautions
  • Reagents: Handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reaction: Reactions under pressure or at high temperatures should be conducted behind a blast shield. Never heat a sealed vessel that is not designed for pressure.[8]

  • Waste: Dispose of all chemical waste according to institutional guidelines.

References

purification techniques for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Abstract

This compound is a key building block in modern synthetic and medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The success, reproducibility, and efficiency of these reactions are fundamentally dependent on the purity of the boronic acid reagent.[3] Impurities, which can include inorganic salts, unreacted starting materials, or common byproducts like boroxines (anhydrides), can poison catalysts and lead to complex product mixtures, complicating downstream processing.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on robust and validated techniques for the purification of this specific arylboronic acid, ensuring its suitability for high-stakes applications. We present detailed protocols for recrystallization, acid-base extraction, and column chromatography, explaining the rationale behind each method and offering insights based on field experience.

Understanding the Compound and its Impurity Profile

Before selecting a purification strategy, it is crucial to understand the structure of the target molecule and the likely impurities that may be present in the crude material.

This compound) is a solid at room temperature. Its structure contains a Lewis acidic boronic acid group, an aromatic ring, and a Weinreb amide moiety. This combination of functional groups dictates its solubility and chemical behavior. The primary impurity of concern for most arylboronic acids is the corresponding cyclic anhydride, known as a boroxine, which forms through intermolecular dehydration.

G cluster_0 This compound cluster_1 Boroxine (Cyclic Anhydride) Impurity mol1 mol1 mol2 mol2 mol1->mol2

Caption: Reversible formation of boroxine from the target boronic acid.

Common Impurities to Consider:

  • Boroxine: A cyclic trimer formed from three molecules of boronic acid with the loss of three molecules of water. It is readily hydrolyzed back to the boronic acid.[5]

  • Starting Materials: e.g., 4-bromo-2-fluorobenzamide derivatives used in the synthesis.

  • Homocoupled Byproducts: Biaryl impurities formed from the coupling of two aryl groups.

  • Inorganic Salts: Residual salts from the reaction workup (e.g., acetates, carbonates).[6][7]

Strategic Approach to Purification

The choice of purification method depends on the physical state of the crude material, the nature of the impurities, and the desired scale and final purity. The following workflow provides a general decision-making framework.

Caption: Decision workflow for selecting a purification strategy.

Detailed Purification Protocols

Protocol 1: Recrystallization

Principle: This technique is the most efficient method for purifying crystalline solids. It leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The goal is to dissolve the crude product in a minimal amount of a hot solvent in which impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling, leaving the impurities in the solution (mother liquor).

Expertise & Rationale: For arylboronic acids, mixed solvent systems are often superior. A solvent in which the compound is soluble (like Ethyl Acetate) is paired with an anti-solvent in which it is poorly soluble (like Hexane). This allows for fine control over the crystallization process.[8]

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., Ethyl Acetate, Acetone, Isopropanol, Water, Toluene) and mixed systems (e.g., Ethyl Acetate/Hexane, Dichloromethane/Hexane). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., Ethyl Acetate) dropwise while stirring and heating until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of the pure product.

  • Cooling: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Acid-Base Extraction

Principle: This liquid-liquid extraction technique separates acidic compounds from neutral or basic impurities. Boronic acids are weakly acidic and can be deprotonated by a strong base (like NaOH) to form a water-soluble boronate salt. This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the boronate, regenerating the pure boronic acid, which can then be extracted back into an organic solvent.[9][10]

Expertise & Rationale: This method is exceptionally effective for removing non-acidic byproducts like homocoupled dimers or unreacted aryl halides.[9] It is a scalable and often faster alternative to chromatography. However, it will not separate the target compound from other acidic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) in a separatory funnel.

  • Basic Extraction: Add an equal volume of a cold aqueous base solution (e.g., 1-2 M NaOH). Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the aqueous (bottom) layer if using DCM, or the organic (bottom) layer if using EtOAc. The desired boronate salt is now in the aqueous phase. Repeat the extraction of the organic layer with fresh base solution to ensure complete transfer.

  • Organic Wash (Optional): Combine the aqueous extracts and wash them once with fresh organic solvent (EtOAc or DCM) to remove any last traces of neutral impurities.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 2-4 M HCl) while stirring until the pH is acidic (pH ~2-3), confirmed with pH paper. The pure boronic acid should precipitate as a solid or oil.

  • Back-Extraction: Extract the acidified aqueous solution multiple times with a fresh organic solvent (e.g., Ethyl Acetate). The purified boronic acid will move back into the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 3: Silica Gel Column Chromatography

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). For boronic acids, which are quite polar, this method can be challenging due to potential streaking on the column and decomposition.[11] However, with careful selection of the eluent system, it can be a powerful tool for separating complex mixtures.

Expertise & Rationale: The key to successful chromatography of boronic acids is to use a sufficiently polar eluent system to ensure the compound moves down the column and to sometimes add a modifier to improve peak shape. A common mobile phase is a mixture of a non-polar solvent like Hexane and a polar solvent like Ethyl Acetate. For more polar boronic acids, a Dichloromethane/Methanol system may be necessary.[9] Adding a small amount of acetic acid (~0.5-1%) to the eluent can suppress the ionization of the acidic boronic acid group, reducing tailing and improving separation.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel (dry loading) or apply it directly to the top of the column (wet loading). Dry loading is preferred as it often results in better separation.

  • Elution: Run the column by passing the eluent through the silica gel, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified boronic acid.

Method Comparison and Data Summary

Parameter Recrystallization Acid-Base Extraction Silica Gel Chromatography
Principle Differential SolubilityAcidity/BasicityPolarity
Pros High purity for crystalline solids, highly scalable, cost-effective.Excellent for removing neutral impurities, fast, scalable.[12]High resolution, versatile for various impurity types.
Cons Only applicable to solids, potential for yield loss in mother liquor.Ineffective for acidic impurities, requires immiscible solvents.[13][14]Can be slow, labor-intensive, potential for product decomposition on silica, solvent-intensive.[11]
Typical Purity >99%>98%>99%
Best For Final purification step for solid crude material.Crude material with significant non-acidic/neutral impurities.Complex mixtures or when other methods fail.

Quality Control and Purity Assessment

After purification, the identity and purity of the this compound must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative purity assessment. A well-developed HPLC method can separate the target compound from trace impurities, allowing for purity determination by peak area percentage.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR should be used to confirm the chemical structure. The absence of impurity signals in the ¹H NMR spectrum is a strong indicator of high purity. ¹¹B NMR is particularly useful for detecting residual boric acid.[4]

  • Melting Point (MP): A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

Application Notes and Protocols: The Role of Fluorinated Boronic Acids in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Precision Oncology

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that offer enhanced efficacy and reduced off-target toxicity. Within this paradigm, fluorinated boronic acids have emerged as a versatile and powerful class of molecules. Their unique chemical properties, particularly the interplay between the boronic acid moiety and fluorine substituents, have opened up new avenues for diagnosing and treating cancer with high precision.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of fluorinated boronic acids in targeted cancer therapy, moving beyond a simple recitation of facts to explain the underlying scientific principles and the rationale behind experimental designs. We will delve into their primary role in Boron Neutron Capture Therapy (BNCT), their utility as enzyme inhibitors, and their application in stimuli-responsive drug delivery systems. Detailed, field-proven protocols are provided to enable the practical application of these concepts in a research setting.

The Strategic Advantage of Fluorination

The introduction of fluorine into boronic acid-based therapeutic agents is a deliberate and strategic choice that imparts several beneficial properties.[1] Understanding these advantages is key to appreciating the design of these molecules:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation and increasing their in vivo half-life.

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity of the boronic acid group, which can in turn enhance its binding affinity to target molecules such as sugars on cancer cell surfaces.[2][3]

  • Improved Cellular Uptake: The increased lipophilicity imparted by fluorine can facilitate the passage of these molecules across cell membranes.

  • Non-Invasive Imaging Capabilities: The stable isotope ¹⁹F allows for in vivo tracking and quantification using Magnetic Resonance Spectroscopy (MRS), while the positron-emitting isotope ¹⁸F enables highly sensitive Positron Emission Tomography (PET) imaging.[4][5] This "theranostic" approach, combining therapy and diagnosis, is a cornerstone of personalized medicine.

Mechanism of Action: A Multi-Pronged Attack on Cancer

Fluorinated boronic acids exert their anticancer effects through several distinct mechanisms, making them a versatile tool in the oncologist's arsenal.

Boron Neutron Capture Therapy (BNCT): A Targeted Nuclear Reaction

BNCT is a binary radiotherapy modality that relies on the selective accumulation of a non-radioactive boron isotope (¹⁰B) in tumor cells.[6] Subsequent irradiation with a beam of low-energy (epithermal) neutrons triggers a nuclear fission reaction:

¹⁰B + n → [¹¹B]* → ⁴He (α particle) + ⁷Li + γ

The resulting alpha particles and lithium ions are high linear energy transfer (LET) particles that deposit their energy over a very short range (approximately 5-9 µm), which is the diameter of a typical cell.[7] This localized energy deposition leads to the selective destruction of cancer cells while sparing the surrounding healthy tissue.[6]

Fluorinated derivatives of boronophenylalanine (BPA), such as 4-borono-2-fluorophenylalanine (F-BPA), are key players in modern BNCT.[5][7] They are transported into cancer cells via overexpressed L-type amino acid transporters (LAT1).[4][8]

Diagram: Mechanism of Boron Neutron Capture Therapy (BNCT)

BNCT_Mechanism cluster_blood Bloodstream cluster_cell Cancer Cell F_BPA Fluorinated Boronic Acid (¹⁰B-F-BPA) LAT1 LAT1 Transporter F_BPA->LAT1 Selective Uptake Nucleus Nucleus LAT1->Nucleus Intracellular Accumulation Reaction ¹⁰B(n,α)⁷Li Nuclear Reaction Nucleus->Reaction ¹⁰B Target DNA DNA Neutron_Source Epithermal Neutron Beam Neutron_Source->Reaction Damage Cell Death (Apoptosis) Reaction->Damage High-LET Particles (α, ⁷Li) Damage->DNA Causes Double-Strand Breaks

Caption: Selective uptake and neutron-induced cytotoxicity in BNCT.

Enzyme Inhibition: Disrupting Cancer Cell Machinery

Boronic acids are potent inhibitors of certain enzymes, particularly serine proteases.[9] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of a serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[10] This mechanism is exemplified by the FDA-approved drug Bortezomib, a boronic acid dipeptide that inhibits the proteasome, a critical cellular complex for protein degradation.[11] Inhibition of the proteasome leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis in cancer cells. While Bortezomib itself is not fluorinated, the principles of its action pave the way for the development of fluorinated boronic acid-based enzyme inhibitors with improved pharmacokinetic properties.

Tumor Microenvironment-Responsive Drug Delivery

The tumor microenvironment is characterized by several unique features, including elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[12][13] This provides an opportunity for targeted drug delivery using boronic acid-based "prodrugs."[12][13] In this approach, a cytotoxic drug is rendered inactive by conjugation to a boronic acid moiety. The carbon-boron bond can be selectively cleaved by H₂O₂, releasing the active drug specifically within the tumor microenvironment and minimizing systemic toxicity.[6][12][13]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the synthesis and evaluation of fluorinated boronic acids for cancer therapy. These protocols are intended as a guide and may require optimization for specific compounds and cell lines.

Protocol 1: Synthesis of 4-Borono-2-fluorophenylalanine (F-BPA)

This protocol is adapted from the work of Kabalka et al. and describes a common method for the synthesis of F-BPA.[14]

Materials:

  • 4-Bromo-2-fluoroaniline

  • Protecting agent (e.g., di-tert-butyl dicarbonate)

  • tert-Butyllithium

  • Trimethyl borate

  • Hydrochloric acid

  • Organic solvents (THF, ether)

Procedure:

  • Protection of the Amine Group: Protect the amino group of 4-bromo-2-fluoroaniline to prevent unwanted side reactions.

  • Lithium-Halogen Exchange: Perform a lithium-halogen exchange reaction by treating the protected compound with tert-butyllithium at low temperature (-78°C) to generate a lithiated intermediate.

  • Borylation: React the lithiated intermediate with trimethyl borate to form a boronate ester.

  • Hydrolysis: Hydrolyze the boronate ester with aqueous hydrochloric acid to yield the final product, 4-borono-2-fluorophenylalanine.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: ¹⁸F-Radiolabeling of Boronic Acid Precursors for PET Imaging

This protocol outlines a general procedure for the automated radiosynthesis of [¹⁸F]F-BPA from a suitable precursor, which is essential for its use as a PET imaging agent.[1][9][15][16]

Materials:

  • Boronic acid pinacol ester precursor

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Copper reagent (e.g., copper(II) triflate)

  • Phase transfer catalyst (e.g., Kryptofix 2.2.2)

  • Potassium carbonate

  • Solvents (n-butanol, dimethylacetamide)

  • Hydroiodic acid (for deprotection)

  • Automated radiosynthesis module

  • HPLC system for purification

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge and elute it into the reaction vessel of the automated synthesizer using a solution of potassium carbonate and Kryptofix 2.2.2.

  • Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile.

  • Radiofluorination: Add the boronic acid pinacol ester precursor and the copper reagent to the dried [¹⁸F]fluoride. Heat the reaction mixture (e.g., 80-110°C for 20 minutes) to facilitate the nucleophilic fluorination.

  • Purification of Intermediate: Pass the reaction mixture through a silica gel cartridge to remove the copper catalyst.

  • Deprotection: Add hydroiodic acid to the reaction mixture and heat (e.g., 100°C for 5 minutes) to remove the protecting groups.

  • HPLC Purification: Purify the crude [¹⁸F]F-BPA using a semi-preparative HPLC system.

  • Formulation: Collect the desired product fraction and formulate it in a physiologically compatible solution for injection.

Diagram: Automated Radiosynthesis of [¹⁸F]F-BPA

Radiosynthesis_Workflow Start Cyclotron-Produced [¹⁸F]Fluoride Trap Anion Exchange Cartridge Trapping Start->Trap Elute Elution with K₂CO₃/Kryptofix Trap->Elute Dry Azeotropic Drying Elute->Dry React Radiofluorination (Precursor + Cu Catalyst + Heat) Dry->React Purify1 Silica Gel Cartridge (Remove Cu) React->Purify1 Deprotect Acidic Hydrolysis (Deprotection) Purify1->Deprotect Purify2 HPLC Purification Deprotect->Purify2 Formulate Formulation for Injection Purify2->Formulate

Caption: Workflow for the automated synthesis of [¹⁸F]F-BPA.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][17][18][19]

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC-3)

  • Complete cell culture medium

  • Fluorinated boronic acid compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the fluorinated boronic acid compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Cellular Uptake and Localization Studies

This protocol describes how to assess the uptake and subcellular localization of fluorinated boronic acids using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for total boron quantification and confocal microscopy for visualization.

A. Boron Quantification by ICP-MS: [20][21][22][23]

  • Cell Treatment: Treat cells with the fluorinated boronic acid compound for various time points.

  • Cell Harvesting: Wash the cells with ice-cold PBS to remove extracellular compound and harvest the cells.

  • Cell Lysis and Digestion: Lyse the cells and digest the samples using a combination of acid and UV digestion to ensure complete recovery of boron.

  • ICP-MS Analysis: Analyze the digested samples using ICP-MS to quantify the total boron content.

  • Data Normalization: Normalize the boron content to the cell number or total protein content.

B. Visualization by Confocal Microscopy: [11][24][25]

This method is applicable if the boronic acid is fluorescent or conjugated to a fluorescent dye.

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides.

  • Compound Incubation: Incubate the cells with the fluorescently labeled fluorinated boronic acid.

  • Staining (Optional): Stain specific organelles (e.g., nucleus with DAPI, mitochondria with MitoTracker) to assess co-localization.

  • Imaging: Acquire images using a confocal microscope with the appropriate laser excitation and emission filters.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the compound.

Protocol 5: In Vivo Biodistribution and PET Imaging in Tumor-Bearing Mice

This protocol outlines the procedure for evaluating the in vivo biodistribution of an ¹⁸F-labeled fluorinated boronic acid in a tumor-bearing mouse model using PET imaging.[26][27][28][29]

Materials:

  • Tumor-bearing mice (e.g., with subcutaneous xenografts)

  • ¹⁸F-labeled fluorinated boronic acid

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Radiotracer Injection: Inject a known amount of the ¹⁸F-labeled compound intravenously via the tail vein.

  • PET/CT Imaging: Acquire dynamic or static PET/CT images at various time points post-injection.

  • Ex Vivo Biodistribution: At the final time point, euthanize the mouse and dissect major organs and the tumor.

  • Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor. Analyze the PET images to visualize the tracer distribution and calculate tumor-to-background ratios.

Protocol 6: In Vivo Boron Neutron Capture Therapy (BNCT) in a Mouse Model

This protocol provides a general framework for a BNCT efficacy study in a tumor-bearing mouse model.[30][31]

Materials:

  • Tumor-bearing mice

  • ¹⁰B-enriched fluorinated boronic acid (e.g., ¹⁰B-F-BPA)

  • Neutron source (e.g., a research reactor or accelerator-based source)

  • Animal positioning and shielding equipment

  • Tumor measurement tools (e.g., calipers)

Procedure:

  • Boron Compound Administration: Administer the ¹⁰B-enriched fluorinated boronic acid to the tumor-bearing mice at a predetermined dose and time before irradiation to allow for optimal tumor accumulation.

  • Anesthesia and Positioning: Anesthetize the mice and position them so that the tumor is within the neutron beam while the rest of the body is shielded.

  • Neutron Irradiation: Irradiate the tumor with a prescribed dose of epithermal neutrons. The neutron fluence should be at least 1 x 10¹² neutrons/cm².[30]

  • Post-Irradiation Monitoring: Monitor the mice for any signs of toxicity and measure the tumor volume regularly to assess the therapeutic response.

  • Data Analysis: Compare the tumor growth in the BNCT-treated group to control groups (e.g., untreated, compound only, neutrons only) to determine the efficacy of the treatment.

Data Presentation and Interpretation

All quantitative data should be presented clearly and concisely. For cytotoxicity assays, dose-response curves should be generated to determine IC₅₀ values. Biodistribution data should be summarized in tables showing the mean %ID/g ± standard deviation for each organ. Tumor growth curves from in vivo efficacy studies should be plotted to visualize the treatment effect over time.

Parameter Example Value Significance
IC₅₀ (µM) 10.5 ± 1.2Potency of the compound in inhibiting cancer cell growth in vitro.
Tumor Uptake (%ID/g) 5.2 ± 0.8The amount of the compound that accumulates in the tumor, indicating its targeting efficiency.
Tumor-to-Muscle Ratio 4.5 : 1The selectivity of the compound for tumor tissue over normal tissue.
Tumor Growth Inhibition (%) 85The effectiveness of the treatment in slowing down or stopping tumor growth in vivo.

Conclusion and Future Perspectives

Fluorinated boronic acids represent a highly promising and versatile platform for the development of targeted cancer therapies. Their application in BNCT, as enzyme inhibitors, and in stimuli-responsive drug delivery systems is supported by a growing body of preclinical and clinical evidence. The ability to incorporate fluorine for non-invasive imaging further enhances their potential for personalized medicine, allowing for patient selection and treatment monitoring.

The protocols outlined in this guide provide a framework for the synthesis and evaluation of these innovative compounds. As our understanding of cancer biology deepens and our ability to engineer molecules with precision improves, fluorinated boronic acids are poised to play an increasingly important role in the future of oncology. Further research will likely focus on the development of novel fluorinated boronic acid derivatives with enhanced tumor targeting, improved pharmacokinetic profiles, and novel mechanisms of action.

References

Application Notes and Protocols: (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a versatile building block for the development of advanced functional materials. Its unique trifunctional nature, featuring a polymerizable boronic acid group, an electron-withdrawing fluorine atom, and a hydrogen-bonding methoxycarbamoyl moiety, offers a powerful toolkit for tailoring the optoelectronic and sensing properties of materials. This document provides detailed application notes and protocols for the use of this compound in two key areas of materials science: the synthesis of fluorinated conjugated polymers for organic electronics and the fabrication of chemosensors for diol detection. The protocols are designed to be self-validating, with in-depth explanations of the rationale behind each experimental step, grounded in established scientific principles.

Introduction: A Multifunctional Building Block for Advanced Materials

This compound is an organoboron compound distinguished by its unique substitution pattern. The boronic acid group is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds essential for the creation of complex organic molecules and polymers.[1][2] The fluorine substituent significantly influences the electronic properties of the resulting materials by lowering both the HOMO and LUMO energy levels, which can enhance electron injection and improve resistance to oxidative degradation.[3][4] The methoxycarbamoyl group introduces the potential for hydrogen bonding, which can influence intermolecular packing and solubility.

This combination of functionalities makes this compound a highly attractive monomer for the synthesis of:

  • Fluorinated Conjugated Polymers: These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The fluorine atoms can enhance charge carrier mobility and improve device stability.[3][5]

  • Chemosensors: The boronic acid moiety can reversibly bind with cis-diols, such as those found in saccharides and other biologically relevant molecules, leading to a detectable signal.[6][7][8] This interaction forms the basis for a wide range of sensing applications.[9][10][11]

These application notes will provide researchers with the foundational knowledge and detailed protocols to effectively utilize this compound in their materials science research.

Application I: Synthesis of a Fluorinated Conjugated Polyfluorene Derivative

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of conjugated polymers.[12][13] This protocol details the synthesis of a novel alternating copolymer of 9,9-dioctylfluorene and this compound. The resulting polymer is expected to exhibit interesting optoelectronic properties due to the incorporation of the fluorinated and functionalized phenyl unit.

Rationale for Monomer Selection and Polymer Design
  • This compound: Provides fluorine for enhanced electron affinity and stability, and the methoxycarbamoyl group for potential intermolecular interactions.

  • 2,7-Dibromo-9,9-dioctylfluorene: A common comonomer in blue-emitting conjugated polymers, providing good solubility due to the long alkyl chains and a high photoluminescence quantum yield. The fluorene unit offers excellent thermal and chemical stability.

Experimental Protocol: Suzuki-Miyaura Polymerization

This protocol is adapted from established procedures for the synthesis of polyfluorenes.[14][15][16]

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Methanol

  • Chloroform

  • Hydrochloric acid (HCl), 2M

Equipment:

  • Schlenk flask and Schlenk line

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Soxhlet extraction apparatus

Procedure:

  • Monomer and Catalyst Preparation:

    • In a 100 mL Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol, 1.0 eq.), and anhydrous potassium carbonate (4.0 mmol, 4.0 eq.).

    • In a separate vial, prepare the palladium catalyst by dissolving Tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%) in 5 mL of anhydrous toluene. The phosphine ligand stabilizes the palladium(0) complex and facilitates the catalytic cycle.

  • Reaction Setup:

    • Evacuate the Schlenk flask containing the monomers and base and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment. Oxygen can oxidize the palladium catalyst, rendering it inactive.

    • Add 20 mL of anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

    • Add 5 mL of degassed deionized water to the reaction mixture. The aqueous phase is necessary to dissolve the carbonate base and facilitate the transmetalation step of the Suzuki coupling.

    • Fit the flask with a condenser and place it in a preheated oil bath at 90 °C.

  • Polymerization:

    • Stir the reaction mixture vigorously under an inert atmosphere at 90 °C for 48 hours. The mixture will become viscous as the polymer forms.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 200 mL of methanol with 5 mL of 2M HCl. A fibrous precipitate should form. The acidic methanol solution serves to protonate any remaining boronic acid species and precipitate the polymer.

    • Stir for 2 hours, then collect the polymer by filtration.

    • Wash the polymer with methanol and then water to remove any remaining salts and catalyst residues.

    • To further purify the polymer, perform a Soxhlet extraction with methanol for 24 hours to remove oligomers and catalyst impurities, followed by extraction with chloroform to isolate the desired polymer.

    • Precipitate the chloroform solution in methanol, filter, and dry the final polymer under vacuum at 60 °C for 24 hours.

Polymer Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and optoelectronic properties.

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure and the successful incorporation of both monomers.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[17]
UV-Vis Spectroscopy To determine the absorption spectrum of the polymer in solution and as a thin film, providing information about the electronic transitions.[18][19]
Photoluminescence (PL) Spectroscopy To measure the emission spectrum, quantum yield, and color of the emitted light.[19]
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels of the polymer.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.[18]

Application II: Fabrication of a Fluorescent Chemosensor for Diol Detection

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of chemosensors.[6][7][8] This protocol describes the fabrication of a fluorescent sensor for the detection of diols, such as glucose, by functionalizing a fluorescent polymer with this compound.

Sensing Mechanism

The sensing mechanism is based on the interaction between the boronic acid group and a diol. In an aqueous solution, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[9] The binding of a diol to the boronic acid shifts this equilibrium towards the tetrahedral boronate ester, which alters the electronic properties of the phenyl ring. This change can modulate the fluorescence of a nearby fluorophore, leading to a detectable signal change (e.g., quenching or enhancement of fluorescence).[20]

Experimental Protocol: Sensor Fabrication and Diol Detection

This protocol outlines a general approach. The choice of fluorescent polymer and the specific linking chemistry may need to be optimized for the desired application.

Materials:

  • A fluorescent polymer with reactive side chains (e.g., a polyfluorene derivative with amino or hydroxyl side chains).

  • This compound

  • A suitable coupling agent (e.g., EDC/NHS for coupling to an amine-functionalized polymer)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Diol analyte solution (e.g., glucose in PBS)

  • Organic solvent (e.g., DMF or DMSO)

Equipment:

  • Fluorometer

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

Part A: Functionalization of the Fluorescent Polymer

  • Polymer Activation (Example with Amine-functionalized Polymer):

    • Dissolve the amine-functionalized fluorescent polymer in a suitable organic solvent (e.g., DMF).

    • Activate the carboxylic acid of a linker molecule (if necessary) or a modified version of the boronic acid using EDC/NHS chemistry according to standard protocols.

    • Add the activated boronic acid derivative to the polymer solution and stir at room temperature for 24 hours.

  • Purification:

    • Purify the functionalized polymer by dialysis against the organic solvent to remove unreacted boronic acid and coupling agents, followed by dialysis against deionized water.

    • Lyophilize the purified polymer to obtain a solid product.

Part B: Fluorescent Diol Sensing

  • Sensor Solution Preparation:

    • Prepare a stock solution of the boronic acid-functionalized fluorescent polymer in PBS (pH 7.4). The concentration should be optimized to give a stable and measurable fluorescence signal.

  • Fluorescence Measurements:

    • In a cuvette, place a known volume of the sensor solution.

    • Record the initial fluorescence spectrum of the sensor solution.

    • Add aliquots of the diol analyte solution (e.g., glucose in PBS) to the cuvette.

    • After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the diol concentration.

    • This plot can be used to determine the sensitivity and detection limit of the sensor.

Visualizations

Suzuki-Miyaura Polymerization Workflow

Suzuki_Polymerization cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_purification 3. Purification cluster_characterization 4. Characterization Monomers Monomers & Base Setup Schlenk Setup (Inert Atmosphere) Monomers->Setup Catalyst Pd Catalyst & Ligand Catalyst->Setup Heating Heating (90°C) & Stirring Setup->Heating Precipitation Precipitation in Methanol/HCl Heating->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Analysis NMR, GPC, UV-Vis, PL, CV, FTIR Soxhlet->Analysis

Caption: Workflow for Suzuki-Miyaura Polymerization.

Diol Sensing Mechanism

Diol_Sensing cluster_sensor Sensor Molecule cluster_analyte Analyte cluster_complex Sensing Complex cluster_signal Signal Fluorophore Fluorophore BoronicAcid Boronic Acid (Trigonal) Fluorophore->BoronicAcid Linker BoronateEster Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster + Diol Diol Diol Diol->BoronateEster Fluorophore2 Fluorophore Fluorophore2->BoronateEster Linker FluorescenceChange Fluorescence Change BoronateEster->FluorescenceChange

Caption: Mechanism of Boronic Acid-Based Fluorescent Diol Sensing.

Conclusion

This compound is a valuable and versatile building block for materials science. The protocols provided herein offer a solid foundation for its use in the synthesis of advanced functional polymers and chemosensors. The unique combination of a polymerizable boronic acid, an electron-withdrawing fluorine atom, and a hydrogen-bonding side group allows for the rational design of materials with tailored properties for a wide range of applications in organic electronics and diagnostics. Further exploration of this compound's potential in other areas of materials science is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Couplings with (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting for low-yield Suzuki-Miyaura coupling reactions, specifically when using the challenging substrate, (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid. Our goal is to move beyond generic advice and offer a scientifically grounded, logical framework to diagnose and resolve common issues encountered in the lab.

Introduction: Understanding the Challenges

The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds. However, the specific structural features of this compound present a unique set of challenges that can lead to disappointing yields.

  • Electronic Effects : The boronic acid is electron-deficient due to the fluorine and methoxycarbamoyl substituents. This electron-withdrawing nature can slow down the crucial transmetalation step of the catalytic cycle.[1][2]

  • Steric Hindrance : The ortho-fluoro substituent introduces steric bulk near the reactive boronic acid moiety, which can impede the approach of the palladium catalyst.[3]

  • Substrate Stability : Electron-deficient boronic acids can be prone to side reactions like protodeboronation, especially under harsh basic conditions.[4][5]

This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding this specific coupling.

Q1: My reaction shows very low or no conversion. What are the first things to check?

A1: Before delving into complex optimization, always verify the fundamentals:

  • Catalyst Activity: Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species.[3][4] Consider using a more robust, air-stable precatalyst like a Buchwald G3 or G4 palladacycle.[3]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and overall catalyst decomposition.[3] Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[3]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.[3]

Q2: I'm observing a significant amount of a side product that corresponds to the simple arene (without the boronic acid). What is happening?

A2: You are likely observing protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is a common issue with electron-deficient boronic acids.[4][5] To mitigate this:

  • Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate this side reaction.[3] Consider switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF.[3][4]

  • Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[3]

  • Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt, can increase its stability towards protodeboronation.[4]

In-Depth Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. The following guide is structured to help you diagnose the problem based on the likely failure point in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher

Understanding the catalytic cycle is key to effective troubleshooting. Each step has specific requirements that can be tuned to favor product formation.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Ar Boronate Ar'-B(OR)3- Boronate->Transmetalation Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Symptom 1: Low or No Product Formation (Starting Materials Unchanged)

This often points to a failure in the initial steps of the catalytic cycle.

Potential Cause A: Inefficient Oxidative Addition

The first step, oxidative addition of the aryl halide to the Pd(0) center, can be sluggish if the aryl halide is electron-rich or sterically hindered.[4]

Troubleshooting Workflow:

Oxidative_Addition_Troubleshooting start Low Conversion (Starting Materials Present) check_ligand Is the ligand electron-rich and bulky enough? start->check_ligand switch_ligand Action: Switch to Buchwald ligands (e.g., XPhos, SPhos) or NHC ligands. check_ligand->switch_ligand No check_halide Is the aryl halide a chloride or bromide? check_ligand->check_halide Yes end Re-evaluate Reaction switch_ligand->end increase_temp Action: Increase reaction temperature. increase_temp->end check_halide->increase_temp Yes use_iodide Consider using the corresponding aryl iodide. check_halide->use_iodide No (e.g., Cl) use_iodide->end

Caption: Decision tree for troubleshooting inefficient oxidative addition.

Detailed Protocol: Ligand Screening

  • Vessel Preparation : In an oven-dried vial with a stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere : Seal the vial and purge with argon for 5-10 minutes.

  • Catalyst Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition : Add degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of 0.1 M).

  • Reaction : Stir vigorously at 100 °C.

  • Screening : Repeat the experiment with other bulky, electron-rich ligands such as SPhos or RuPhos.[3]

LigandTypical Loading (mol%)Key Feature
PPh₃ 2-5Standard, often ineffective for this substrate.
XPhos 1-3Bulky and electron-rich, good for hindered substrates.[3]
SPhos 1-3Similar to XPhos, highly active.[3]
RuPhos 1-3Excellent for sterically demanding couplings.[3]
Potential Cause B: Slow Transmetalation

This is a very likely bottleneck due to the electron-deficient nature of the boronic acid. The base plays a critical role in activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[6]

Troubleshooting Steps:

  • Base Selection : If you are using a mild base like K₂CO₃, it may not be strong enough. Switch to a stronger, non-nucleophilic base. Finely powdered bases are crucial for solid-liquid reactions.[3]

  • Solvent System : The choice of solvent can influence the solubility and effectiveness of the base. A small amount of water in solvents like dioxane or THF can sometimes aid in dissolving the base and promoting the formation of the active boronate species.[4]

  • Temperature : Increasing the reaction temperature can help overcome the activation barrier for transmetalation.[4]

BaseStrengthCommon SolventsNotes
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OGood starting point, may be too weak.
K₃PO₄ StrongDioxane/H₂O, THF/H₂OOften a good choice for electron-deficient boronic acids.[3][4]
Cs₂CO₃ StrongDioxane, Toluene, THFHighly effective, but more expensive. Can be used in anhydrous conditions.[4]
KF MildAnhydrous Dioxane, THFUseful for minimizing protodeboronation.[3]

Experimental Protocol: Base and Solvent Optimization

  • Setup : Prepare parallel reactions in sealed vials under an inert atmosphere. Each vial should contain the aryl halide (1.0 equiv), boronic acid (1.5 equiv), and palladium catalyst system (e.g., XPhos Pd G3, 2 mol%).

  • Variable Addition : To each vial, add a different base (2.0-3.0 equiv) and degassed solvent system.

    • Vial 1: K₃PO₄ in Dioxane/H₂O (10:1)

    • Vial 2: Cs₂CO₃ in anhydrous Dioxane

    • Vial 3: K₂CO₃ in Toluene/H₂O (10:1)

  • Reaction and Monitoring : Heat all vials to the same temperature (e.g., 100 °C) and monitor by LC-MS or TLC for product formation.

Symptom 2: Formation of Side Products

The appearance of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

Potential Cause A: Homocoupling of the Boronic Acid

This side reaction produces a biaryl product derived from two molecules of the boronic acid. It is often caused by the presence of oxygen.

Solutions:

  • Rigorous Degassing : Ensure the solvent is thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (30+ minutes).

  • Catalyst Choice : Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can sometimes resolve the issue.[7]

Potential Cause B: Protodeboronation

As discussed in the FAQs, this is the hydrolysis of the boronic acid to the parent arene.

Advanced Solutions:

  • Use of Boronic Esters : If milder bases and anhydrous conditions fail, convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester. These are generally more resistant to premature protodeboronation and release the boronic acid slowly under the reaction conditions.[4][5]

Protocol for Pinacol Ester Formation

  • Dissolution : In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like THF or Dichloromethane.

  • Drying : Add a drying agent like anhydrous MgSO₄ and stir for 1-2 hours at room temperature.

  • Isolation : Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.

Summary and Key Recommendations

When facing low yields with this compound, a systematic optimization of the reaction parameters is essential.

  • Start with a Robust Catalyst System : Employ a modern, air-stable palladium precatalyst with a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos .

  • Select a Strong Base : K₃PO₄ or Cs₂CO₃ are often required to activate this electron-deficient boronic acid for efficient transmetalation.

  • Control Side Reactions : Maintain a strict inert atmosphere to prevent homocoupling. If protodeboronation is an issue, switch to milder bases like KF , use anhydrous conditions, or protect the boronic acid as a pinacol ester .

  • Optimize Temperature and Concentration : Start at a higher temperature (e.g., 100-110 °C) and a concentration of ~0.1 M with respect to the limiting reagent.

By methodically addressing each potential point of failure in the catalytic cycle, you can successfully troubleshoot and optimize your Suzuki-Miyaura coupling to achieve the desired yield of your target molecule.

References

Technical Support Center: Navigating the Challenges of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Deboronation Events

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the "why" behind the experimental choices you make. This resource aims to equip you with the knowledge to anticipate and prevent deboronation, a common and often frustrating side reaction.

Section 1: Troubleshooting & FAQs - The Front Line of Experimentation

This section addresses the most common issues encountered in the lab.

Question 1: My Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid is giving low yields of the desired product, and I'm seeing a significant amount of the corresponding fluoroarene byproduct. What's happening?

Answer: You are likely observing protodeboronation, the most common decomposition pathway for these compounds.[1][2] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, often facilitated by a proton source like water.[1][2] Fluorinated phenylboronic acids are particularly susceptible to this because the electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, making the carbon-boron bond more polarized and prone to cleavage.[1][3][4]

Troubleshooting Steps:

  • Protect the Boronic Acid: The most effective strategy is to convert the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) ester.[2][5] These derivatives act as "slow-release" sources of the active boronic acid during the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[2][5]

  • Optimize Your Base: The choice and concentration of the base are critical. While a base is necessary for the transmetalation step in the Suzuki-Miyaura cycle, strong bases can accelerate protodeboronation, especially in the presence of water.[2][6] Consider using a weaker base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium or potassium hydroxide.

  • Control the Water Content: Meticulously use anhydrous solvents and reagents. While some water is often necessary for the hydrolysis of boronic esters to the active boronic acid, excess water provides a ready source of protons for protodeboronation.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your coupling reaction is sluggish, consider a more active palladium catalyst/ligand system that can operate efficiently at a lower temperature.

Question 2: I'm observing a significant amount of a biphenyl homocoupling product from my fluorinated phenylboronic acid. How can I prevent this?

Answer: The formation of a homocoupling byproduct is often promoted by the presence of oxygen and the choice of palladium precatalyst.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen can facilitate the oxidative homocoupling of boronic acids.[5] Ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5]

  • Choose the Right Palladium Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can minimize homocoupling.[5] Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) are reduced in situ to the active Pd(0) catalyst, and this reduction process can consume the boronic acid, leading to homocoupling.[5]

Question 3: How should I properly store my fluorinated phenylboronic acids to ensure their long-term stability?

Answer: Proper storage is crucial to prevent degradation over time.

Storage Recommendations:

  • Keep it Dry: Store the compound in a tightly sealed container in a dry, well-ventilated area.[5] A desiccator is highly recommended.

  • Keep it Cool: For long-term stability, refrigeration (below 4°C/39°F) is advised.[5]

  • Inert Atmosphere: Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.[5]

Section 2: Proactive Strategies - Designing for Success

This section provides a framework for designing experiments that minimize the risk of deboronation from the outset.

The Power of Protection: Boronic Acid Esters

The use of boronic acid esters is a cornerstone of preventing protodeboronation. Pinacol esters are the most common and are readily prepared.

Experimental Protocol: Synthesis of a Fluorinated Phenylboronic Acid Pinacol Ester

This protocol provides a general method for the conversion of a fluorinated phenylboronic acid to its corresponding pinacol ester to enhance stability.[5]

Materials:

  • Fluorinated phenylboronic acid (1.0 eq)

  • Pinacol (1.1 - 1.2 eq)

  • Anhydrous toluene or other suitable azeotropic solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the fluorinated phenylboronic acid and pinacol.

  • Add a sufficient amount of anhydrous toluene to dissolve the reagents upon heating.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purify by column chromatography on silica gel or by recrystallization.

Navigating the Reaction Landscape: Key Parameters

The stability of fluorinated phenylboronic acids is highly dependent on the reaction conditions.

ParameterImpact on DeboronationRecommendations
pH Both acidic and basic conditions can promote protodeboronation.[2] For many simple aromatic boronic acids, stability is greatest at neutral pH.[2] However, electron-deficient arylboronic acids can be more susceptible to base-catalyzed deboronation.[1][7]Avoid strongly acidic or basic conditions where possible. Use weaker bases like K₃PO₄ or K₂CO₃. For particularly sensitive substrates, consider fluoride-based conditions which can sometimes be milder.
Temperature Higher temperatures generally accelerate the rate of protodeboronation.[8][9]Use the lowest effective temperature for your cross-coupling reaction. This may require screening more active catalyst systems.
Solvent Protic solvents, especially water, can be a source of protons for protodeboronation.Use anhydrous solvents whenever possible. If a co-solvent is needed, consider using a dioxane/water or toluene/water mixture with minimal water content.
Catalyst Highly efficient catalysts that promote rapid catalytic turnover can outcompete the rate of protodeboronation.[2]Screen different palladium catalysts and ligands to find a system that provides a high rate of cross-coupling relative to the rate of deboronation.
A Visual Workflow for Minimizing Deboronation

The following diagram outlines a decision-making process for setting up a Suzuki-Miyaura coupling reaction with a sensitive fluorinated phenylboronic acid.

Deboronation_Prevention_Workflow start Start: Suzuki-Miyaura with Fluorinated Phenylboronic Acid protect Is the boronic acid known to be unstable? start->protect esterify Protect as Pinacol or MIDA Ester protect->esterify Yes conditions Select Initial Reaction Conditions protect->conditions No esterify->conditions base Choose a Mild Base (e.g., K₃PO₄, K₂CO₃) conditions->base solvent Use Anhydrous Solvent base->solvent catalyst Select High-Activity Pd Catalyst/Ligand solvent->catalyst degas Thoroughly Degas Reaction Mixture catalyst->degas temperature Run at Lowest Effective Temperature degas->temperature run_reaction Perform Reaction temperature->run_reaction analyze Analyze Reaction Outcome (LC-MS, GC-MS, NMR) run_reaction->analyze troubleshoot Troubleshoot? analyze->troubleshoot optimize Optimize Conditions: - Screen bases - Screen solvents - Screen catalysts - Adjust temperature troubleshoot->optimize Low Yield / Byproducts success Successful Coupling troubleshoot->success High Yield optimize->run_reaction

Caption: Decision workflow for preventing deboronation.

Section 3: Mechanistic Insights - Understanding the "Why"

A deeper understanding of the deboronation mechanism empowers you to make more informed decisions during experimental design.

Protodeboronation: The Primary Culprit

Protodeboronation is the protonolysis of the carbon-boron bond.[2] The reaction is influenced by the speciation of the boronic acid, which is pH-dependent.[2]

  • Base-Catalyzed Mechanism: In basic media, the boronic acid exists in equilibrium with its more nucleophilic boronate form (Ar-B(OH)₃⁻).[2] This species is more susceptible to reaction with a proton source, leading to the cleavage of the C-B bond.[2] For electron-deficient arylboronic acids, such as many fluorinated derivatives, this pathway is often dominant.[1][7]

  • Acid-Catalyzed Mechanism: In acidic conditions, protodeboronation can also occur, though the mechanism is different.[2][10]

The Role of Fluorine Substituents

The number and position of fluorine atoms on the phenyl ring significantly impact the properties of the boronic acid.

  • Increased Lewis Acidity: Fluorine is a highly electronegative atom, and its presence increases the Lewis acidity of the boron center.[1][3] This effect is most pronounced with ortho-fluorine substituents, which can also participate in intramolecular hydrogen bonding.

  • Enhanced Susceptibility to Protodeboronation: The increased Lewis acidity and the electron-deficient nature of the aryl ring make highly fluorinated boronic acids more prone to protodeboronation.[1]

The diagram below illustrates the competing pathways of a productive Suzuki-Miyaura coupling and the undesired protodeboronation side reaction.

Suzuki_vs_Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle (Desired) cluster_deboronation Protodeboronation (Undesired) pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar-Ar' (Coupled Product) reductive_elim->product boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation Enters Suzuki Cycle boronate Ar'-B(OH)₃⁻ boronic_acid->boronate + OH⁻ protonolysis Protonolysis boronate->protonolysis + H₂O byproduct Ar'-H (Byproduct) protonolysis->byproduct

Caption: Competing Suzuki coupling and protodeboronation pathways.

By implementing the strategies outlined in this guide, you can significantly improve the success rate of your reactions involving fluorinated phenylboronic acids. Remember that a proactive, mechanistically informed approach to experimental design is the most effective way to overcome the challenge of deboronation.

References

Technical Support Center: (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid. This reagent is a valuable building block in modern synthetic chemistry, particularly for constructing complex architectures in drug discovery via Suzuki-Miyaura cross-coupling reactions.[1] Its utility is derived from the unique electronic properties conferred by the fluoro and N-methoxycarbamoyl substituents. However, these same electron-withdrawing features introduce specific challenges, including a heightened susceptibility to certain side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind common experimental issues. Our goal is to empower you to anticipate problems, troubleshoot effectively, and optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and reactivity of this compound.

Q1: What is the most common and detrimental side reaction I should be aware of? A: The most prevalent side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] For this specific reagent, this side reaction yields 2-fluoro-N-methoxybenzamide, an impurity that consumes your starting material and can complicate purification. This process is often accelerated under the basic and aqueous conditions typical of Suzuki-Miyaura couplings.[3][4]

Q2: My Suzuki-Miyaura coupling reaction has stalled or shows low yield. What's the likely cause? A: Low yield is most often traced back to the degradation of the boronic acid via protodeboronation.[5] However, other factors include the formation of inactive boroxine trimers (cyclic anhydrides), catalyst deactivation, or suboptimal reaction conditions (base, solvent, temperature) for this electron-deficient substrate. Highly electron-deficient arylboronic acids can be inherently unstable under basic conditions.[4][6]

Q3: How should I properly store this reagent to ensure its longevity? A: Store the solid reagent under an inert atmosphere (argon or nitrogen), at room temperature, and protected from moisture.[7] Boronic acids can slowly dehydrate to form boroxines, or hydrolyze further if exposed to ambient moisture, which can affect reactivity and stoichiometry.

Q4: Can I purify this boronic acid using standard silica gel chromatography? A: This is strongly discouraged. Arylboronic acids are known to interact strongly with, or even decompose on, silica gel.[8] This can lead to significant loss of material and poor separation. Alternative purification methods such as recrystallization or acid-base extraction are recommended.[8][9][10]

Q5: What are the common impurities found in commercial batches of this reagent? A: It is not uncommon for commercial batches to contain the protodeboronated product (2-fluoro-N-methoxybenzamide) and boric acid.[8] Depending on the synthetic route and storage, varying amounts of the corresponding boroxine anhydride may also be present.[9] Always verify the purity of a new batch (e.g., by qNMR) before use.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low Yields in Suzuki-Miyaura Coupling

Problem: The reaction yields are consistently low (<50%), or the reaction fails to reach completion, with significant starting boronic acid consumed.

Primary Cause: Protodeboronation

The electron-withdrawing nature of the fluorine and methoxycarbamoyl groups increases the Lewis acidity of the boron center and makes the ipso-carbon susceptible to protonolysis, especially after forming the boronate anion ([ArB(OH)₃]⁻) in the presence of a base.[4][6][11]

G cluster_0 Catalytic Cycle Disruption A Aryl Boronic Acid (Active Reagent) B Boronate Anion [ArB(OH)₃]⁻ C Protodeboronated Byproduct (Inactive) D Transmetalation (Desired Path)

Protodeboronation competes with transmetalation.
Solutions to Mitigate Protodeboronation:
  • Choice of Base: Avoid strong, highly aqueous bases like NaOH or KOH. Opt for milder, non-nucleophilic bases.

    • Recommended: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). These provide sufficient basicity for the catalytic cycle while minimizing the rate of protodeboronation.[12]

  • Solvent System: Minimize the amount of water present.

    • Recommended: Use anhydrous solvents like dioxane, THF, or toluene with a minimal amount of water or use a biphasic system (e.g., Toluene/H₂O). A biphasic medium can limit the concentration of the reactive boronate anion in the organic phase where the catalyst resides.[12]

  • Use of Boronic Esters: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)).

    • Rationale: Boronic esters are generally more stable to protodeboronation and can be purified by chromatography.[3][13] They hydrolyze in situ under the reaction conditions to slowly release the boronic acid, keeping its instantaneous concentration low.

  • Reaction Temperature: Run the reaction at the lowest temperature that still allows for efficient catalysis (typically 80-100 °C). Higher temperatures can accelerate decomposition.

Guide 2: Identification & Mitigation of Key Byproducts

Problem: LC-MS or NMR analysis reveals significant impurities in the crude reaction mixture, complicating purification.

Byproduct Identity Probable Cause Mitigation Strategy
2-fluoro-N-methoxybenzamide Protodeboronation of the starting boronic acid.Implement all solutions from Troubleshooting Guide 1. Use degassed solvents and maintain an inert atmosphere to prevent oxidative pathways that can also lead to C-B bond cleavage.
Symmetrical Biaryl Homocoupling of the boronic acid (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar).This is often promoted by oxygen or high catalyst loadings. Ensure thorough degassing of the reaction mixture. Use the minimum effective palladium catalyst concentration.
(3-Fluoro-4-carboxyphenyl)boronic acid Hydrolysis of the N-methoxy amide functionality.This is less common under standard Suzuki conditions but can occur with prolonged heating in the presence of strong acid or base. Avoid harsh pH conditions and excessive reaction times/temperatures.
Boroxine Dehydration of the boronic acid (3x ArB(OH)₂ → (ArBO)₃ + 3x H₂O).Use freshly purchased or properly stored boronic acid. While boroxines are typically in equilibrium with the acid in solution, their presence can affect reaction kinetics and precise stoichiometry.

// Troubleshooting Low Yield LowYield -> CheckBase [label="Is Base too strong\n(e.g., NaOH)?"]; CheckBase -> Sol_Base [label="Yes", color="#34A853"]; CheckBase -> CheckSolvent [label="No", color="#EA4335"]; Sol_Base [label="Solution:\nSwitch to K₃PO₄ or K₂CO₃", shape=box, style="filled", fillcolor="#E6F4EA", fontcolor="#202124"];

CheckSolvent -> Sol_Solvent [label="Yes", color="#34A853"]; CheckSolvent [label="Is excess H₂O present?"]; CheckSolvent -> CheckTemp [label="No", color="#EA4335"]; Sol_Solvent [label="Solution:\nUse anhydrous solvents\nor biphasic system.", shape=box, style="filled", fillcolor="#E6F4EA", fontcolor="#202124"];

CheckTemp -> Sol_Temp [label="Yes", color="#34A853"]; CheckTemp [label="Is Temp > 100°C?"]; Sol_Temp [label="Solution:\nLower temperature\nto 80-90°C.", shape=box, style="filled", fillcolor="#E6F4EA", fontcolor="#202124"]; CheckTemp -> End1 [label="No", color="#EA4335"]; End1 [label="Consider catalyst\nor ligand screen.", shape=ellipse, fillcolor="#F1F3F4"];

// Troubleshooting Byproducts Byproducts -> ID_Proto [label="Is protodeboronated\nproduct observed?"]; ID_Proto -> Link_Proto [label="Yes", color="#34A853"]; ID_Proto -> ID_Homo [label="No", color="#EA4335"]; Link_Proto [label="Action:\nSee Low Yield Guide", shape=box, style="filled", fillcolor="#E6F4EA", fontcolor="#202124"];

ID_Homo -> Sol_Homo [label="Yes", color="#34A853"]; ID_Homo [label="Is homocoupled\nproduct observed?"]; ID_Homo -> ID_Hydro [label="No", color="#EA4335"]; Sol_Homo [label="Solution:\nDegas thoroughly.\nReduce catalyst loading.", shape=box, style="filled", fillcolor="#E6F4EA", fontcolor="#202124"];

ID_Hydro -> Sol_Hydro [label="Yes", color="#34A853"]; ID_Hydro [label="Is amide hydrolysis\nproduct observed?"]; ID_Hydro -> End2 [label="No", color="#EA4335"]; Sol_Hydro [label="Solution:\nReduce reaction time.\nAvoid harsh pH.", shape=box, style="filled", fillcolor="#E6F4EA", fontcolor="#202124"]; End2 [label="Impurity may be from\nstarting materials.", shape=ellipse, fillcolor="#F1F3F4"]; } enddot

Workflow for troubleshooting common issues.

Part 3: Recommended Protocols & Best Practices

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize the key side reactions associated with this compound.

  • Reagent Preparation:

    • To an oven-dried reaction vessel, add this compound (1.2 eq.), the aryl halide partner (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere:

    • Seal the vessel and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen-mediated side reactions like homocoupling.

  • Solvent and Base Addition:

    • Add the degassed solvent (e.g., Dioxane or Toluene, ~0.1 M concentration relative to the limiting reagent).

    • Add the degassed aqueous base solution (e.g., 2M K₂CO₃, 2.0 eq.). The solvent system should be thoroughly sparged with argon or nitrogen for at least 30 minutes prior to use.

  • Reaction Execution:

    • Heat the reaction mixture to 85-95 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times.

  • Work-up:

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Purification of Crude Boronic Acid (Non-Chromatographic)

If you suspect the purity of your starting material is compromised, this acid-base extraction procedure can be effective.[10]

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Base Extraction:

    • Transfer the solution to a separatory funnel and extract with a cold, aqueous solution of a mild base (e.g., 1M NaOH or Na₂CO₃). The boronic acid will deprotonate to form the water-soluble boronate salt.

    • The non-acidic impurities (like the protodeboronated byproduct) will remain in the organic layer. Separate the aqueous layer.

  • Acidification:

    • Cool the aqueous layer in an ice bath and slowly acidify with cold 1-2M HCl until the pH is ~2-3. The pure boronic acid should precipitate as a solid.

  • Isolation:

    • Extract the pure boronic acid back into fresh ethyl acetate (perform 2-3 extractions).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully on a rotary evaporator at low temperature (<40°C) to yield the purified solid.

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. The electron-withdrawing nature of fluorine substituents presents unique challenges, and this document offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to enhance your reaction success.

Introduction: The Challenge of Fluorinated Boronic Acids

Fluorine-containing molecules are of immense interest in pharmaceutical and agrochemical development, as fluorine substitution can dramatically improve metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for creating C-C bonds. However, when one of the coupling partners is a fluorinated boronic acid, researchers often face challenges such as low yields and competing side reactions.

The high electronegativity of fluorine increases the Lewis acidity of the boron center and renders the aromatic ring electron-deficient.[1] This heightened reactivity can, paradoxically, lead to instability and undesirable reaction pathways, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Optimizing the reaction conditions, particularly the choice of base and solvent, is therefore critical for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with a fluorinated boronic acid giving low to no yield?

A1: Low yields in these reactions are common and can typically be traced back to a few key factors:

  • Protodeboronation: This is the most frequent side reaction for electron-deficient boronic acids, including many fluorinated variants.[1] The carbon-boron bond is susceptible to cleavage by a proton source, a reaction often catalyzed by the base.[1][3]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4][5][6] If the base is too weak, the reaction may not proceed efficiently. Conversely, a base that is too strong or used in conjunction with a protic solvent can accelerate protodeboronation.[7]

  • Suboptimal Solvent System: The solvent must solubilize the reactants and catalyst while being compatible with the chosen base. Aprotic solvents are generally preferred to minimize protodeboronation.

  • Catalyst Inactivity: The palladium catalyst can be deactivated by oxygen.[8] Therefore, rigorous degassing of solvents and maintenance of an inert atmosphere are essential.[7][9]

Q2: What is the best base for coupling a fluorinated boronic acid?

A2: There is no single "best" base, as the optimal choice is highly dependent on the specific substrates and solvent system. However, for challenging couplings with electron-deficient boronic acids, a moderately strong base is often a good starting point.

  • Potassium Phosphate (K₃PO₄): This is a frequently used and effective base for Suzuki couplings, often providing a good balance of reactivity and minimization of side reactions.[4][7]

  • Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents, Cs₂CO₃ is another strong contender, particularly in difficult couplings.[4][7]

  • Potassium Fluoride (KF): Fluoride ions have a high affinity for boron and can be effective bases, especially under anhydrous conditions.[10][11] They are considered milder and can be beneficial when dealing with base-sensitive functional groups.[5]

It is highly recommended to screen a few different bases to find the optimal conditions for your specific reaction.

Q3: How can I minimize protodeboronation?

A3: Minimizing protodeboronation is key to achieving high yields with fluorinated boronic acids. Here are several strategies:

  • Use a Stable Boronic Acid Derivative: Instead of the free boronic acid, consider using a more stable derivative like a potassium trifluoroborate salt (ArBF₃K) or a pinacol boronate ester (ArBpin).[1][7] These act as "slow-release" sources of the boronic acid, keeping its concentration low and reducing its exposure to conditions that cause hydrolysis and protodeboronation.[1][12]

  • Employ Anhydrous Conditions: Water is a primary proton source for protodeboronation.[13] Using anhydrous solvents and bases can significantly suppress this side reaction.[7]

  • Choose the Right Base: As mentioned, milder bases like KF can be advantageous.

  • Control Reaction Temperature: Higher temperatures can accelerate protodeboronation.[7] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[7]

Q4: What is the role of water in these reactions? Can I run the reaction completely dry?

A4: Water can have a dual role in Suzuki-Miyaura couplings.

  • Beneficial Effects: In some cases, a small amount of water is necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄, thereby facilitating the reaction.[13][14][15]

  • Detrimental Effects: For fluorinated boronic acids, the presence of water is often detrimental due to the increased risk of protodeboronation.[1][13]

For these sensitive substrates, starting with strictly anhydrous conditions is generally the best approach. If base solubility is an issue, consider using a more soluble base like Cs₂CO₃ or switching to a different solvent system.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki-Miyaura coupling of fluorinated boronic acids.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low or No Product Formation 1. Inactive Catalyst2. Inefficient Transmetalation3. Incorrect Base/Solvent1. Use a fresh catalyst and ligand. Ensure rigorous degassing of all reagents and solvents.[8]2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃).[7]3. Screen different solvent systems (e.g., dioxane, THF, toluene).[16][17]1. Oxygen can oxidize the active Pd(0) catalyst.[8]2. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4][6]3. Solvent polarity and coordinating ability affect catalyst and reactant solubility and stability.
Significant Protodeboronation 1. Presence of Water2. Base is too strong or harsh3. High Reaction Temperature1. Use anhydrous solvents and reagents.[7]2. Switch to a milder base like KF.[5][7]3. Lower the reaction temperature.[7]1. Water is a proton source that cleaves the C-B bond.[1]2. Strong bases can accelerate the base-catalyzed protodeboronation pathway.[3]3. Protodeboronation is a thermally-activated process.[7]
Homocoupling of Boronic Acid 1. Presence of Oxygen1. Thoroughly degas the reaction mixture and maintain a strict inert (Ar or N₂) atmosphere.[8][9]1. Oxygen can promote the oxidative homocoupling of boronic acids, mediated by the palladium catalyst.[8]
Reaction Stalls 1. Catalyst Decomposition2. Steric Hindrance1. Use a more robust ligand (e.g., Buchwald ligands like SPhos or XPhos).[7]2. Increase the reaction temperature or switch to a more active catalyst system.1. Bulky, electron-rich ligands stabilize the palladium center and prevent decomposition.[7]2. Overcoming high activation energy barriers may require more forcing conditions or a more efficient catalyst.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar'-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition ArX Ar'-X (Aryl Halide) ArX->OxAdd Transmetalation Ar'-Pd(II)-ArL₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination RedElim Ar-Ar' (Product) Transmetalation->RedElim Boronic Ar-B(OH)₂ (Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate BaseOH Base (e.g., K₃PO₄) BaseOH->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Decision Workflow for Base and Solvent Selection

This workflow provides a logical path for selecting optimal reaction conditions for a new fluorinated boronic acid coupling.

Decision_Tree start Start: New Fluorinated Boronic Acid Coupling check_stability Is Boronic Acid Known to be Unstable? start->check_stability use_derivative Use Stable Derivative (e.g., ArBF₃K, ArBpin) check_stability->use_derivative Yes use_acid Use Boronic Acid Directly check_stability->use_acid No initial_screen Initial Condition Screen: Base: K₃PO₄ Solvent: Anhydrous Dioxane Catalyst: Pd₂(dba)₃ / SPhos use_derivative->initial_screen use_acid->initial_screen check_yield Good Yield (>70%)? initial_screen->check_yield optimize Reaction Optimized check_yield->optimize Yes troubleshoot Low Yield or Side Reactions check_yield->troubleshoot No screen_base Screen Bases: Cs₂CO₃, KF troubleshoot->screen_base screen_solvent Screen Solvents: THF, Toluene screen_base->screen_solvent screen_solvent->check_yield

Caption: A decision tree for optimizing reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Boronic Acid

This protocol provides a robust starting point and should be optimized for specific substrates.[8][9]

Materials:

  • Fluorinated Boronic Acid or Derivative (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine Ligand (e.g., SPhos, 3.0 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0-3.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1-0.2 M solution)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated boronic acid or its derivative (1.2 equiv.), and the finely powdered base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[18]

  • Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.[9]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (a starting point of 80–100 °C is common).

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Base and Solvent Screening

For a particularly challenging coupling, a high-throughput screening approach can rapidly identify optimal conditions.

Setup:

  • Use a 24-well plate or an array of reaction vials.

  • Prepare stock solutions of the aryl halide, boronic acid derivative, catalyst, and ligand in a suitable solvent to facilitate dispensing.

Procedure:

  • Dispense Solids: To each vial, add a pre-weighed amount of a different base (e.g., K₃PO₄, Cs₂CO₃, KF, K₂CO₃).

  • Dispense Solutions: Add the stock solutions of the aryl halide and boronic acid derivative to each vial.

  • Add Solvent: Add the screening solvent to each designated vial (e.g., Dioxane, Toluene, THF, 2-MeTHF).

  • Add Catalyst: Add the catalyst/ligand stock solution to each vial.

  • Run Reactions: Seal the plate/vials, place in a heating block, and run under an inert atmosphere for a set time (e.g., 12-24 hours).

  • Analysis: After the reaction time, quench a small aliquot from each well and analyze by LC-MS to determine the relative conversion to the desired product.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance. Instead of a simple checklist, we will explore the root causes of catalyst deactivation in a question-and-answer format, providing diagnostic workflows and robust solutions grounded in mechanistic principles.

Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction has stalled or is showing low conversion. What are the most likely causes?

Low or incomplete conversion is the most common issue in Suzuki couplings. The root cause is almost always the deactivation of the palladium catalyst, which prevents the catalytic cycle from proceeding to completion. The primary culprits for this deactivation can be broadly categorized into three areas:

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst aggregates into larger, inactive palladium nanoparticles or bulk metal, often observed as a black precipitate ("palladium black").[1]

  • Ligand-Related Issues: The phosphine or N-heterocyclic carbene (NHC) ligand, crucial for stabilizing the catalyst, may degrade, dissociate, or be insufficient in quantity.[1][2]

  • Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the palladium center, blocking its active sites.[3][4]

The first step in troubleshooting is to carefully observe the reaction. Is there a visible precipitate? Was the solution rigorously degassed? Answering these questions will guide you to the appropriate diagnostic workflow.

Q2: I see a black precipitate in my reaction flask. What is it, and how do I fix it?

The black precipitate is almost certainly palladium black, which consists of agglomerated, catalytically inactive palladium metal.[5] This occurs when the monoligated Pd(0) species, the active catalyst, is not sufficiently stabilized and aggregates in a process known as Oswald ripening.[1]

Causality: The catalytic cycle requires a delicate balance. The palladium center must be accessible enough to participate in oxidative addition but stabilized enough to prevent aggregation.[6] Ligand dissociation from the Pd(0) complex leaves a "naked" palladium atom that readily clusters with others.[1]

Troubleshooting Workflow:

G start Low Conversion & Black Precipitate Observed q1 Is your Ligand:Pd ratio optimal? (Typically 1:1 to 4:1 for monodentate ligands) start->q1 s1 Increase ligand loading. Use bulkier, more electron-rich ligands (e.g., Buchwald-type biarylphosphines) to enhance Pd(0) stability. q1->s1 No / Unsure q2 Was the reaction mixture thoroughly degassed? q1->q2 Yes s1->q2 s2 Oxygen can oxidize Pd(0) to Pd(II), leading to side reactions like homocoupling and promoting aggregation.[7] Improve degassing protocol (e.g., freeze-pump-thaw cycles). q2->s2 No q3 Are you using a Pd(II) precatalyst? q2->q3 Yes s2->q3 s3 Inefficient reduction of Pd(II) to Pd(0) can lead to side pathways. Ensure base and reaction conditions are suitable for in situ reduction. q3->s3 Yes end Improved Catalyst Stability q3->end No / Using Pd(0) s3->end

Guide 1: Diagnosing and Preventing Catalyst Aggregation

Q: My catalyst seems to be precipitating. How can I confirm if the active catalyst is homogeneous or heterogeneous, and why does this matter?

Understanding whether your catalysis is truly homogeneous (dissolved) or heterogeneous (solid-phase) is critical. Often, what appears to be a homogeneous reaction is actually catalyzed by palladium nanoparticles in a "cocktail"-type system.[7] Deactivation can occur if these nanoparticles aggregate and precipitate.[1][7]

Experimental Protocol: The Hot Filtration Test

This test helps determine if the active catalytic species is dissolved in the solution (homogeneous) or suspended as a solid (heterogeneous).[7]

Objective: To separate the solid components of a reaction mid-course and see if the filtrate continues to catalyze the reaction.

Methodology:

  • Set up the Reaction: Run the Suzuki reaction under the problematic conditions. Allow it to proceed until approximately 20-30% conversion is achieved (monitor by TLC or LC-MS).

  • Prepare for Filtration: While the reaction is running, pre-heat a syringe filter (e.g., a 0.2 µm PTFE filter, ensure solvent compatibility) and a clean, dry receiving flask in an oven.

  • Perform Filtration: Once the reaction reaches the target conversion, quickly and carefully draw the hot reaction mixture into a pre-heated syringe. Immediately filter it into the pre-heated receiving flask. This step must be done quickly to minimize cooling.

  • Continue the Reaction: Place the filtrate back under the reaction conditions (heat, stirring, inert atmosphere).

  • Analyze: Monitor the conversion in the filtrate over time.

Interpreting the Results:

Observation in FiltrateInterpretationImplication for Deactivation
Reaction stops or slows dramatically.The active catalyst is heterogeneous and was removed by filtration.Your catalyst is likely deactivating via aggregation and precipitation of nanoparticles.
Reaction continues at a similar rate.The active catalyst is a soluble, homogeneous species.The deactivation is not due to precipitation. Look for other causes like ligand degradation or poisoning.

This protocol is self-validating: the result directly answers the question of where the active catalyst resides.

Guide 2: Addressing Ligand-Related Deactivation

Q: I'm using a standard ligand like PPh₃ and still see deactivation. Why might my ligand be failing, and what are my options?

While essential, ligands are not indestructible and their choice is critical. They stabilize the Pd(0) state, prevent aggregation, and modulate the catalyst's reactivity.[6] Deactivation can occur if the ligand dissociates, decomposes, or is simply not robust enough for the reaction conditions.

Causality of Ligand Failure:

  • P-C Bond Cleavage: Under harsh conditions (high temperature, strong base), phosphine ligands can degrade.

  • Oxidation: Phosphines can be oxidized to phosphine oxides, which are poor ligands for palladium. This is exacerbated by residual oxygen.[6]

  • Insufficient Steric Bulk: Small ligands like PPh₃ may not provide a sufficient steric shield around the palladium, allowing two or more catalyst centers to approach each other and aggregate.

Data Presentation: Selecting a More Robust Ligand

For challenging couplings that require higher temperatures or longer reaction times, switching to a more specialized ligand is often the solution. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) offer superior stability.[2][8]

Ligand TypeExampleKey CharacteristicsWhen to Use
Monodentate Phosphine PPh₃, P(t-Bu)₃Simple, common.Simple, room-temperature reactions with reactive substrates.
Dialkylbiaryl Phosphine SPhos, XPhosBulky, electron-rich, robust.[8]For sterically hindered substrates, less reactive aryl chlorides, or high-temperature reactions.
Ferrocenyl Phosphine dppfBidentate, good thermal stability.General use, effective for a wide range of substrates.
N-Heterocyclic Carbene IPr, SImesVery strong σ-donors, highly stable.[2]When phosphine ligands fail or are susceptible to oxidation.

G cluster_0 Unstable Catalyst cluster_1 Stabilized Catalyst Pd_unstable Pd(0) Aggregate Pd-Black (Inactive) Pd_unstable->Aggregate Pd_unstable2 Pd(0) Pd_stable Pd(0) Ligand1 L Pd_stable->Ligand1 Ligand2 L Pd_stable->Ligand2

Guide 3: Troubleshooting Catalyst Poisoning

Q: My reaction setup is meticulous, but the catalyst still dies. Could my reagents be "poisoning" it?

Yes. Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the palladium center, rendering it inactive. This is often an overlooked cause of reaction failure.

Common Catalyst Poisons and Their Sources:

  • Sulfur Compounds: Often present in starting materials or as impurities in solvents.

  • Halide Impurities: Excess halides can coordinate to the palladium and inhibit catalysis.

  • Coordinating Heterocycles: If not a substrate, nitrogen-containing heterocycles can sometimes act as catalyst poisons.[3]

  • Solvent-Derived Impurities: Peroxides in ether solvents (like THF) or precursors from solvent synthesis can act as potent poisons.[1][4] For example, traces of 2,3-dihydrofuran in THF can significantly decrease conversion.[4]

Experimental Protocol: Diagnosing Catalyst Poisoning

Objective: To determine if reaction failure is due to impure reagents or solvents.

Methodology:

  • Establish a Baseline: Run the reaction using your standard reagents and solvents. Note the final conversion and reaction time.

  • Run a High-Purity Control: Set up an identical reaction, but take the following purification steps:

    • Solvents: Use freshly distilled or purchased anhydrous, degassed solvents.

    • Reagents: Recrystallize solid starting materials. Purify liquid substrates via distillation or column chromatography. Use a fresh bottle of the boronic acid/ester and base.

  • Compare the Results:

    • Significant Improvement: If the high-purity reaction proceeds to completion, it strongly indicates that one of your standard reagents or solvents contains a catalyst poison.

    • No Improvement: If both reactions fail, the issue is likely not poisoning but rather related to the core reaction conditions (temperature, ligand, base, etc.).

This comparative protocol provides a clear, self-validating outcome to diagnose poisoning. If poisoning is confirmed, each reagent must be individually purified or replaced to identify the source.

References

identifying impurities in (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this versatile building block. We will address frequently asked questions and provide in-depth troubleshooting guides to help you identify and mitigate common impurities, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad, poorly resolved aromatic signals instead of the sharp peaks I expected. What is the likely cause?

This is the most common issue reported and is almost always due to the presence of the corresponding boroxine , the cyclic trimeric anhydride of your boronic acid. Boronic acids exist in a dynamic equilibrium with their boroxines, a process driven by the removal of water.[1][2] This equilibrium can broaden NMR signals.

  • Quick Solution: To confirm, try re-dissolving a small sample in a coordinating deuterated solvent like methanol-d₄ (CD₃OD) or DMSO-d₆ and acquiring the spectrum again. These solvents can help break up the boroxine and shift the equilibrium back towards the monomeric boronic acid, resulting in sharper signals.[3][4]

Q2: I've left my boronic acid on the bench for a few days, and now the analytical results look different. Is this compound unstable?

While generally stable, boronic acids are susceptible to degradation. The primary concerns are:

  • Dehydration to Boroxine: Even exposure to ambient air can be sufficient to drive the dehydration to the boroxine form, especially if the compound is a fine powder with a large surface area.[5]

  • Oxidation: The carbon-boron bond can be susceptible to oxidation over time, forming the corresponding phenol (3-fluoro-4-(methoxycarbamoyl)phenol).[3]

  • Hydrolysis (Protodeboronation): Under certain conditions (especially basic or acidic, or with catalytic metals present), the C-B bond can be cleaved and replaced with a C-H bond, yielding 2-fluoro-N-methoxybenzamide.[3]

It is crucial to store boronic acids under an inert atmosphere (Nitrogen or Argon) at a cool temperature.

Q3: My mass spectrometry results show a peak at a much higher m/z than my product's molecular weight. What could this be?

You are likely observing the boroxine trimer. The expected mass would correspond to (3 x M) - (3 x H₂O), where M is the molecular weight of the monomeric boronic acid. Electrospray ionization (ESI) can sometimes detect this higher molecular weight species.[4]

Impurity Troubleshooting Guide

This section provides a deeper dive into specific impurities, their identification, and strategies for their removal or prevention.

Impurity Profile Workflow

The following workflow provides a systematic approach to identifying unknown signals in your analytical data.

G cluster_0 Start: Crude Product Analysis cluster_1 NMR Analysis cluster_2 LC-MS Analysis cluster_3 Impurity Identity start Acquire ¹H, ¹⁹F, ¹¹B NMR & LC-MS Data nmr_check Broad Aromatic Signals? start->nmr_check ms_check Unexpected m/z Peaks? start->ms_check b11_nmr Check ¹¹B NMR: - Boronic Acid: δ 25-35 ppm - Boroxine: δ 15-25 ppm nmr_check->b11_nmr Yes other_signals Other Unexpected Signals? nmr_check->other_signals No boroxine Impurity: Boroxine b11_nmr->boroxine check_starting Compare to Starting Material Spectra other_signals->check_starting Yes check_proto Look for Signal where B(OH)₂ was. Confirm with GC-MS. other_signals->check_proto No starting_material Impurity: Starting Material check_starting->starting_material protodeboronation Impurity: Protodeboronation check_proto->protodeboronation high_mw High MW Peak? (3M - 3H₂O) ms_check->high_mw Yes dimer_mw Dimer Peak? (2M - 2H - B(OH)₂) ms_check->dimer_mw No high_mw->boroxine phenol_mw M+O-B(OH)₂ Peak? dimer_mw->phenol_mw No homocoupling Impurity: Homocoupling dimer_mw->homocoupling Yes oxidation Impurity: Oxidation Product phenol_mw->oxidation Yes

Caption: Troubleshooting workflow for impurity identification.

Boroxine
  • Q: How do I definitively identify the boroxine?

    • A: The most powerful tool is ¹¹B NMR spectroscopy . The trigonal boronic acid typically appears at a chemical shift of δ 25-35 ppm, while the tetrahedral boron in the boroxine trimer appears upfield, around δ 15-25 ppm.[3] The relative integration of these two signals can quantify the equilibrium mixture.

  • Q: What reaction conditions favor boroxine formation?

    • A: Boroxine formation is an entropically driven dehydration process.[1] Conditions that remove water will push the equilibrium towards the boroxine. This includes azeotropic distillation with solvents like toluene during workup, or storing the final product over strong desiccants or under vacuum for extended periods.[5][6]

  • Q: How can I convert the boroxine back to the boronic acid?

    • A: The conversion is reversible. Recrystallization from a solvent mixture containing water can hydrolyze the boroxine back to the desired boronic acid.[5] Another common method is to dissolve the mixture in a solvent like diethyl ether and wash it with a small amount of water or a pH-controlled buffer.

Protodeboronation Product (2-fluoro-N-methoxybenzamide)
  • Q: How can I detect the protodeboronation product?

    • A: In ¹H NMR, you will see a new aromatic proton signal in the region where the carbon-boron bond used to be, often coupling to the adjacent fluorine and proton. Since this impurity is more volatile than the boronic acid, it is readily detectable by GC-MS .[3] In LC-MS, it will have a lower molecular weight corresponding to the loss of the B(OH)₂ group and the addition of a proton.

  • Q: What causes protodeboronation?

    • A: This is a common degradation pathway for aryl boronic acids.[3] It can be promoted by prolonged exposure to acidic or basic conditions, especially at elevated temperatures. Trace palladium from a previous cross-coupling step can also catalyze this process.

  • Q: How can I prevent it?

    • A: Maintain careful pH control during your aqueous workup, aiming for near-neutral conditions before extraction. Avoid excessive heating of aqueous solutions of the boronic acid. If this impurity is a major issue in subsequent Suzuki-Miyaura reactions, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[7]

Homocoupling Product
  • Q: What does the homocoupling impurity look like?

    • A: This impurity is a symmetrical biaryl compound formed from the dimerization of two boronic acid molecules. Its molecular weight will be roughly double that of the protodeboronation product. Due to its symmetry, the ¹H NMR spectrum may appear simpler than the starting material, but with a significantly lower integration value. It is typically much less polar and will have a longer retention time in reversed-phase HPLC.

  • Q: What reaction conditions lead to homocoupling?

    • A: Homocoupling is often a side reaction in palladium-catalyzed cross-coupling reactions, particularly in the presence of oxygen.[3][8] However, it can also form during the synthesis of the boronic acid itself if oxidative conditions are present during the workup of the organometallic intermediate.

  • Q: How can I remove this impurity?

    • A: Due to the significant difference in polarity, this impurity can usually be removed effectively via silica gel column chromatography or recrystallization.

Potential Impurity Formation Pathways

G SM Starting Material (e.g., Aryl Halide) Product (3-Fluoro-4-(methoxycarbamoyl) -phenyl)boronic acid SM->Product Synthesis Boroxine Boroxine (Trimer) Product->Boroxine - 3 H₂O (Dehydration) Proto Protodeboronation Product Product->Proto H⁺ / Base / Pd cat. (Degradation) Homo Homocoupling Product Product->Homo Oxidative Conditions (Dimerization) Oxid Oxidation Product (Phenol) Product->Oxid Air / Oxidants (Degradation)

Caption: Common impurity pathways from the target boronic acid.

Analytical Protocols

Protocol 1: NMR Spectroscopy for Structural Confirmation and Purity
  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • ¹H NMR Analysis:

    • Solvent: DMSO-d₆ is recommended as it effectively dissolves both the boronic acid and potential impurities. Methanol-d₄ can be used to confirm boroxine presence.[3]

    • Procedure: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent. Acquire the spectrum with a sufficient number of scans.

    • Analysis: Integrate the aromatic signals relative to a known internal standard or a distinct signal from the main compound (e.g., the methoxy protons) to estimate purity.

  • ¹¹B NMR Analysis:

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: Identify and integrate the signals for the trigonal boronic acid (δ ~30 ppm) and tetrahedral boroxine (δ ~18 ppm) to determine their ratio.[3]

  • ¹⁹F NMR Analysis:

    • Procedure: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive nucleus.

    • Analysis: The presence of multiple signals around the main product peak can indicate fluorine-containing impurities that may not be obvious in the ¹H NMR spectrum.

Compound / Impurity Technique Typical Chemical Shift (δ ppm) Notes
Boronic Acid ¹¹B NMR25 - 35Broad singlet, trigonal boron
Boroxine ¹¹B NMR15 - 25Sharper singlet, tetrahedral boron
Protodeboronation Product ¹H NMR~7.0 - 8.0New aromatic proton signal
Residual Solvents (e.g., THF) ¹H NMR~3.58, 1.74Check solvent reference tables
Protocol 2: Reversed-Phase HPLC for Purity Assessment

This protocol is ideal for quantifying non-volatile impurities.

  • Instrumentation: HPLC system with UV detector (or MS detector).

  • Method Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Sample Analysis: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B. Inject and record the chromatogram. Purity is typically reported as the area percentage of the main peak.

Note: On-column hydrolysis of boronic acids can sometimes be an issue. Using a buffered mobile phase (e.g., ammonium acetate) can improve reproducibility.[4][9]

References

Technical Support Center: Challenges in Coupling Sterically Hindered Aryl Halides with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common and not-so-common challenges encountered in the lab. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome these synthetic hurdles.

Introduction: The Steric Challenge in Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, when one or both coupling partners possess significant steric bulk around the reaction center, the efficiency of this powerful reaction can be dramatically reduced.[1] Steric hindrance can impede several key steps in the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesired side products.[1][2] This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered when attempting to couple sterically hindered aryl halides with boronic acids.

Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide is giving low to no yield. What are the primary factors to investigate?

A1: Low or no yield in these challenging couplings typically points to issues within the catalytic cycle, which is often hindered by steric congestion. The key steps to scrutinize are oxidative addition and reductive elimination.[3][4]

Initial Troubleshooting Steps:

  • Catalyst System (Ligand Choice is Critical): Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[5] The most crucial modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is more reactive in the oxidative addition step.[3][6] They also facilitate the difficult reductive elimination step.[6]

  • Base and Solvent System: The choice of base and solvent is interdependent and critical for success.[7] For sterically demanding couplings, stronger bases are often necessary to facilitate the transmetalation step.[8]

  • Reaction Temperature: Sterically hindered substrates often require higher thermal energy to overcome the activation barriers for the reaction to proceed at a reasonable rate.[6]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronic acids.[5][8]

Q2: How do I select the optimal ligand for coupling a di-ortho-substituted aryl bromide with a bulky boronic acid?

A2: This is a classic example of a sterically demanding transformation. Your ligand choice is paramount. You need a ligand that is both bulky and electron-rich to facilitate the key steps of the catalytic cycle.

Recommended Ligand Classes:

  • Biaryl Phosphine Ligands (Buchwald-type): These are the industry standard for challenging couplings.[9] Ligands such as XPhos, SPhos, and RuPhos are excellent starting points due to their ability to accelerate both oxidative addition and reductive elimination.[3][8] For extremely hindered substrates, such as those leading to tetra-ortho-substituted biaryls, specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[6][10][11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and active palladium complexes.[12] They are particularly effective for coupling challenging aryl chlorides.[12]

  • Arsa-Buchwald Ligands: These arsenic-containing analogs of Buchwald ligands have shown promise for sterically hindered substrates by facilitating the transmetalation step due to the longer arsenic-palladium bond.[13]

Data-Driven Ligand Selection:

Ligand TypeKey FeaturesRecommended For
Buchwald Biaryl Phosphines (e.g., XPhos, SPhos)Bulky, electron-rich. Accelerate oxidative addition and reductive elimination.General sterically hindered aryl halides (including chlorides).[3][8]
Specialized Biaryl Phosphines (e.g., AntPhos, BI-DIME)Extremely bulky. Overcome severe steric hindrance.Tetra-ortho-substituted biaryl synthesis.[10][11]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form stable complexes.Challenging aryl chlorides.[12]
Arsa-Buchwald Ligands Longer Pd-As bond facilitates transmetalation.Sterically hindered substrates where transmetalation is rate-limiting.[13]
Q3: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-rich or sterically hindered boronic acids, and is often accelerated by the basic and aqueous conditions of the Suzuki-Miyaura reaction.[14][15]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water promotes protodeboronation.[9] Ensure your solvents are thoroughly dried.

  • Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction.[9] Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or even non-aqueous bases like CsF.[9]

  • Use Boronic Acid Surrogates: MIDA boronates, cyclic triolborates, or trifluoroborate salts can be used.[16] These "masked" boronic acids slowly release the free boronic acid under the reaction conditions, keeping its concentration low and favoring transmetalation over protodeboronation.[16]

  • Employ a Highly Active Catalyst System: A fast and efficient catalyst can promote the desired cross-coupling to outcompete the slower protodeboronation pathway.[16][17] The use of advanced precatalysts can be beneficial here.[16][17][18]

Q4: My reaction is sluggish even with a good ligand and base. What other reaction parameters can I adjust?

A4: When initial optimizations are insufficient, a systematic evaluation of other reaction parameters is necessary.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[6] Consider switching to a higher-boiling solvent like xylenes if necessary.[6]

  • Microwave Irradiation: This technique can rapidly and efficiently heat the reaction mixture, often leading to significantly shorter reaction times and improved yields for challenging couplings.

  • Palladium Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined palladium precatalyst.[19] Palladacycles and commercially available precatalysts (e.g., XPhos Pd G3) can offer more consistent performance and faster activation.[19][20]

  • Solvent Choice: While toluene and dioxane are common, for some systems, more polar aprotic solvents like DMF or ethereal solvents might be beneficial.[5][21] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[7][21]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Steric hindrance primarily affects the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetalation Ar'B(OH)₂ + Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (Ar'B(OH)₂) BoronicAcid->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Sterically Hindered Couplings

When faced with a failed or low-yielding reaction, a logical troubleshooting sequence can save time and resources.

Troubleshooting_Workflow Start Low/No Yield CheckLigand Evaluate Ligand: - Is it bulky and electron-rich? - Switch to Buchwald-type or NHC ligand. Start->CheckLigand CheckBaseSolvent Optimize Base/Solvent: - Use stronger base (K₃PO₄, Cs₂CO₃). - Ensure anhydrous conditions. CheckLigand->CheckBaseSolvent No Improvement Success Successful Coupling CheckLigand->Success Improved Yield IncreaseTemp Increase Temperature: - Reflux in higher boiling solvent. - Consider microwave irradiation. CheckBaseSolvent->IncreaseTemp No Improvement CheckBaseSolvent->Success Improved Yield ChangeCatalyst Change Pd Source: - Use a well-defined precatalyst. IncreaseTemp->ChangeCatalyst No Improvement IncreaseTemp->Success Improved Yield ChangeCatalyst->Success Improved Yield caption Troubleshooting Workflow

Caption: A stepwise approach to troubleshooting difficult Suzuki-Miyaura couplings.

Detailed Experimental Protocols

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Sterically hindered aryl halide (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane, to achieve 0.1 M concentration)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide, boronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[9]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (and ligand, if separate).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of a Boronic Acid MIDA Ester

This can be a useful strategy to combat protodeboronation.

Materials:

  • Boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the boronic acid and MIDA in anhydrous DMF.

  • Dehydration: Heat the mixture at 80-100 °C under vacuum for 1-2 hours to remove water.

  • Isolation: Cool the reaction mixture. The MIDA ester may precipitate upon cooling or after the addition of a co-solvent like diethyl ether. Collect the solid by filtration and wash with a cold solvent.

  • Drying: Dry the solid under vacuum. This MIDA ester can now be used directly in the Suzuki-Miyaura coupling reaction.

Concluding Remarks

Successfully coupling sterically hindered aryl halides and boronic acids is a testament to the power of modern catalytic methods when applied with a deep understanding of the underlying reaction mechanisms. By systematically addressing the challenges of ligand selection, reaction conditions, and potential side reactions, researchers can unlock synthetic pathways to previously inaccessible molecules. This guide serves as a foundational resource, and we encourage continuous exploration of the literature for the latest advancements in this dynamic field.

References

Technical Support Center: Managing Protodeboronation in Copper-Mediated Fluorination of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Copper-mediated fluorination of arylboronic acids has emerged as a important transformation in medicinal and materials chemistry, providing a direct route to valuable fluoroarenes.[1] However, a persistent challenge that plagues this methodology is the competitive protodeboronation pathway, which leads to the formation of an undesired arene byproduct and significantly reduces the yield of the target aryl fluoride.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and ultimately suppressing protodeboronation in their copper-mediated fluorination reactions. Drawing upon mechanistic insights and field-proven strategies, this guide offers a question-and-answer-based approach to address common issues encountered during experimentation.

Troubleshooting Guide: Minimizing Protodeboronation

This section is designed to address specific experimental observations and provide actionable solutions to mitigate protodeboronation.

Q1: My reaction shows significant formation of the protodeboronated arene byproduct. What are the primary factors I should investigate?

A1: Significant protodeboronation suggests that the desired fluorination pathway is being outcompeted. The primary factors to investigate are:

  • Reaction Temperature: High temperatures can accelerate the rate of protodeboronation.[1] It is often the first parameter to optimize.

  • Solvent Choice: The solvent plays a crucial role in fluoride activation and can influence the rate of protodeboronation.

  • Ligand Effects: Strong donor ligands can sometimes promote protodeboronation.[2]

  • Presence of Protic Sources: Water or other protic impurities are key culprits in protodeboronation.

Q2: I've observed that lowering the reaction temperature reduces protodeboronation but also significantly slows down the fluorination reaction. How can I find the optimal balance?

A2: This is a common challenge. The goal is to find a temperature window that favors fluorination kinetically over protodeboronation.

  • Incremental Temperature Screening: Instead of drastic temperature changes, perform a systematic screen in 5-10 °C increments. Monitor the reaction kinetics for both product and byproduct formation at each temperature.

  • Consider a Ligandless Approach: Mechanistic studies have shown that strong donor ligands like acetonitrile and pyridine can accentuate copper-mediated protodeboronation, especially at high temperatures.[2] A ligandless procedure, often in a solvent like t-BuOH, can activate fluoride under milder conditions, allowing for lower reaction temperatures while minimizing protodeboronation.[1]

  • Alternative Copper Salts: The choice of copper salt can influence the reaction's efficiency at lower temperatures. For instance, Cu(ONf)2 has been shown to improve fluorination efficiency and suppress protodeboronation.[1]

Q3: My starting arylboronic acid is electron-rich, and I'm seeing excessive protodeboronation. Are there specific strategies for these substrates?

A3: Electron-rich arylboronic acids are often more susceptible to protodeboronation. Here are tailored strategies:

  • Use of Boronate Esters: Converting the arylboronic acid to a corresponding boronate ester, such as a pinacol ester (Bpin), can significantly reduce the rate of protodeboronation.[4][5] This is a widely adopted strategy for challenging substrates.

  • Fluoride Source and Activation: The combination of the fluoride salt and an activator can be critical. For example, using KBF4 with 18-crown-6-ether can provide a controlled release of fluoride, which can be beneficial.[2]

  • Careful Control of Reaction Time: For electron-rich systems, the desired fluorination may be complete before significant protodeboronation occurs. Running a time-course study is highly recommended to identify the optimal reaction duration.

Q4: I am working with ¹⁸F-radiofluorination for PET probe development and protodeboronation is severely impacting my radiochemical yield and purity. What are the key considerations for radiolabeling?

A4: In the context of ¹⁸F-radiofluorination, minimizing byproducts is critical due to the challenges of purification at the tracer level.

  • Precursor Choice is Paramount: As with non-radioactive fluorination, using boronate esters is highly advantageous. Ethyl pinacol boronates have been reported as beneficial precursors for copper-mediated radiofluorination.[4]

  • Reaction Order of Addition: The order in which reagents are added can have a profound impact on reproducibility and the extent of protodeboronation.[6] It has been observed that pre-mixing the [¹⁸F]fluoride with the precursor solution before adding the copper catalyst can enhance radiochemical conversion and reduce byproduct formation.[6]

  • Minimizing Protic Impurities: Rigorous drying of the [¹⁸F]fluoride and the use of anhydrous solvents are absolutely essential.

  • Optimized Reaction Conditions: For ¹⁸F-labeling, shorter reaction times and lower temperatures are generally preferred to maximize radiochemical yield and minimize side reactions. A ligandless system with t-BuOH as the solvent at 60 °C has been shown to be effective.[1]

Troubleshooting Decision Tree

G start High Protodeboronation Observed temp Is the reaction temperature > 80 °C? start->temp lower_temp Lower temperature to 60 °C and monitor kinetics. temp->lower_temp Yes ligand Are you using a strong donor ligand (e.g., pyridine)? temp->ligand No lower_temp->ligand ligandless Switch to a ligandless system with t-BuOH. ligand->ligandless Yes substrate Is the arylboronic acid electron-rich? ligand->substrate No ligandless->substrate ester Convert to a boronate ester (e.g., Bpin). substrate->ester Yes water Have you ensured anhydrous conditions? substrate->water No ester->water dry Rigorously dry all reagents and solvents. water->dry No end Protodeboronation Minimized water->end Yes dry->end

Caption: A decision tree to guide troubleshooting of high protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of protodeboronation in copper-mediated fluorination?

A1: Protodeboronation is the cleavage of a C-B bond and its replacement with a C-H bond. In the context of copper-mediated reactions, it is believed to be facilitated by the presence of a proton source (like water) and can be accelerated by the copper catalyst itself.[3] The mechanism can be complex and may involve the formation of a boronate species that is susceptible to protonolysis.[7]

Q2: How does the choice of fluoride source impact protodeboronation?

A2: The fluoride source's solubility and reactivity are key. Highly reactive, "naked" fluoride sources, while effective for fluorination, can also be more basic and may promote side reactions if not carefully controlled. Using a milder fluoride source like KBF4 in conjunction with a phase-transfer catalyst like 18-crown-6-ether can provide a more controlled and sustained release of the fluoride anion, which can help to suppress protodeboronation.[2]

Q3: Can the type of boronic acid precursor (e.g., boronic acid vs. boronate ester vs. trifluoroborate salt) influence the extent of protodeboronation?

A3: Absolutely. Arylboronic acids are generally more prone to protodeboronation than their corresponding boronate esters (e.g., pinacol esters) or trifluoroborate salts.[4][8] This is because the boronate esters and trifluoroborates are more stable and less susceptible to premature decomposition or reaction with protic sources. For challenging substrates, it is often recommended to use a boronate ester.[5]

Q4: Are there any additives that can be used to suppress protodeboronation?

A4: While the primary strategies involve optimizing the core reaction components (solvent, temperature, ligand, precursor), some studies have explored the use of additives. For instance, in certain contexts, non-coordinating bases or even "sacrificial" boronic acids have been investigated to "scavenge" adventitious proton sources.[6] However, the most reliable and broadly applicable methods focus on the foundational reaction parameters.

Q5: What is the proposed catalytic cycle for the desired copper-mediated fluorination?

A5: The precise mechanism can vary depending on the specific reaction conditions, but a generally accepted pathway involves the oxidation of a Cu(I) species to a Cu(III)-fluoride intermediate.[9][10] This is followed by a rate-limiting transmetalation of the aryl group from the boronic acid (or its derivative) to the Cu(III) center. The final step is a rapid reductive elimination from the aryl-Cu(III)-fluoride complex to form the desired C-F bond and regenerate a Cu(I) species.[9][10]

Fluorination vs. Protodeboronation Pathway

G cluster_0 Desired Fluorination Pathway cluster_1 Competing Protodeboronation ArBOH2 ArB(OH)₂ ArCuF [Ar-Cu(III)-F] ArBOH2->ArCuF Transmetalation ArF Ar-F ArCuF->ArF Reductive Elimination CuI Cu(I) ArF->CuI CuIII Cu(III)-F CuI->CuIII Oxidation CuIII->ArCuF ArBOH2_p ArB(OH)₂ ArH Ar-H ArBOH2_p->ArH H_source H⁺ Source (e.g., H₂O) H_source->ArH Protonolysis

Caption: A simplified diagram illustrating the desired fluorination pathway versus the competing protodeboronation side reaction.

Summary of Recommended Conditions to Minimize Protodeboronation
ParameterRecommendationRationale
Temperature 60 °C or lowerMinimizes the rate of protodeboronation, which is often more sensitive to higher temperatures than fluorination.[1]
Solvent t-BuOHAllows for fluoride activation at lower temperatures and avoids the use of strong donor solvents that can promote protodeboronation.[2]
Ligand LigandlessStrong donor ligands can accelerate Cu-mediated protodeboronation.[1][2]
Precursor Boronate Ester (e.g., Bpin)More stable and less prone to protodeboronation compared to the free boronic acid.[4][5]
Copper Salt Cu(ONf)₂Has shown improved fluorination efficiency, enabling milder reaction conditions.[1]
Fluoride Source KBF₄ / 18-crown-6Provides a controlled release of fluoride, potentially reducing side reactions.[2]
Atmosphere Inert (e.g., N₂, Ar)Minimizes the presence of atmospheric moisture.

References

Technical Support Guide: Thermal Stability of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Introduction: (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid is a specialized building block crucial in modern synthetic chemistry, particularly for creating novel pharmaceutical and agrochemical compounds via cross-coupling reactions. The integrity of the carbon-boron bond and the boronic acid moiety is paramount for successful and reproducible outcomes. However, like many arylboronic acids, its stability is significantly influenced by temperature, both in solid form and in solution. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers mitigate thermal degradation and ensure experimental success. While specific degradation kinetics for this exact molecule are not widely published, the principles outlined here are derived from extensive studies on substituted phenylboronic acids and represent best practices in the field.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for solid this compound to ensure its long-term stability?

A1: To maximize the shelf-life and preserve the purity of the solid reagent, stringent storage conditions are necessary. The primary goals are to minimize exposure to heat, moisture, and oxygen.

  • Temperature: The compound should be stored in a cool environment. Refrigeration at 2-8 °C is standard practice. For long-term storage or for particularly sensitive applications, storing in a freezer at -20 °C is recommended.[1][2]

  • Atmosphere: Arylboronic acids should be stored under an inert atmosphere, such as argon or nitrogen.[1] This prevents slow oxidation and, more importantly, minimizes exposure to atmospheric moisture, which can facilitate degradation pathways.

  • Light: While not as critical as temperature and moisture, it is good practice to store the compound in an amber vial or in the dark to prevent any potential photolytic degradation.[3]

  • Container: Use a tightly sealed vial with a secure cap (e.g., with a PTFE liner) to prevent moisture ingress. Before opening a refrigerated or frozen vial, always allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[3]

Q2: What are the primary chemical degradation pathways I should be concerned about, especially when heating my reaction?

A2: Elevated temperatures can initiate or accelerate two main degradation pathways common to arylboronic acids: boroxine formation and protodeboronation.

  • Boroxine Formation (Dehydration): This is a thermally driven, reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring called a boroxine, releasing three molecules of water.[4][5] While this process is reversible upon addition of water, the formation of boroxine complicates stoichiometry, alters solubility, and can impact reaction kinetics.

  • Protodeboronation: This is an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 3-Fluoro-N-methoxybenzamide.[6] This reaction is a significant cause of yield loss in coupling reactions. The rate of protodeboronation is highly dependent on temperature, pH (it can be catalyzed by acid or base), and the electronic nature of the substituents on the aromatic ring.[7][8][9] The presence of an electron-withdrawing fluorine atom on the ring can influence the molecule's susceptibility to this side reaction.[8][10]

Q3: How does temperature affect the stability of this boronic acid in solution compared to its solid state?

A3: The compound is significantly less stable in solution than as a solid. In the solid state, molecular mobility is restricted, and degradation is typically very slow if stored properly. In solution, the molecules are mobile, and the presence of a solvent (especially protic or aqueous solvents) can actively participate in and accelerate degradation. Heating a solution containing the boronic acid will dramatically increase the rates of both boroxine formation (if water is being removed) and protodeboronation.[7][8] Therefore, stock solutions should be prepared fresh and used promptly. If storage is unavoidable, they should be stored cold under an inert atmosphere.

Q4: My Suzuki-Miyaura coupling reaction using this reagent has inconsistent yields. Could thermal instability during the reaction be the cause?

A4: Absolutely. Thermal instability is a frequent culprit for poor or variable yields in coupling reactions. Many Suzuki-Miyaura reactions require elevated temperatures, which can simultaneously promote the desired coupling and the undesired protodeboronation of the starting material.[6] If a significant portion of your this compound degrades to 3-Fluoro-N-methoxybenzamide before it can couple, the yield will be compromised. This is especially true in reactions with long run times or those that use strongly basic aqueous conditions, which can facilitate protodeboronation.[7][8]

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and solving problems related to the thermal stability of this compound.

Observed Problem Potential Cause (Diagnosis) Recommended Solutions & Actions
Inconsistent Yields in Coupling Reactions Thermal Degradation (Protodeboronation): The boronic acid is decomposing at the reaction temperature.1. Optimize Temperature: Determine the lowest effective temperature for your coupling reaction. 2. Minimize Reaction Time: Use a more active catalyst or higher concentration to shorten the required heating time. 3. Reagent Addition Strategy: Add the boronic acid to the reaction mixture just before heating, or consider slow addition of the boronic acid solution to the heated mixture. 4. Check Base and Solvent: Use anhydrous solvents and consider a non-aqueous base if possible. Ensure all solvents are thoroughly degassed to remove oxygen.
Appearance of a Major Byproduct (Mass = 171.15 g/mol ) Protodeboronation: The observed byproduct is likely 3-Fluoro-N-methoxybenzamide, the result of C-B bond cleavage.1. Confirm Identity: Use LC-MS and ¹H/¹⁹F NMR to confirm the structure of the byproduct.[11] 2. Review Reaction Conditions: This is strong evidence of thermal and/or pH-mediated decomposition. Implement the solutions for "Inconsistent Yields." 3. Use a Protected Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be more resistant to protodeboronation.[12][13]
Difficulty Dissolving the Solid Reagent / Inconsistent Weighing Boroxine Formation: The compound may have partially dehydrated to its trimeric boroxine anhydride, which has different solubility and a higher molecular weight per boron atom.1. Use Fresh Reagent: Use a freshly opened bottle of the boronic acid. 2. Proper Storage: Ensure the reagent is stored under an inert atmosphere (Ar or N₂) to minimize moisture exposure.[1] 3. Mild Hydrolysis: Briefly sonicating the compound in the reaction solvent (if it contains a small amount of water) can sometimes help hydrolyze the boroxine back to the boronic acid before adding other reagents.
Baseline Drift or New Peaks in HPLC Analysis of a Stock Solution Decomposition in Solution: The boronic acid is unstable in the chosen solvent at storage temperature.1. Prepare Solutions Fresh: Avoid storing stock solutions. Prepare them immediately before use. 2. Solvent Choice: Use dry, aprotic solvents (e.g., dioxane, THF, acetonitrile) for stock solutions whenever possible.[1] 3. Storage of Solution: If storage is absolutely necessary, store the solution in a sealed vial under argon at -20°C and for the shortest possible time.

Part 3: Visualization of Thermal Degradation Pathways

The following diagram illustrates the two primary degradation pathways for this compound that are accelerated by heat.

G Figure 1: Key Thermal Degradation Pathways cluster_main cluster_products BA This compound (Monomer) Boroxine Trimeric Boroxine (Anhydride) BA->Boroxine + Heat (Δ) - 3 H₂O Product 3-Fluoro-N-methoxybenzamide (Protodeboronation Product) BA->Product Heat (Δ) H⁺ or OH⁻ catalyst (Irreversible)

Caption: Key temperature-influenced degradation pathways.

Part 4: Protocols for Stability Assessment and Handling

Protocol 1: Recommended Procedure for Handling and Use

This protocol ensures the reagent's integrity from storage to reaction.

  • Vial Equilibration: Before opening, remove the vial from the refrigerator or freezer and allow it to sit on the benchtop for at least 20-30 minutes to reach ambient temperature. This is a critical step to prevent water condensation.[3]

  • Inert Atmosphere: If possible, open the vial and handle the solid reagent in a glovebox or under a gentle stream of argon or nitrogen.

  • Weighing: Quickly weigh the required amount of the solid into a clean, dry reaction vessel.

  • Sealing and Storage: Immediately and tightly reseal the main vial. Purge the headspace with inert gas before sealing to extend the shelf life of the remaining reagent. Return it to the recommended cold storage.

  • Dissolution: Add dry, degassed solvent to the reaction vessel containing the weighed solid. Proceed with your reaction promptly.

Protocol 2: Monitoring Thermal Stability in Solution via HPLC-MS

This protocol allows for a quantitative assessment of the compound's stability under specific thermal conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your solvent of interest (e.g., acetonitrile, dioxane, or your reaction solvent).

    • Dispense aliquots of this solution into several small, sealed vials.

  • Time-Zero Analysis (t=0):

    • Immediately analyze one of the freshly prepared aliquots by HPLC-MS to establish a baseline. This represents 100% purity.

  • Thermal Stress:

    • Place the remaining sealed vials in a heating block or oil bath set to your desired experimental temperature (e.g., 60 °C, 80 °C, 100 °C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1 hr, 2 hrs, 4 hrs, 8 hrs), remove one vial from the heat source.

    • Allow it to cool to room temperature.

    • Analyze the sample by HPLC-MS using the same method as the t=0 sample.

  • HPLC-MS Method:

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is a suitable starting point.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B over several minutes to elute all components.

    • Detection: Monitor at a relevant UV wavelength (e.g., 254 nm) and use the mass spectrometer to identify the parent compound (M+H⁺ ≈ 198.0) and the protodeboronation product (M+H⁺ ≈ 172.1).

  • Data Analysis:

    • Calculate the percentage of the parent boronic acid remaining at each time point by comparing its peak area to the t=0 sample.

    • Plot the percentage of remaining boronic acid versus time to determine its degradation rate at that temperature.

References

Technical Support Center: Improving Boronic Acid Solubility in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting issues related to boronic acid solubility in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with substrate solubility during Suzuki-Miyaura coupling and other related transformations. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these common hurdles and achieve optimal reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My boronic acid is poorly soluble in the reaction solvent. What are my immediate options?

A1: Poor solubility of a boronic acid is a frequent issue that can hinder the reaction rate and lead to low yields. Your immediate course of action should be to address the solvent system.

  • Solvent Screening: The choice of solvent is critical for ensuring all reaction components are sufficiently dissolved.[1] Commonly used solvents in Suzuki-Miyaura coupling include toluene, THF, dioxane, and DMF.[2] If your boronic acid has low solubility in a nonpolar solvent like toluene, switching to a more polar aprotic solvent such as DMF or dioxane may be beneficial. Often, a mixture of solvents, such as dioxane/water, is employed to dissolve both the organic-soluble components and the inorganic base.[1][3]

  • Biphasic Systems: The Suzuki coupling is notably versatile and can be performed in biphasic organic-water systems.[2] This allows for the use of water-soluble bases and can help solubilize more polar boronic acids. The key is to ensure efficient stirring to maximize the interfacial area where the reaction occurs.

  • Heating: Increasing the reaction temperature can enhance the solubility of your boronic acid.[1] However, be mindful that elevated temperatures can also accelerate the decomposition of sensitive boronic acids, particularly through protodeboronation.[1]

Q2: I've tried different solvents, but my boronic acid still won't dissolve. What's the next step?

A2: If solvent modification alone is insufficient, the next step involves chemical modification of the reaction environment or the boronic acid itself.

  • Base Selection: The choice and form of the base can significantly impact solubility. Using a finely powdered base increases its surface area and can improve its solubility and reactivity.[1] Stronger bases like K₃PO₄ and Cs₂CO₃ are often used to promote the formation of the more soluble boronate species, which is the active form in the transmetalation step.[1][4]

  • Phase-Transfer Catalysts: In biphasic systems where the boronic acid or the base has limited solubility in the organic phase, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective. The PTC helps shuttle the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides, thereby accelerating the reaction.[5][6]

  • Use of Additives: For boronic acids that are poorly soluble in aqueous solutions, the addition of monosaccharides has been shown to increase their solubility.[7] This is attributed to the formation of boronic acid esters.

Q3: My boronic acid seems to be decomposing rather than coupling. How can I differentiate this from a solubility issue and what can I do about it?

A3: Differentiating between poor solubility and decomposition is crucial for effective troubleshooting. Decomposition, often through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), is a common side reaction, especially with heteroaromatic and electron-deficient boronic acids under harsh basic conditions.[1][3]

Signs of Decomposition vs. Poor Solubility:

  • Incomplete Starting Material Consumption with No Product Formation: If you observe your starting aryl halide being consumed but see little to no desired product and instead detect the protonated version of your boronic acid starting material, decomposition is likely the culprit.

  • Reaction Stalls: If the reaction starts but then stalls, it could be due to the boronic acid decomposing over time at elevated temperatures.

Strategies to Mitigate Decomposition:

  • Use Milder Bases: Switching to a milder base like potassium fluoride (KF) can reduce the rate of protodeboronation.[1][8]

  • Protect the Boronic Acid: Convert the boronic acid to a more stable derivative. This is a highly effective strategy.

    • Pinacol Esters (BPin): These are significantly more stable and are readily soluble in apolar solvents.[1][9]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with chromatography.[3][10] They undergo slow release of the boronic acid under the reaction conditions, which is particularly useful for unstable boronic acids.[10]

    • Trifluoroborate Salts (BF₃K): These salts are more robust and less prone to protodeboronation compared to the corresponding boronic acids.[11]

  • Lower the Reaction Temperature: Running the reaction at the lowest possible temperature that still provides a reasonable rate can minimize decomposition.[1]

  • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[1]

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues related to boronic acid solubility.

Problem 1: Low or No Reaction Conversion
Potential Cause Diagnostic Check Recommended Solution
Poor Solubility of Boronic Acid Visually inspect the reaction mixture for undissolved solids. Run a small-scale solubility test of the boronic acid in the chosen solvent.1. Change Solvent: Switch to a more polar solvent (e.g., from Toluene to Dioxane/H₂O or DMF).[1][2] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition.[1] 3. Use a Biphasic System: Employ an organic/aqueous solvent mixture.[2]
Insoluble Base The inorganic base remains as a solid clump at the bottom of the flask.1. Use Finely Powdered Base: Grind the base before use to increase its surface area.[1] 2. Add Water: A small amount of water in solvents like THF or dioxane can help dissolve the base.[1] 3. Switch to a More Soluble Base: Consider bases like NaOH or using a phase-transfer catalyst.[2][5]
Boronic Acid Decomposition Analyze the crude reaction mixture by LC-MS or NMR to detect the presence of the protodeboronated side product.1. Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to KF.[1][8] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable pinacol ester or MIDA boronate.[1][10] 3. Lower Temperature: Reduce the reaction temperature.[1]
Problem 2: Reaction is Biphasic, but Inefficient
Potential Cause Diagnostic Check Recommended Solution
Poor Interfacial Mixing The organic and aqueous layers are clearly separated with minimal emulsion, even with stirring.1. Increase Stirring Rate: Ensure vigorous stirring to create a large interfacial area.[12] 2. Add a Phase-Transfer Catalyst: Introduce a catalyst like TBAB (tetrabutylammonium bromide) to facilitate the transfer of the boronate between phases.[5][6]
Boronic Acid Insoluble in Both Phases The boronic acid is observed as a solid at the interface or in one of the layers.1. Add a Co-solvent: Introduce a co-solvent that is miscible with both phases to some extent, such as THF or isopropanol. 2. Form a Boronate Salt: Using a stronger aqueous base can convert the boronic acid to a more water-soluble boronate salt, which can then be transferred to the organic phase by a PTC.[4][13]

III. Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Solubility Enhancement

This protocol provides a starting point that can be optimized for specific substrates with poor solubility.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]

  • Degassing:

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

  • Solvent and Catalyst Addition:

    • Add a degassed solvent mixture (e.g., Dioxane/H₂O 5:1, 0.1 M concentration relative to the limiting reagent) via syringe.[3]

    • If using a biphasic system with a phase-transfer catalyst, add TBAB (0.1 equiv).[5]

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%) to the flask under a positive pressure of inert gas.[3]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 60-110 °C).[1][3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography.[1]

Protocol 2: Slow-Release Cross-Coupling Using MIDA Boronates

This protocol is particularly useful for unstable boronic acids that are prone to decomposition.[10]

  • Reagent Preparation:

    • In a reaction vessel, combine the aryl chloride (1.0 equiv), the MIDA boronate (1.0-1.2 equiv), K₃PO₄ (7.5 equiv), Pd(OAc)₂ (5 mol %), and SPhos (10 mol %).[3][10]

  • Solvent Addition:

    • Add a 5:1 mixture of dioxane/H₂O to achieve a concentration of 0.07 M with respect to the aryl chloride.[3][10]

  • Reaction:

    • Heat the mixture to 60 °C and stir for 6 hours, or until the reaction is complete as monitored by LC-MS.[3][10] The slow hydrolysis of the MIDA boronate will release the boronic acid in a controlled manner.

  • Workup and Purification:

    • Follow the standard workup and purification procedures as described in Protocol 1.

IV. Visual Diagrams

Troubleshooting Workflow for Boronic Acid Solubility Issues

G start Low Yield or No Reaction check_solubility Are all starting materials dissolved? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes change_solvent Modify Solvent System (e.g., Dioxane/H2O, DMF) solubility_no->change_solvent check_decomposition Check for Protodeboronation (LC-MS analysis) solubility_yes->check_decomposition add_ptc Add Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) change_solvent->add_ptc increase_temp Increase Temperature add_ptc->increase_temp increase_temp->check_solubility Re-evaluate decomposition_yes Decomposition Observed check_decomposition->decomposition_yes Yes decomposition_no No Decomposition check_decomposition->decomposition_no No milder_base Use Milder Base (e.g., KF) decomposition_yes->milder_base optimize_catalyst Optimize Catalyst/Ligand System decomposition_no->optimize_catalyst protect_ba Use Protected Boronic Acid (MIDA, BPin, BF3K) milder_base->protect_ba lower_temp Lower Reaction Temperature protect_ba->lower_temp

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

Mechanism of Solubility Enhancement

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase boronic_acid R-B(OH)₂ Poorly Soluble boronate [R-B(OH)₃]⁻K⁺ More Water-Soluble boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate_org [R-B(OH)₃]⁻Q⁺ Soluble Boronate boronate->boronate_org via PTC pd_catalyst Ar-Pd(II)-L₂-X Catalyst Complex product Ar-R + Pd(0)L₂ pd_catalyst->product + Boronate boronate_org->pd_catalyst Transmetalation ptc {Q⁺X⁻ | Phase-Transfer Catalyst (PTC)}

Caption: Role of base and phase-transfer catalyst in enhancing boronic acid solubility.

V. References

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14084–14085. --INVALID-LINK--

  • BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids. --INVALID-LINK--

  • Lin, I. J., & Chen, C. S. (2006). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Tetrahedron, 62(35), 8259-8265. --INVALID-LINK--

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14084–14085. --INVALID-LINK--

  • Stallworth, J., & Miller, D. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. --INVALID-LINK--

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Mato, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 6981-6986. --INVALID-LINK--

  • Myers, A. G. Research Group. The Suzuki Reaction. --INVALID-LINK--

  • Domańska-Babul, W., & Serwatowski, J. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4936-4943. --INVALID-LINK--

  • Frąckowiak, A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2547. --INVALID-LINK--

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. --INVALID-LINK--

  • Domańska-Babul, W., & Serwatowski, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. --INVALID-LINK--

  • Domańska-Babul, W., & Serwatowski, J. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. --INVALID-LINK--

  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. --INVALID-LINK--

  • van der Heijden, A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. --INVALID-LINK--

  • Pu, X., et al. (2020). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 142(20), 9462-9470. --INVALID-LINK--

  • Sigman, M. S., & Harper, K. C. (2013). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of chemical research, 46(11), 2575–2586. --INVALID-LINK--

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of pharmaceutical and biomedical analysis, 62, 138–144. --INVALID-LINK--

  • Hessamy, A. (2021). Is there a faster method for dissolve phenylboronic acid? ResearchGate. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. --INVALID-LINK--

  • Goti, G., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 15(38), 14757-14764. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. --INVALID-LINK--

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--

  • Al-Sayah, M. A., & Belal, T. S. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of pharmaceutical and biomedical analysis, 63, 1–10. --INVALID-LINK--

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. --INVALID-LINK--

  • Ramulu, B., et al. (2018). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Journal of chromatographic science, 56(7), 629–637. --INVALID-LINK--

  • Ocsoy, I., et al. (2014). Simultaneous Use of Phenylboronic acid as a Phase Transfer Agent and Targeting Ligand for Gold Nanoparticles. Analyst, 139(11), 2744-2749. --INVALID-LINK--

  • Ellwart, M., et al. (2020). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol – Synthesis, Structure and Formation of Boronium Salts. Dalton Transactions, 49(14), 4505-4514. --INVALID-LINK--

  • Leny, F., & Melaimi, M. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(22), 5431. --INVALID-LINK--

  • Ishihara, K., et al. (2011). Emergent Organoboron Acid Catalysts. Chemistry, an Asian journal, 6(10), 2594–2605. --INVALID-LINK--

  • Muzzalupo, R., et al. (2011). Sugar complexation to silicone boronic acids. Carbohydrate research, 346(12), 1438–1443. --INVALID-LINK--

  • Taylor, M. S. (2010). Boronic acid catalysis. Chemical Society Reviews, 39(6), 2138-2151. --INVALID-LINK--

  • J&K Scientific LLC. (2025). Surfactants and ligands for nanosynthesis. --INVALID-LINK--

  • Liu, Y., et al. (2023). Complexation of Boronic Acid with Chiral α-Hydroxycarboxylic Acids and the Ability of the Complexes to Catalyze α-Hydroxycarboxylic Acid Esterification. Molecules, 28(24), 8058. --INVALID-LINK--

References

minimizing homocoupling of boronic acids in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Suzuki-Miyaura Coupling

Topic: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. This guide is designed to address one of the most persistent challenges in Suzuki reactions: the undesired homocoupling of boronic acids. This side reaction forms symmetrical biaryls from your boronic acid starting material, which reduces the yield of your target compound and introduces often-difficult-to-remove impurities.[1]

This resource is structured as a series of frequently asked questions and a detailed troubleshooting guide. We will explore the mechanistic origins of homocoupling and provide actionable strategies to suppress it, ensuring the integrity and efficiency of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling and what does the product look like in my analysis (e.g., LC-MS, GC-MS)?

A: Boronic acid homocoupling, sometimes referred to as Glaser-type coupling in this context, is an oxidative dimerization of your boronic acid (R-B(OH)₂) to form a symmetrical biaryl (R-R).[1][2][3] In your analysis, you will see a new product with a mass corresponding to double the aryl fragment of your boronic acid, minus the B(OH)₂ group, plus the loss of two protons. For example, if you are using phenylboronic acid (C₆H₅B(OH)₂), the homocoupled product will be biphenyl (C₁₂H₁₀). This byproduct often complicates purification due to similar polarity with the desired cross-coupled product.

Q2: What are the primary mechanistic causes of homocoupling in a Suzuki reaction?

A: Homocoupling is not part of the main Pd(0)/Pd(II) catalytic cycle for cross-coupling.[4][5] Instead, it arises from competing side-reaction pathways. The two most cited causes are:

  • Oxygen-Mediated Oxidation: The presence of dissolved oxygen is the most common culprit.[2][6][7][8][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[6] This pathway is particularly problematic when using Pd(II) precatalysts that must be reduced in situ.[10][11]

  • Base-Mediated Decomposition: While a base is essential to activate the boronic acid for transmetalation, certain bases, particularly strong ones in the presence of trace metals like copper, can promote the aerobic decomposition and subsequent dimerization of the boronic acid, even without the involvement of the palladium catalyst.[12][13]

Q3: My boronic acid seems to be disappearing from the reaction, but I don't see much homocoupling product. What's happening?

A: You are likely observing protodeboronation , another common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[14][15] This converts your boronic acid back to its parent arene (e.g., phenylboronic acid becomes benzene). This process is highly dependent on the reaction conditions (especially pH and water content) and the electronic nature of the boronic acid itself.[14][16] Some heteroaromatic boronic acids are notoriously unstable and prone to rapid protodeboronation.[11][14] To mitigate this, consider using more stable boronic acid derivatives like MIDA boronates or organotrifluoroborates, which slowly release the active boronic acid under the reaction conditions.[2][14][17]

Troubleshooting Guide: High Homocoupling Observed

This section provides a logical workflow to diagnose and resolve excessive homocoupling.

Problem: My LC-MS/GC-MS analysis shows a significant peak corresponding to the boronic acid dimer.
Step 1: Evaluate the Reaction Atmosphere

The first and most critical parameter to check is the exclusion of oxygen. Even small amounts of dissolved oxygen can have a dramatic impact.[6][18]

Diagnostic Question: How rigorous is my degassing procedure?

Solutions:

  • Good: Sparging (bubbling) an inert gas like argon or nitrogen through your solvent(s) for 20-30 minutes is a common and effective method.[3] Remember to degas all components, including any water used in the solvent system.[2][8]

  • Better: For maximum oxygen removal, especially for sensitive or long-duration reactions, perform 3-5 "freeze-pump-thaw" cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.[3]

  • Best Practice: Employ a subsurface sparge with nitrogen prior to catalyst addition. This has been shown to be highly effective in process chemistry settings for achieving nearly complete deoxygenation.[6][19]

Step 2: Scrutinize the Catalyst and Ligand System

Your choice of palladium source and ligand directly influences the rates of the desired catalytic cycle versus the undesired side reactions.

Diagnostic Question: Am I using a Pd(II) precatalyst, and could its reduction be inefficient?

Solutions:

  • Switch to a Pd(0) Source: Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass the problematic in situ reduction step where Pd(II) might preferentially react with the boronic acid.[2][10]

  • Employ Modern Precatalysts: Consider using modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3 or G4 palladacycles). These are designed for rapid and efficient generation of the active monoligated Pd(0) species, minimizing the lifetime of reactive Pd(II) intermediates.[2][4][8]

  • Add a Mild Reductant: In some process chemistry applications, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[6][18][19]

Diagnostic Question: Is my ligand choice appropriate for this transformation?

Solutions:

  • Increase Steric Bulk: Bulky, electron-rich ligands are paramount for minimizing homocoupling.[2][8] They accelerate the rate-limiting reductive elimination step to form your desired product, which helps it outcompete the homocoupling pathway.[20] Furthermore, the steric hindrance provided by these ligands can disfavor the formation of intermediates that lead to dimerization.[10][21]

  • Ligand Selection: For challenging couplings, move beyond simple ligands like PPh₃. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often highly effective at promoting the desired cross-coupling and suppressing side reactions.[2][10][20]

G caption Fig 1. Competition between the Suzuki cycle and oxygen-mediated homocoupling.

Step 3: Re-evaluate Base and Reaction Conditions

The base is not an innocent bystander; its identity and strength are crucial.[5][22][23]

Diagnostic Question: Could my base be too strong or inappropriate for my substrate?

Solutions:

  • Use Weaker Inorganic Bases: For many standard couplings, strong bases like NaOH or alkoxides can promote boronic acid decomposition. Switching to milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often beneficial.[2][10]

  • Consider Fluoride Sources: Bases like CsF or KF can be effective, particularly if your substrate is sensitive to hydrolysis, though they may sometimes lead to slower reaction rates.[24]

  • Match Base to Substrate: For sterically hindered boronic acids, a stronger base like K₃PO₄ may be necessary to facilitate the slow transmetalation step, even with the potential risks.[2] This is a classic example of reaction optimization requiring a balance of competing factors.

Diagnostic Question: Is my temperature too high?

Solution:

  • Optimize Temperature: While higher temperatures increase reaction rates, they can also accelerate side reactions like homocoupling and protodeboronation.[10] Run a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction time and byproduct formation.

Troubleshooting Workflow: A Visual Guide

G start High Homocoupling Detected by LC-MS / GC-MS q_atmosphere Is the reaction run under strictly anaerobic conditions? start->q_atmosphere a_atmosphere_no Action: Improve Degassing - Use Freeze-Pump-Thaw - Subsurface N₂ sparge - Degas ALL solvents (inc. H₂O) q_atmosphere->a_atmosphere_no No / Unsure q_catalyst Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)? q_atmosphere->q_catalyst Yes a_atmosphere_no->q_catalyst Then... a_catalyst_yes Action: Change Catalyst Strategy 1. Switch to a Pd(0) source (Pd₂(dba)₃) 2. Use a modern G3/G4 precatalyst 3. Consider adding a mild reductant (e.g., potassium formate) q_catalyst->a_catalyst_yes Yes q_ligand Is the phosphine ligand sufficiently bulky/electron-rich? q_catalyst->q_ligand No a_catalyst_yes->q_ligand Then... a_ligand_no Action: Upgrade Ligand - Replace PPh₃ with Buchwald-type ligands (XPhos, SPhos) - Screen a panel of bulky ligands q_ligand->a_ligand_no No / PPh₃ q_base Is the base optimal? (e.g., using NaOH, KOtBu) q_ligand->q_base Yes a_ligand_no->q_base Then... a_base_yes Action: Screen Milder Bases - Try K₂CO₃, K₃PO₄, CsF - Optimize base equivalents q_base->a_base_yes Potentially end_node Re-evaluate Reaction (Consider Boronic Acid Stability) q_base->end_node Yes a_base_yes->end_node Then... caption Fig 2. A decision tree for troubleshooting boronic acid homocoupling.

Data Summary & Advanced Protocols

Table 1: Ligand Selection Guide for Minimizing Side Reactions
Ligand ClassExample(s)Key FeaturesBest ForPotential Issues
Triarylphosphines PPh₃Inexpensive, commonSimple, unhindered substratesProne to side reactions; slow reductive elimination can allow homocoupling to compete.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Very electron-richAccelerating oxidative addition for unreactive electrophiles (e.g., aryl chlorides).Can be pyrophoric; may promote other side reactions if not chosen carefully.
Biarylphosphines (Buchwald) XPhos, SPhos, RuPhosBulky, electron-rich, pre-catalysts availableGeneral purpose, sterically hindered substrates, suppressing homocoupling.[2][10]Higher cost.
Bidentate Phosphines dppf, XantphosChelating, defined bite angleCan provide stability; sometimes used for specific substrate classes.Can slow down key steps in the catalytic cycle compared to monodentate ligands.[25]
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong σ-donors, sterically demandingHighly active for challenging substrates, including aryl chlorides.[2][26]Can be more sensitive to air and moisture than phosphines.
Experimental Protocol: Suzuki Coupling Under Rigorously Anaerobic Conditions

This protocol is designed for a small-scale (0.5 mmol) reaction where homocoupling is a known issue.

Reagents & Equipment:

  • Aryl Halide (1.0 equiv, 0.5 mmol)

  • Boronic Acid (1.2 equiv, 0.6 mmol)

  • Base (e.g., K₃PO₄, 2.0 equiv, 1.0 mmol)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1 mol%, 0.005 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the aryl halide, boronic acid, and base into a dry Schlenk flask containing a stir bar.

  • Establish Inert Atmosphere: Seal the flask, and then alternate between vacuum and backfilling with inert gas at least three times to remove air from the headspace.[3]

  • Solvent Addition: Add the previously degassed solvent mixture via syringe under a positive pressure of inert gas.

  • Final Degassing: With gentle stirring, bubble the inert gas through the reaction mixture via a long needle for an additional 10-15 minutes.[3]

  • Catalyst Addition: Under a strong flow of inert gas, quickly add the palladium precatalyst. Reseal the flask immediately.

  • Reaction: Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform a standard aqueous workup.[2]

References

Technical Support Center: Catalyst Inhibition by Heavily Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in modern organic synthesis: catalyst inhibition during cross-coupling reactions involving heavily fluorinated boronic acids. As a Senior Application Scientist, my goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern these complex reactions. By understanding the "why," you can more effectively troubleshoot and optimize your experiments.

The Challenge: The Double-Edged Sword of Fluorination

Heavily fluorinated boronic acids are invaluable building blocks in medicinal chemistry and materials science. The incorporation of fluorine can drastically alter a molecule's pharmacokinetic and electronic properties. However, the very features that make these reagents desirable also introduce significant synthetic hurdles. The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center and renders the C-B bond susceptible to cleavage.[1] This often leads to low yields, stalled reactions, and complex product mixtures in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This guide will dissect the primary causes of catalyst inhibition and provide a structured approach to overcoming them.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial questions when a reaction with a heavily fluorinated boronic acid fails.

Q1: My Suzuki-Miyaura reaction has stalled with a low yield. What is the most likely culprit?

A1: The most common issue with heavily fluorinated and other electron-deficient boronic acids is protodeboronation .[2][3] This is a side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol solvents), effectively destroying your nucleophile.[2][3] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura coupling.[3] Another significant possibility is direct inhibition or deactivation of the palladium catalyst, which we will explore in detail.

Q2: I've heard that fluoride ions can be problematic. How do they inhibit the reaction?

A2: The role of fluoride is complex and represents a classic case of "too much of a good thing." Fluoride ions can have a triple role in the catalytic cycle: two beneficial and one detrimental.[1]

  • Beneficial Roles:

    • Fluoride can displace the halide on the palladium center after oxidative addition to form a more reactive trans-[ArPdF(L)2] complex. This complex can undergo transmetalation more rapidly.[1]

    • Fluoride can promote the final reductive elimination step.[1]

  • Detrimental Role:

    • Excess fluoride can react with the boronic acid to form unreactive anionic trifluoroborate species (Ar'BF3-).[1][4] This sequesters the boronic acid, preventing it from participating in the transmetalation step.

Q3: Are all electron-deficient boronic acids poor coupling partners?

A3: Not necessarily. While the challenges are real, some studies suggest that under the right conditions, electron-poor arylboronic acids can undergo transmetalation faster than their electron-rich counterparts.[5] This can be due to favorable interactions between the electron-poor boronic acid and the ligands on the metal center.[5] The key is to find a catalytic system that favors the productive pathway over the decomposition and inhibition pathways.

Part 2: In-Depth Troubleshooting Guide

When initial checks fail, a more systematic approach is required. This guide is structured around the primary failure modes.

Issue 1: Low or No Product Formation - Suspected Protodeboronation and Slow Transmetalation

This is the most common failure mode. The underlying causes are often intertwined: the boronic acid is decomposing before it can react, or the reaction itself is too slow.

Causality:
  • Protodeboronation: The increased Lewis acidity of the boron in fluorinated boronic acids makes it more susceptible to attack by nucleophiles, including water and hydroxide ions, leading to the cleavage of the C-B bond.[1]

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is often rate-limiting. For electron-deficient boronic acids, this step can be particularly sluggish, giving protodeboronation more time to occur.[3]

Solutions & Protocols:

Solution A: Stabilize the Boronic Acid

The most robust solution is often to convert the unstable boronic acid into a more stable derivative before the coupling reaction. These derivatives act as "pro-nucleophiles," slowly releasing the active boronic acid under the reaction conditions, which minimizes its decomposition.[6]

  • Potassium Aryltrifluoroborates (ArBF3K): These salts are highly stable to air and moisture and are an excellent alternative to boronic acids.[7][8][9]

  • MIDA Boronates: Complexation of the boronic acid with N-methyliminodiacetic acid (MIDA) protects the boron center, making it stable to chromatography and anhydrous coupling conditions.[10][11] The boronic acid is then released under mild aqueous basic conditions during the reaction.[10]

Experimental Protocol: Synthesis of Potassium Aryltrifluoroborates from Boronic Acids [7]

  • Dissolution: In a suitable flask, dissolve the arylboronic acid (1.0 equiv) in a 4:1 mixture of methanol and water.

  • Addition of KHF2: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF2, 2.5-3.0 equiv). Caution: KHF2 is corrosive and can release HF in the presence of water. Handle with appropriate personal protective equipment.[9]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes.

  • Isolation: Concentrate the mixture under reduced pressure to remove the methanol. The aqueous slurry is then cooled, and the precipitated potassium aryltrifluoroborate is collected by filtration.

  • Drying: Wash the solid with cold water and dry under vacuum. The resulting salt can be used directly in the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of MIDA Boronates from Boronic Acids [2][12]

  • Suspension: In a round-bottom flask equipped with a Dean-Stark apparatus, suspend the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA, 1.2 equiv) in a 10:1 mixture of toluene and DMSO.[12]

  • Reflux: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude MIDA boronate can often be purified by crystallization or silica gel chromatography.

Solution B: Optimize Reaction Conditions

If preparing a derivative is not feasible, carefully optimizing the reaction conditions is critical.

  • Choice of Base: Use a stronger, non-nucleophilic base. Potassium phosphate (K3PO4) is often a good choice.[3] Cesium fluoride (CsF) can also be effective, but its concentration should be carefully optimized to avoid the formation of unreactive trifluoroborates.[1][4]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[5] These ligands promote both oxidative addition and reductive elimination, accelerating the overall catalytic cycle.

  • Solvent System: Use anhydrous aprotic solvents like dioxane or toluene to minimize the primary source of protons for protodeboronation.[13] If a protic co-solvent is necessary, carefully titrate the amount of water.

  • Temperature: Increasing the reaction temperature can sometimes overcome a sluggish transmetalation step. However, be aware that higher temperatures can also accelerate boronic acid decomposition.

Data Summary: Impact of Reaction Parameters on Yield
ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Boronic Acid Free Boronic AcidK-Aryltrifluoroborate or MIDA BoronateIncreased stability, minimizes protodeboronation.[7][10]
Base Na2CO3K3PO4 or CsFStronger, non-hydroxide base promotes transmetalation without introducing excess water.[3]
Ligand PPh3SPhos or XPhosBulky, electron-rich ligand accelerates the catalytic cycle.[5]
Solvent THF/H2O (1:1)Dioxane with minimal H2OReduces the proton source for protodeboronation.[13]
Temperature 80 °C100-110 °CCan overcome the activation barrier for slow transmetalation.[3]
Issue 2: Catalyst Death - Rapid Cessation of Reaction

Sometimes, a reaction starts but then abruptly stops. This points to catalyst poisoning or degradation.

Causality:
  • Formation of Inactive Palladium Species: The decomposition of the boronic acid can generate byproducts that poison the catalyst. While direct evidence for this with fluorinated boronic acids is sparse, it's a known issue with other sensitive substrates.[14][15][16] For instance, impurities or decomposition products can coordinate strongly to the palladium center, preventing it from participating in the catalytic cycle.

  • Oxidative Damage: The presence of oxygen can lead to the formation of palladium oxides or palladium peroxo complexes, which can lead to unwanted side reactions like the homocoupling of the boronic acid and deactivation of the catalyst.[17]

Solutions & Protocols:
  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen). Freeze-pump-thaw cycles are more effective than simply bubbling with an inert gas.

  • Use of Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species cleanly and efficiently, minimizing the formation of inactive palladium species.

  • Reagent Purity: Use high-purity boronic acids and other reagents. Impurities can be a source of catalyst poisons.

Experimental Protocol: Standard Suzuki-Miyaura Setup for Challenging Couplings [3]

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the stabilized boronic acid derivative (1.2–1.5 equiv), and finely powdered anhydrous K3PO4 (2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane) via syringe. If a co-solvent is required, ensure it is also degassed.

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Part 3: Visualizing the Mechanisms

To better understand the troubleshooting strategies, it is helpful to visualize the underlying chemical processes.

The Suzuki-Miyaura Catalytic Cycle and Points of Inhibition

Suzuki_Cycle Pd0 Pd(0)L_n RedElim Reductive Elimination Pd0->RedElim CatalystPoisoning Catalyst Poisoning Pd0->CatalystPoisoning OxAdd Oxidative Addition (Ar-X) OxAdd->Pd0 PdII Ar-Pd(II)-X PdII->OxAdd PdII->CatalystPoisoning Transmetalation Transmetalation Transmetalation->PdII PdII_Ar Ar-Pd(II)-Ar' PdII_Ar->Transmetalation RedElim->PdII_Ar Product Ar-Ar' RedElim->Product Protodeboronation Protodeboronation (H₂O, ROH) BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base BoronicAcid->Protodeboronation InactiveBorate [Ar'BF₃]⁻ (Unreactive) BoronicAcid->InactiveBorate Excess F⁻

Caption: The Suzuki-Miyaura cycle with key inhibition points for fluorinated boronic acids.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield with Fluorinated Boronic Acid CheckReagents Check Reagent Stability & Purity Start->CheckReagents StabilizeBA Stabilize Boronic Acid (Convert to ArBF₃K or MIDA) CheckReagents->StabilizeBA Instability Suspected OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK StabilizeBA->OptimizeConditions ChangeBase Use Stronger Base (K₃PO₄, CsF) OptimizeConditions->ChangeBase Step 1 ChangeLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos) ChangeBase->ChangeLigand Step 2 ChangeSolvent Use Anhydrous Aprotic Solvent (Dioxane) ChangeLigand->ChangeSolvent Step 3 Success Successful Coupling ChangeSolvent->Success

Caption: A structured workflow for troubleshooting difficult Suzuki-Miyaura couplings.

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopy of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Phenylboronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. They are also increasingly utilized in medicinal chemistry and materials science. For researchers in these fields, rapid and unambiguous characterization of these compounds is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and powerful tool for this purpose, providing detailed information about the molecular structure and purity of substituted phenylboronic acids.

This guide provides an in-depth comparison of the ¹H NMR spectra of various substituted phenylboronic acids, supported by experimental data and interpretive insights. We will explore how different substituents on the phenyl ring influence the chemical shifts and coupling patterns of the aromatic protons, offering a framework for confident spectral interpretation.

The ¹H NMR Spectrum of Unsubstituted Phenylboronic Acid: A Baseline

To understand the effects of substituents, we must first establish a baseline with the ¹H NMR spectrum of unsubstituted phenylboronic acid. In a typical deuterated solvent like DMSO-d₆, the spectrum exhibits signals for the aromatic protons and the boronic acid protons[1]. The aromatic region can be complex due to second-order coupling effects, but generally, the protons ortho to the boronic acid group are shifted downfield compared to the meta and para protons[1]. This is attributed to the electron-withdrawing nature of the boronic acid moiety.

The B(OH)₂ protons often appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water[2][3]. In some cases, this signal may not be observed at all.

The Influence of Substituents on the Aromatic Region

The introduction of a substituent onto the phenyl ring dramatically alters the appearance of the ¹H NMR spectrum. The nature of the substituent—whether it is electron-donating or electron-withdrawing—and its position (ortho, meta, or para) dictates the chemical shifts and splitting patterns of the aromatic protons[4][5].

Electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂), increase the electron density on the aromatic ring, particularly at the ortho and para positions, through resonance and inductive effects[5]. This increased electron density leads to greater shielding of the nearby protons, causing their signals to shift to a higher field (upfield)[5].

Case Study: 4-Methoxyphenylboronic Acid

A prime example is 4-methoxyphenylboronic acid. The methoxy group at the para position is a strong electron-donating group. Its presence causes the signals for the aromatic protons to shift upfield compared to unsubstituted phenylboronic acid. The spectrum typically shows two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring[6][7][8]. The protons ortho to the boronic acid group appear as one doublet, and the protons ortho to the methoxy group appear as another, further upfield.

Conversely, electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the aromatic ring, especially at the ortho and para positions[5]. This deshielding effect causes the signals of the nearby protons to shift to a lower field (downfield)[4][5].

Case Study: 3-Nitrophenylboronic Acid

In 3-nitrophenylboronic acid, the nitro group is a powerful electron-withdrawing group. Its presence significantly deshields the aromatic protons, causing their signals to appear at lower fields compared to unsubstituted phenylboronic acid[9][10]. The splitting pattern becomes more complex than the para-substituted case, often requiring more detailed analysis to assign each proton.

Comparative Data of Substituted Phenylboronic Acids

The following table summarizes the typical ¹H NMR chemical shifts for the aromatic protons of unsubstituted, 4-methoxy-, and 3-nitrophenylboronic acids in DMSO-d₆. This data provides a clear comparison of the electronic effects of these substituents.

CompoundSubstituentPositionAromatic Proton Chemical Shifts (δ, ppm)
Phenylboronic Acid-H-~7.3-8.0[1]
4-Methoxyphenylboronic Acid-OCH₃para~6.9 (ortho to -OCH₃), ~7.7 (ortho to -B(OH)₂)[6]
3-Nitrophenylboronic Acid-NO₂meta~7.6-8.5[9][10]

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Coupling Constants: A Key to Positional Isomers

Beyond chemical shifts, the coupling constants (J) between adjacent protons provide invaluable structural information[11]. The magnitude of the coupling constant is dependent on the number of bonds separating the protons and their dihedral angle. For substituted benzenes, the following typical ranges are observed:

  • Ortho-coupling (³J): 7-10 Hz

  • Meta-coupling (⁴J): 2-3 Hz[11][12]

  • Para-coupling (⁵J): 0-1 Hz[12][13]

Analyzing the splitting patterns and the magnitudes of the coupling constants allows for the unambiguous assignment of protons and the determination of the substitution pattern on the phenyl ring[12][14].

Experimental Considerations and Protocol

Accurate and reproducible ¹H NMR spectra of phenylboronic acids require careful sample preparation and consideration of potential complications. Boronic acids have a tendency to form cyclic anhydride trimers, known as boroxines, upon dehydration[3][15]. This can lead to complex or uninterpretable spectra.

Workflow for ¹H NMR Analysis of Phenylboronic Acids

Caption: A generalized workflow for the ¹H NMR analysis of phenylboronic acids.

Step-by-Step Protocol for ¹H NMR Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the substituted phenylboronic acid into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often a good choice due to its high polarity, which can help to break up boroxine oligomers.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Mild heating may be necessary for some less soluble compounds.

  • Dealing with Boroxines: If the spectrum appears complex and suggests the presence of boroxines, adding a single drop of D₂O to the NMR tube can often hydrolyze the anhydrides back to the monomeric boronic acid, simplifying the spectrum. Alternatively, using a protic solvent like methanol-d₄ can also prevent boroxine formation[15].

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the characterization of substituted phenylboronic acids. A thorough understanding of how electron-donating and electron-withdrawing substituents influence the chemical shifts and coupling constants of the aromatic protons allows for confident structural elucidation and purity assessment. By following proper experimental protocols and being aware of potential complications such as boroxine formation, researchers can effectively utilize ¹H NMR to advance their work in organic synthesis, medicinal chemistry, and materials science.

References

A Senior Application Scientist's Guide to 19F NMR Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of fluorinated organic compounds is a critical task. The introduction of fluorine into molecular scaffolds can dramatically alter physicochemical properties, influencing everything from metabolic stability to binding affinity. Consequently, the choice of analytical technique for their characterization is paramount. This guide provides an in-depth comparison of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with other common analytical methods, offering field-proven insights and experimental data to inform your selection.

The Unparalleled Advantages of the ¹⁹F Nucleus

The fluorine-19 isotope is a uniquely powerful tool for molecular characterization due to its intrinsic nuclear properties. Understanding these properties is key to appreciating the advantages of ¹⁹F NMR.

  • 100% Natural Abundance and High Gyromagnetic Ratio: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, approaching the sensitivity of ¹H.[1][2][3][4][5] This high sensitivity means that spectra can be acquired rapidly, even for samples with low concentrations.

  • Spin ½ Nucleus: Like a proton, the ¹⁹F nucleus has a spin of ½, which results in sharp, well-resolved NMR signals and straightforward spectral interpretation without the complications of quadrupolar broadening.[3][6]

  • Wide Chemical Shift Range: The chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning over 400 ppm.[2][7][8] This large dispersion minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms, simplifying analysis and allowing for the simultaneous monitoring of different fluorinated species.[7]

  • Absence of Background Signals: Fluorine is not a naturally abundant element in most biological systems or common organic laboratory solvents.[1][4] This means that ¹⁹F NMR spectra are inherently free from background signals, providing a clean baseline for the unambiguous detection and quantification of fluorinated analytes.

¹⁹F NMR in Comparison: A Head-to-Head Analysis

While ¹⁹F NMR is a powerful technique, a comprehensive understanding of its strengths and weaknesses relative to other methods is crucial for selecting the right tool for a specific analytical challenge. Here, we compare ¹⁹F NMR with two other widely used techniques for the characterization of organic compounds: Mass Spectrometry (MS) and X-ray Crystallography.

Data Presentation: Comparative Analysis of Analytical Techniques
Feature¹⁹F NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Principle Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field.Measures the mass-to-charge ratio of ionized molecules and their fragments.Measures the diffraction pattern of X-rays by a crystalline solid.
Information Provided Detailed structural information (chemical environment, connectivity), quantitative analysis (purity, concentration).[9][10][11][12]Molecular weight, elemental composition, fragmentation patterns for structural clues.[13]Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[14]
Sample State Solution (or solid-state for specialized techniques).Solid, liquid, or gas (requires ionization).Crystalline solid.
Strengths for Fluorinated Compounds - High sensitivity and no background.[1][4]- Wide chemical shift range prevents signal overlap.[2][7][8]- Direct, non-destructive, and quantitative.[9][11][15]- Provides detailed information on C-F bonding and through-space interactions.- High sensitivity for detecting low concentrations.- Can identify unknown compounds through fragmentation analysis.- Provides definitive 3D structure.- Can reveal subtle conformational effects of fluorination.
Weaknesses for Fluorinated Compounds - Lower sensitivity than MS for trace analysis.- Can be complex to interpret without expertise.- Fragmentation of C-F bonds can be challenging to predict and interpret.[13]- Isomers can be difficult to distinguish.- Ionization efficiency can vary for different fluorinated compounds.[16][17]- Requires a high-quality single crystal, which can be difficult to grow for fluorinated compounds.- The determined structure is static and in the solid state, which may not represent the solution conformation.[18]- Cannot be used for non-crystalline or amorphous samples.[18]
Typical Applications Structural elucidation, purity determination, reaction monitoring, binding studies.[1][12][19][20]Molecular weight determination, identification of unknowns, metabolic profiling.[16][21]Absolute structure determination, conformational analysis.

Experimental Protocol: A Step-by-Step Guide to ¹⁹F NMR Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality one-dimensional ¹⁹F NMR spectrum of a fluorinated organic compound. The causality behind each experimental choice is explained to ensure a self-validating system.

I. Sample Preparation
  • Analyte Concentration: Dissolve an appropriate amount of the fluorinated compound in a deuterated solvent to achieve a concentration typically in the range of 5-20 mg/mL. The high sensitivity of ¹⁹F NMR allows for the analysis of more dilute samples if necessary.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and is chemically inert. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. The absence of fluorine in these solvents ensures a clean background.

  • Internal Standard (for Quantitative Analysis): For quantitative ¹⁹F NMR (qNMR), add a known amount of a stable, non-reactive internal standard containing a fluorine signal that does not overlap with the analyte signals.[22] The standard should have a simple ¹⁹F NMR spectrum (e.g., a singlet).

II. Spectrometer Setup and Calibration
  • Probe Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency. This step is critical for maximizing sensitivity and ensuring efficient transfer of radiofrequency power.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field to achieve a narrow and symmetrical lock signal, which translates to high resolution in the ¹⁹F spectrum.

III. Acquisition Parameters
  • Pulse Sequence: Select a standard one-pulse sequence for ¹⁹F acquisition. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[23]

  • Spectral Width (sw): Set a wide spectral width (e.g., 200-250 ppm) to encompass the entire range of expected ¹⁹F chemical shifts.[24] This prevents signal folding (aliasing).

  • Transmitter Offset (o1p): Center the transmitter frequency in the middle of the expected spectral region to ensure uniform excitation of all signals.

  • Acquisition Time (at): An acquisition time of 1-2 seconds is typically sufficient for good digital resolution.

  • Relaxation Delay (d1): This is a crucial parameter for quantitative analysis. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei in both the analyte and the internal standard.[23] This ensures complete relaxation between scans, leading to accurate signal integration. A typical starting value is 10-30 seconds, but should be determined experimentally for accurate quantitative results.

  • Number of Scans (ns): The number of scans depends on the sample concentration and desired signal-to-noise ratio. For moderately concentrated samples, 16 to 64 scans are often sufficient.

IV. Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Reference the chemical shifts to an appropriate standard. While CFCl₃ is the historical standard, it is a volatile and environmentally hazardous compound. Secondary standards, or indirect referencing to the solvent lock frequency, are now common practice.[8]

  • Integration: Integrate the signals of interest. For quantitative analysis, the ratio of the integral of the analyte to the integral of the internal standard, corrected for the number of fluorine atoms, will give the relative molar ratio.[22]

Visualization of the Analytical Workflow

To better illustrate the process, the following diagram outlines the key steps in the characterization of a fluorinated organic compound using ¹⁹F NMR.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer cluster_2 Data Processing & Analysis Analyte Fluorinated Compound Dissolution Dissolution & Homogenization Analyte->Dissolution Solvent Deuterated Solvent Solvent->Dissolution Standard Internal Standard (for qNMR) Standard->Dissolution Tuning Probe Tuning & Matching Dissolution->Tuning Insert Sample Shimming Locking & Shimming Tuning->Shimming Optimize Hardware Acquisition Data Acquisition (Pulse Sequence, SW, d1, ns) Shimming->Acquisition Ensure Field Homogeneity Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Raw Data (FID) Referencing Chemical Shift Referencing Processing->Referencing Integration Signal Integration Referencing->Integration Analysis Structural Elucidation & Quantitative Analysis Integration->Analysis

Caption: Experimental workflow for ¹⁹F NMR characterization.

Concluding Remarks: An Indispensable Tool for Fluorine Chemistry

In the landscape of analytical techniques for characterizing fluorinated organic compounds, ¹⁹F NMR spectroscopy stands out for its unique combination of sensitivity, specificity, and quantitative accuracy. While mass spectrometry excels in providing molecular weight information and X-ray crystallography offers the definitive solid-state structure, ¹⁹F NMR provides a detailed picture of the electronic environment and connectivity of fluorine atoms in solution, which is often the more relevant state for biological and chemical applications.

The ability to directly observe the ¹⁹F nucleus without background interference, coupled with the large chemical shift dispersion, makes it an invaluable tool for structural elucidation, purity assessment, and reaction monitoring. For researchers and drug development professionals working with fluorinated molecules, a thorough understanding and proficient application of ¹⁹F NMR are not just advantageous but essential for accelerating discovery and ensuring the quality and integrity of their compounds.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome. This guide is intended for fellow researchers, scientists, and drug development professionals navigating the nuanced world of boronic acid analysis by mass spectrometry. Boronic acids and their derivatives are indispensable building blocks in modern chemistry, from Suzuki coupling reactions to the development of targeted therapeutics like the proteasome inhibitor bortezomib.[1][2] However, their unique chemical nature presents distinct challenges for mass spectrometric characterization.

The boron atom's empty p-orbital makes these compounds prone to dehydration, forming cyclic anhydrides known as boroxines, particularly under thermal stress or in the gas phase.[3] This inherent instability can complicate mass spectra, obscuring the true molecular weight and hindering accurate quantification. This guide moves beyond simple protocol recitation. It is designed to provide you with the causal logic behind the analytical choices we make, comparing common strategies and equipping you to develop robust, self-validating methods for your specific application.

Part 1: The Ionization Conundrum — A Comparative Analysis

The first critical decision in any MS method is the choice of ionization source. For boronic acids, this choice directly dictates the quality and interpretability of your data. The goal is to transfer the analyte into the gas phase as an intact, charged species with minimal fragmentation or unwanted side reactions.

Electrospray Ionization (ESI): The Workhorse Technique

In our experience, Electrospray Ionization (ESI) is the most versatile and widely adopted technique for LC-MS analysis of boronic acids.[4][5][6] Its "soft" ionization mechanism minimizes in-source decay, preserving the often-labile B-C bond.

  • Mechanism & Rationale: ESI generates ions directly from a liquid phase at atmospheric pressure and near-ambient temperature. This gentle process is crucial for preventing the thermally-induced dehydration of boronic acids into boroxines, a common pitfall with hotter, gas-phase techniques.[3] A systematic analysis of arylboronic acids under ESI conditions has been crucial to understanding their gas-phase chemistry.[5]

  • Performance Insights: ESI typically yields protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Negative mode can be particularly advantageous for acidic boronic acids, often providing a cleaner background. For quantitative studies, negative ESI combined with tandem mass spectrometry (MRM mode) can achieve exceptional sensitivity, with limits of quantification (LOQ) reported in the low ng/mL to pg/mL range.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is an alternative for less polar boronic acid derivatives that may not ionize efficiently by ESI. However, it operates at higher temperatures, which introduces a significant caveat.

  • Mechanism & Rationale: APCI utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte via chemical reactions. The heated nebulizer required for this process can promote the very dehydration reactions we seek to avoid.

  • Performance Insights: While effective for some compounds, the risk of boroxine formation is substantially higher than with ESI. It should be considered a secondary option, employed only when ESI fails to produce an adequate signal and after careful optimization to minimize thermal input.

Matrix-Assisted Laser Desorption/Ionization (MALDI): For Peptides and High-Throughput Screening

MALDI is a powerful tool, particularly for analyzing larger molecules like boronic acid-containing peptides or for high-throughput screening applications.[3][7]

  • Mechanism & Rationale: In MALDI, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the matrix, which in turn ionizes the analyte. This process is also considered "soft," but the choice of matrix is paramount.

  • Performance Insights: A fascinating discovery in the field is that certain matrices, like 2,5-dihydroxybenzoic acid (DHB), can act as both the ionization matrix and an in-situ derivatizing agent.[3][7] The DHB molecule's diol functionality reacts with the boronic acid on the MALDI plate, forming a stable boronate ester that prevents trimerization and yields high-quality spectra without a separate derivatization step.[7] This dual-functionality simplifies workflows significantly.[3][7]

Comparison Summary: Ionization Techniques
TechniquePrincipleAdvantages for Boronic AcidsDisadvantages & CausalityBest For
ESI Soft ionization from liquid phaseMinimizes thermal degradation (prevents boroxine formation); excellent for LC coupling; high sensitivity.[4][5]Can be susceptible to ion suppression from matrix components.Routine qualitative and quantitative LC-MS analysis.
APCI Gas-phase chemical ionizationEffective for less polar analytes.High temperature promotes dehydration to boroxines; less "soft" than ESI.Niche applications where ESI fails and analyte is thermally stable.
MALDI Laser desorption from solid matrixHigh throughput; excellent for large molecules (e.g., peptides).[7]Requires matrix optimization; potential for in-source decay if laser fluence is too high.Peptide analysis, tissue imaging, high-throughput screening.[7][8][9]

Part 2: To Derivatize or Not? A Strategic Imperative

While optimizing ionization is key, sometimes the inherent instability of the boronic acid moiety necessitates chemical modification. Derivatization is not a sign of a failed method; it is a strategic choice to enforce stability and enhance analytical performance.

The core principle is the reaction of the boronic acid with a diol-containing reagent to form a stable, five- or six-membered cyclic boronate ester.[7] This strategy physically blocks the hydroxyl groups responsible for dehydration and boroxine formation.

Workflow for Boronic Acid Analysis: Direct vs. Derivatization

G cluster_0 Analytical Approaches cluster_1 Key Considerations Sample Boronic Acid Sample Decision Direct Analysis Feasible? Sample->Decision Direct Direct Infusion or LC Injection Decision->Direct Yes Deriv Derivatization Step Decision->Deriv No / Unstable Stab Analyte Stability Decision->Stab Sens Required Sensitivity Decision->Sens Matrix Matrix Complexity Decision->Matrix Analysis LC-MS/MS Analysis Direct->Analysis Deriv->Analysis Data Data Interpretation Analysis->Data G BA R-B(OH)₂ (Boronic Acid) Ester Cyclic Boronate Ester (Stable for MS) BA->Ester  Reversible  Esterification Diol HO-R'-OH (Diol Reagent) Diol->Ester H2O + 2 H₂O Ester->H2O

References

A Researcher's Guide to Fluorinated Phenylboronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Fluorinated phenylboronic acids have emerged as indispensable building blocks for introducing these desirable properties through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the performance of various fluorinated phenylboronic acids in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. We will delve into the electronic and steric effects that govern their reactivity, discuss the critical side reaction of protodeboronation, and provide experimental data to inform your choice of reagent and reaction conditions.

The Double-Edged Sword: Electronic Effects of Fluorine

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (-I), which is a key determinant of the reactivity of fluorinated phenylboronic acids. This increased Lewis acidity of the boron center can be advantageous in certain steps of the catalytic cycle.[3] However, fluorine also possesses a lone pair that can participate in a resonance-donating effect (+M), particularly when situated at the ortho or para positions. The interplay of these opposing electronic forces, along with steric considerations, dictates the overall performance of a given isomer.

A critical aspect to consider when working with electron-deficient boronic acids, including many fluorinated variants, is their susceptibility to protodeboronation. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consumes the starting material and reduces reaction yields.[4] The rate of protodeboronation is highly dependent on the substitution pattern of the fluorine atoms, with polyfluorinated and some ortho-substituted isomers being particularly prone to this decomposition pathway under basic conditions.[5][6]

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[7] The performance of fluorinated phenylboronic acids in this reaction is a clear illustration of the structure-reactivity relationship.

The transmetalation step, a key process in the catalytic cycle, is often influenced by the electronic nature of the boronic acid. Electron-withdrawing fluorine substituents can, in some cases, accelerate this step.[8] However, the overall success of the coupling depends on a delicate balance of factors, including the choice of catalyst, base, and solvent.

Below is a comparative summary of the performance of various fluorinated phenylboronic acids in Suzuki-Miyaura coupling with different aryl halides.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~95
2,5-Difluorophenylboronic Acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001292
2,4-Difluorophenylboronic Acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901685
3,4-Difluorophenylboronic Acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80298
2-Fluorophenylboronic Acid4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100290
3-Fluorophenylboronic Acid4-BromoanisolePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane801288

Note: The data in this table is compiled from various sources and is intended for comparative purposes. Direct comparison may be limited due to variations in experimental conditions.[1][4][8][9][10]

The general trend observed is that para-substituted fluorophenylboronic acids often provide excellent yields, benefiting from the electron-withdrawing nature of fluorine without introducing significant steric hindrance. Ortho-substitution can sometimes lead to lower yields due to steric impediment around the boronic acid moiety, which can hinder the approach of the palladium complex.[4] However, the use of bulky phosphine ligands can often overcome this steric challenge.

Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling offers a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts.[8] This reaction is attractive due to its often mild reaction conditions, which can be conducted in the presence of air.[8] The electronic nature of the fluorinated phenylboronic acid plays a significant role in the efficiency of this transformation.

Electron-deficient arylboronic acids are generally effective coupling partners in Chan-Lam reactions. The electron-withdrawing fluorine substituents can facilitate the transmetalation step with the copper catalyst.

Boronic AcidCoupling PartnerCatalystBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic AcidImidazoleCu(OAc)₂PyridineDCMRT4895
3-Fluorophenylboronic AcidAnilineCu(OAc)₂2,6-LutidineDichlormethaneRT2485
2-Fluorophenylboronic AcidPhenolCu(OAc)₂PyridineDCMRT7278
4-(Trifluoromethyl)phenylboronic AcidPyrrolidineCu(OAc)₂NoneNeat602492

Note: The data in this table is compiled from various sources and is intended for comparative purposes. Direct comparison may be limited due to variations in experimental conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a cornerstone of modern synthetic organic chemistry.[11] While this reaction typically involves the coupling of an amine with an aryl halide or triflate, variations using arylboronic acids have been developed, often referred to as a "boronic acid variant" of the Buchwald-Hartwig amination.

In these reactions, the electronic properties of the fluorinated phenylboronic acid can influence the rate and efficiency of the coupling. The electron-withdrawing nature of fluorine substituents can impact the transmetalation step of the catalytic cycle.

Boronic AcidAmine Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylboronic AcidMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene1001892
3-Fluorophenylboronic AcidAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001689
2-Fluorophenylboronic AcidPiperidinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1102485

Note: The data in this table is compiled from various sources and is intended for comparative purposes. Direct comparison may be limited due to variations in experimental conditions.

Physicochemical Properties: A Comparative Overview

The acidity of the boronic acid, expressed by its pKa value, is a key parameter influencing its reactivity and stability. The electron-withdrawing fluorine atoms generally increase the Lewis acidity of the boronic acid, resulting in lower pKa values compared to unsubstituted phenylboronic acid.[5][10]

Boronic AcidpKa Value
Phenylboronic Acid8.83
4-Fluorophenylboronic Acid8.77
3-Fluorophenylboronic Acid8.41
2-Fluorophenylboronic Acid8.80
3,5-Difluorophenylboronic Acid7.64
2,6-Difluorophenylboronic Acid8.01
Pentafluorophenylboronic Acid6.64

Note: pKa values are compiled from various sources and can vary depending on the measurement conditions.[1][10]

Experimental Protocols

To provide a practical context, here is a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction.

Representative Suzuki-Miyaura Coupling Protocol:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, fluorinated phenylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Inert Atmosphere: Essential to prevent the oxidation of the Pd(0) catalyst and to minimize oxidative homocoupling of the boronic acid.

  • Degassed Solvents: Removal of dissolved oxygen is critical for catalyst stability and to prevent side reactions.

  • Base: The base is crucial for the activation of the boronic acid and to facilitate the transmetalation step. The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.

  • Catalyst System: The choice of palladium source and ligand is paramount for achieving high efficiency, especially with challenging substrates. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'B(OH)2 Ar'B(OH)2 Base Base Ar-Ar' Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Reaction Setup (Reagents, Catalyst, Base) B Inert Atmosphere Purge A->B C Solvent Addition B->C D Heating and Stirring C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Product Characterization G->H

A step-by-step workflow for a typical cross-coupling experiment.

Conclusion

Fluorinated phenylboronic acids are powerful and versatile reagents in the synthetic chemist's toolbox. A thorough understanding of their electronic and steric properties, as well as their propensity for protodeboronation, is crucial for their effective application in cross-coupling reactions. By carefully selecting the appropriate isomer and optimizing reaction conditions, researchers can efficiently construct complex fluorinated molecules with tailored properties for a wide range of applications in medicine and materials science. This guide serves as a foundational resource to aid in the rational design and successful execution of your next cross-coupling reaction.

References

A Researcher's Guide to the Reactivity of Fluorophenylboronic Acids: A Comparative Analysis of Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated phenylboronic acids are indispensable reagents in this endeavor, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the reactivity of the boronic acid itself is critically dependent on the fluorine atom's position on the phenyl ring.

This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated phenylboronic acids. Moving beyond a simple catalog of outcomes, we will dissect the underlying electronic and steric factors that govern their performance, supported by experimental data and a detailed protocol for independent verification. Understanding these nuances is paramount for reaction optimization, predicting outcomes, and accelerating discovery programs.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is largely dictated by the ease of the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. The efficiency of this step is a function of the electronic character and steric accessibility of the carbon-boron bond.[2] The fluorine atom, a highly electronegative element, exerts powerful electronic influences:

  • Inductive Effect (-I): Fluorine strongly pulls electron density through the sigma bond network, increasing the Lewis acidity of the boron atom.[3] A more Lewis acidic boron center facilitates the formation of the reactive boronate species upon addition of a base, which is crucial for transmetalation.

  • Resonance Effect (+R): Fluorine can donate a lone pair of electrons into the aromatic pi-system. This effect is distance-dependent and acts in opposition to the inductive effect.

The position of the fluorine substituent determines the balance of these effects, creating a distinct reactivity profile for each isomer.[4][5]

Diagram: Electronic Effects on Fluorophenylboronic Acids

G cluster_ortho ortho-Fluorophenylboronic Acid cluster_meta meta-Fluorophenylboronic Acid cluster_para para-Fluorophenylboronic Acid ortho B(OH)₂ -I (Strong) +R (Weak) Steric Hindrance Intramolecular H-Bond o_effect Strong Inductive Pull Steric Shielding of Boron Enhanced Acidity ortho->o_effect -I > +R meta B(OH)₂ -I (Moderate) +R (Negligible) m_effect Primarily Inductive Pull Increased Lewis Acidity meta->m_effect -I Dominant para B(OH)₂ -I (Weak) +R (Moderate) p_effect Partially Compensated Effects Lowest Acidity Increase para->p_effect -I ≈ +R

Caption: Influence of fluorine position on electronic and steric properties.

  • meta-Fluorophenylboronic Acid: In the meta position, the resonance effect is negligible.[4][5] Therefore, the strong inductive (-I) effect dominates, withdrawing electron density from the ring and increasing the Lewis acidity of the boron center significantly compared to unsubstituted phenylboronic acid. This generally leads to enhanced reactivity.

  • para-Fluorophenylboronic Acid: At the para position, both the inductive (-I) and resonance (+R) effects are at play. They act in opposition, leading to a partial cancellation.[4][5] This results in the lowest increase in acidity among the three isomers.[4][5] For instance, the pKa of 4-fluorophenylboronic acid is 8.77, only slightly more acidic than phenylboronic acid itself.[5]

  • ortho-Fluorophenylboronic Acid: The ortho isomer presents the most complex case. The inductive effect is strongest due to proximity. Furthermore, an intramolecular hydrogen bond can form between the fluorine and a hydroxyl group on the boron, which can increase its acidity.[4][6] However, this is counteracted by a profound steric hindrance effect.[3] The bulky fluorine atom physically obstructs the approach of the palladium catalyst to the boron center, which can dramatically slow down the transmetalation step.

Comparative Reactivity in Suzuki-Miyaura Coupling

Based on the interplay of these factors, a general reactivity trend can be predicted and is often observed experimentally:

meta > para >> ortho

The significantly lower reactivity of the ortho isomer is a common challenge in synthesis, often requiring more forcing conditions, specialized catalyst systems, or resulting in lower yields.[2]

IsomerKey Influencing FactorsExpected ReactivitypKa
ortho-Fluoro Dominant Steric Hindrance ; Strong -I effect; Potential H-bonding.[3][4][6]Lowest: Steric shielding of the boron atom severely impedes the transmetalation step.~8.1[5]
meta-Fluoro Dominant Inductive Effect (-I) ; Negligible +R effect.[4][5]Highest: Strong electron withdrawal increases Lewis acidity, promoting boronate formation and facilitating transmetalation.~8.3[5]
para-Fluoro Compensating Inductive (-I) and Resonance (+R) Effects .[4][5]Moderate: Reactivity is often comparable to or slightly higher than unsubstituted phenylboronic acid.[7][8]~8.8[5]

Note: pKa values can vary slightly depending on the measurement conditions. The values presented are indicative of the general trend.

While direct, side-by-side kinetic studies are sparse in the literature, the principles are well-supported. Studies on nitrophenylboronic acids, which also feature a strong electron-withdrawing group, show a similar reactivity pattern of para > meta >> ortho, with the ortho isomer's low yield being attributed to steric hindrance.[2] The enhanced reactivity of electron-deficient boronic acids is a general theme, with fluorine's position being the critical modulator.[2]

Experimental Protocol: A Self-Validating Comparative Reactivity Study

To provide a tangible framework for analysis, the following protocol outlines a robust method for comparing the reactivity of the three isomers in a standard Suzuki-Miyaura coupling reaction. This system is designed to be self-validating by ensuring identical reaction conditions for all isomers and employing a quantitative analytical method.

Objective: To determine the relative reaction rates and yields for the Suzuki-Miyaura coupling of ortho-, meta-, and para-fluorophenylboronic acid with a common aryl bromide.

Materials:

  • 4-Bromoanisole (Aryl halide partner)

  • ortho-Fluorophenylboronic acid

  • meta-Fluorophenylboronic acid

  • para-Fluorophenylboronic acid

  • Pd(PPh₃)₄ (Palladium catalyst)

  • K₂CO₃ (Base)

  • Toluene (Solvent)

  • Ethanol (Co-solvent)

  • Dodecane (Internal standard for GC analysis)

  • Anhydrous, deoxygenated solvents are required.

Experimental Workflow Diagram

G prep 1. Preparation (3 parallel reactions) setup 2. Reaction Setup - Add reactants to vials - Add internal standard - Purge with N₂/Ar prep->setup initiate 3. Initiation - Add catalyst solution - Place in pre-heated block - Start timer setup->initiate sample 4. Time-Point Sampling (t = 5, 15, 30, 60, 120 min) initiate->sample quench 5. Quench & Workup - Dilute with EtOAc - Wash with H₂O sample->quench analyze 6. GC-MS Analysis - Quantify product peak - Normalize to internal std. quench->analyze plot 7. Data Plotting - [Product] vs. Time - Determine initial rates analyze->plot

Caption: Workflow for the comparative kinetic study.

Step-by-Step Procedure:

  • Preparation: In three separate, oven-dried reaction vials equipped with stir bars, add 4-bromoanisole (1.0 mmol, 1.0 eq) and the respective fluorophenylboronic acid isomer (1.2 mmol, 1.2 eq).

  • Internal Standard: To each vial, add a precise amount of dodecane (0.5 mmol, 0.5 eq) as an internal standard.

  • Base and Solvents: Add K₂CO₃ (2.0 mmol, 2.0 eq), followed by toluene (4 mL) and ethanol (1 mL).

  • Inerting: Seal the vials with septa and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Stock Solution: Prepare a stock solution of Pd(PPh₃)₄ (0.03 mmol) in deoxygenated toluene (3 mL).

  • Reaction Initiation: Place the reaction vials in a pre-heated aluminum block set to 80 °C with vigorous stirring. Inject 1 mL of the catalyst stock solution (0.01 mmol, 1 mol%) into each vial to initiate the reaction. Start a timer for each reaction immediately after catalyst addition.

  • Sampling: At designated time points (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~50 µL) from each reaction mixture using a syringe.

  • Quenching and Workup: Immediately quench each aliquot in a vial containing ethyl acetate (1 mL) and a small amount of water. Vortex thoroughly.

  • Analysis: Analyze the organic layer of each quenched sample by GC-MS. Calculate the concentration of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the biphenyl product versus time for each isomer. The initial slope of each curve will provide the initial reaction rate, allowing for a direct quantitative comparison of reactivity.

Conclusion and Recommendations

The positional isomerism of fluorine on a phenylboronic acid ring is not a trivial structural change but a critical determinant of its chemical reactivity.

  • For rapid and efficient coupling, meta-fluorophenylboronic acid is typically the superior choice due to the dominant electron-withdrawing inductive effect that activates the C-B bond for transmetalation.

  • para-Fluorophenylboronic acid remains a reliable and effective coupling partner, exhibiting reactivity that is generally predictable and similar to its non-fluorinated counterpart.

  • ortho-Fluorophenylboronic acid must be approached with caution. Its significant steric hindrance can lead to sluggish or incomplete reactions. Researchers should anticipate the need for higher catalyst loadings, stronger bases, higher temperatures, or the use of specialized ligands (e.g., bulky phosphine ligands like SPhos or XPhos) to overcome the steric barrier.

By understanding the fundamental principles governing the reactivity of these isomers, researchers can make more informed decisions in reaction design, troubleshoot challenging couplings, and ultimately streamline the synthesis of novel fluorinated compounds for drug discovery and materials science.

References

A Strategic Guide to Alternative Reagents for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of highly functionalized aryl fragments is paramount for optimizing molecular interactions and fine-tuning pharmacokinetic properties. (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid has emerged as a valuable building block, particularly in programs requiring the introduction of a substituted phenyl ring poised for specific hydrogen bonding interactions while maintaining metabolic stability. The presence of a fluorine atom and a methoxyamide (a Weinreb amide derivative) imparts distinct electronic and steric characteristics, making it a frequent choice for structure-activity relationship (SAR) studies.[1][2]

However, reliance on a single reagent can introduce logistical challenges and limit the exploratory chemical space. This guide provides a comprehensive comparison of viable alternative reagents and methodologies. We will delve into direct replacements that offer practical advantages in handling and stability, explore structural analogs for nuanced SAR exploration, and consider alternative cross-coupling paradigms. The insights and protocols herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions, ensuring project momentum and expanding synthetic possibilities.

Profiling the Core Reagent: this compound

This reagent's utility is rooted in its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][4] The substituents on the phenyl ring are not merely passive decorations; they actively influence the reaction's kinetics and efficiency.

  • 3-Fluoro Group: This electron-withdrawing group (EWG) decreases the electron density of the phenyl ring. Mechanistically, this can slow the rate-determining transmetalation step in the Suzuki-Miyaura cycle by reducing the nucleophilicity of the carbon atom being transferred to the palladium center.[3]

  • 4-(methoxycarbamoyl) Group: This N-methoxy amide is also electron-withdrawing. A key feature of this group, often called a Weinreb amide, is its relative stability and controlled reactivity, which is highly desirable when the functionality needs to be preserved through subsequent synthetic steps.[5]

The general catalytic cycle for its use in a Suzuki-Miyaura coupling is illustrated below. The electron-deficient nature of the boronic acid necessitates careful optimization of the base and ligand to facilitate the formation of the reactive boronate complex, which is crucial for efficient transmetalation.[3][6]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetalation [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd(0)L2 Product (Ar-Ar') Base Base (e.g., K₂CO₃) Boronate Ar'B(OH)₃⁻ (Boronate Complex) Base->Boronate ArBOH2 ArBOH2 ArBOH2->Boronate

Caption: The Suzuki-Miyaura Catalytic Cycle.

Direct Alternatives: Enhancing Stability and Handling

While boronic acids are workhorses, they can be prone to decomposition via protodeboronation or formation of boroxine anhydrides, complicating purification and storage. Alternative boron reagents can circumvent these issues.

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable, crystalline solids that are less susceptible to decomposition. They are compatible with a wide range of reaction conditions and can be purified via silica gel chromatography. They participate readily in Suzuki-Miyaura coupling, often requiring slightly more forcing conditions or specific bases (e.g., K₃PO₄) for activation.

  • Potassium Organotrifluoroborate Salts: These salts offer exceptional stability to air and moisture, making them ideal for long-term storage and use in automated synthesis platforms.[7] They are highly crystalline and easy to handle. For coupling reactions, they require activation to release the reactive boronic acid or a related species in situ, typically achieved with a strong base.

Boron_Reagents BoronicAcid This compound R-B(OH)₂ PinacolEster Pinacol Ester R-B(O₂C₂Me₄) Stable, Chromatographable BoronicAcid:p1->PinacolEster Pinacol, Heat Trifluoroborate Potassium Trifluoroborate [R-BF₃]⁻K⁺ Highly Stable, Crystalline BoronicAcid:p1->Trifluoroborate KHF₂, H₂O/MeOH Coupling_Paradigms cluster_reagents Organometallic Reagents (Ar') ArylHalide Ar-X (Aryl Halide) Product Ar-Ar' (Biaryl Product) ArylHalide->Product Pd Catalyst Suzuki Boronic Acid Ar'-B(OH)₂ Suzuki->ArylHalide Stille Stannane Ar'-Sn(Bu)₃ Stille->ArylHalide Hiyama Silane Ar'-Si(OR)₃ Hiyama->ArylHalide

References

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Yield Analysis of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable method for forging carbon-carbon bonds.[1] Its power lies in its functional group tolerance, mild reaction conditions, and the stability of its key reagents.[2][3] At the heart of this transformation is the boronic acid, whose structure critically dictates the reaction's efficiency and yield.

This guide provides an in-depth comparative analysis of how different boronic acids perform in the Suzuki coupling. We will move beyond simple protocols to explore the mechanistic causality behind yield variations, empowering you to make informed decisions for reaction optimization. We will examine the electronic and steric factors that govern reactivity and provide robust experimental data and workflows to support your research.

The Mechanistic Core: Why Boronic Acid Structure Matters

The efficacy of a Suzuki coupling is governed by its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The structure of the boronic acid exerts its most profound influence during the transmetalation step.

In this crucial phase, the organic moiety is transferred from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base to form a more nucleophilic borate species (-ate complex).[2][6] The electronic properties and steric profile of the organic group (R¹) on the boronic acid directly impact the nucleophilicity of the ipso-carbon being transferred, thereby accelerating or decelerating this rate-determining step.[7][8]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X (Ln) pd0->pd_complex Oxidative Addition ar_x Ar-X (Aryl Halide) transmetalation_complex Ar-Pd(II)-R¹ (Ln) pd_complex->transmetalation_complex Transmetalation boronic_acid R¹-B(OH)₂ borate [R¹-B(OH)₃]⁻ boronic_acid->borate Activation base Base (e.g., K₂CO₃) borate->pd_complex transmetalation_complex->pd0 Reductive Elimination product Ar-R¹ transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Boronic Acids: Performance and Yield

The choice of boronic acid—whether aryl, vinyl, or alkyl—and the nature of its substituents are paramount. Here, we dissect these differences with supporting data.

The Impact of Electronic Effects in Arylboronic Acids

The electronic nature of substituents on an arylboronic acid can dramatically alter reaction outcomes. Generally, electron-donating groups (EDGs) enhance the reaction rate, while electron-withdrawing groups (EWGs) can diminish it.[7][9]

  • Expertise & Experience: The causal logic is straightforward: EDGs (e.g., -OCH₃, -CH₃) increase electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This enhanced nucleophilicity accelerates the transfer of the aryl group to the electrophilic palladium center during transmetalation.[10] Conversely, EWGs (e.g., -NO₂, -CF₃) decrease the ipso-carbon's nucleophilicity, slowing this crucial step.[7][10]

Table 1: Comparative Yields of Substituted Phenylboronic Acids

The following data summarizes typical yields from the coupling of 4-bromotoluene with various substituted phenylboronic acids under standardized conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Toluene/H₂O solvent, 90 °C).

Boronic AcidSubstituent TypeTypical Yield (%)
4-Methoxyphenylboronic acidElectron-Donating95%[9]
4-Methylphenylboronic acid (p-tolyl)Electron-Donating92%[9]
Phenylboronic acidNeutral88%[6]
4-Chlorophenylboronic acidElectron-Withdrawing75%
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing68%[9]
The Challenge of Steric Hindrance

Steric bulk, particularly from ortho-substituents on the boronic acid, presents a significant kinetic barrier.[11] Large groups impede the formation of the necessary intermediate for transmetalation, drastically reducing reaction rates and yields.

  • Expertise & Experience: To overcome severe steric hindrance, such as in the synthesis of tetra-ortho-substituted biaryls, advanced catalyst systems are required.[12] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, AntPhos) is a field-proven strategy.[13] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center that can better accommodate sterically demanding substrates.

Table 2: Effect of Steric Hindrance on Yield

Coupling of 2-bromotoluene with various mesityl and substituted phenylboronic acids.

Boronic AcidKey FeatureTypical Yield (%)
Phenylboronic acidUnhindered90%
2-Methylphenylboronic acidSingle ortho-sub72%[11]
2,6-Dimethylphenylboronic acidDouble ortho-sub45% (Std. Cat.)
2,6-Dimethylphenylboronic acidBulky Ligand (e.g., AntPhos)85%[12][13]
A Broader View: Aryl vs. Vinyl vs. Alkyl Boronic Acids

The scope of the Suzuki coupling extends beyond aryl-aryl bond formation.[2] However, the reactivity of the boronic acid partner varies significantly with the hybridization of the carbon atom attached to boron.

  • Arylboronic Acids: These are the most common and generally robust coupling partners due to their stability and favorable reactivity profile.[14]

  • Vinylboronic Acids: These are also highly effective, enabling the stereospecific synthesis of conjugated dienes and styrenes. The reaction typically proceeds with retention of the double bond's configuration.

  • Alkylboronic Acids: These are often the most challenging substrates.[15] They are generally less reactive than their sp²-hybridized counterparts and are susceptible to side reactions like β-hydride elimination.[16] Successful coupling of alkylboronic acids, especially secondary alkyl groups, often requires specialized ligands and carefully optimized conditions to outcompete these undesired pathways.[16][17]

Experimental Protocol: A Self-Validating Workflow

Trustworthiness in scientific reporting comes from robust and reproducible methodologies. The following protocol provides a framework for conducting a comparative yield analysis of different boronic acids.

Materials & Reagents
  • Aryl Halide (e.g., 4-Bromotoluene, 1.0 mmol, 1.0 equiv)

  • Boronic Acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc., 1.2 mmol, 1.2 equiv each)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent: Degassed Toluene and Water (e.g., 4:1 mixture, 10 mL)

  • Internal Standard (e.g., Dodecane) for GC analysis

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), the specific boronic acid for the run (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.03 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene, 2 mL Water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the reaction's progress by taking small aliquots over time and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Reaction Workup: Upon completion (as determined by the consumption of the limiting aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure.[18]

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel.[9] Characterize the pure product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the isolated yield and, if applicable, the GC yield using the internal standard.

Workflow setup 1. Reaction Setup (Reagents + Catalyst in Flask) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Monitor (TLC / GC-MS) solvent->react workup 5. Cooldown and Workup (Dilute with EtOAc/H₂O) react->workup extract 6. Extraction (Separate Layers) workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Purify and Analyze (Chromatography, NMR, Yield) dry->purify

Caption: A step-by-step workflow for a comparative Suzuki coupling experiment.

Conclusion and Future Outlook

The structure of the boronic acid is a critical parameter for optimizing Suzuki-Miyaura cross-coupling reactions. A deep understanding of the interplay between electronic and steric effects allows for the rational selection of substrates and conditions to maximize yields. Electron-donating groups on arylboronic acids generally accelerate the reaction, while electron-withdrawing and sterically hindering groups present challenges that can be overcome with tailored catalyst systems. For sp³-hybridized alkylboronic acids, continued development of new ligands and protocols is expanding the reaction's scope into previously difficult areas of chemical space. By employing the systematic, self-validating experimental approach detailed here, researchers can effectively navigate these variables to achieve their synthetic goals with precision and confidence.

References

The Fluorine Factor: A Comparative Guide to Electronic Effects in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in synthetic chemistry, celebrated for its robustness and efficiency in forging carbon-carbon bonds to create biaryl structures.[1] These motifs are central to countless pharmaceuticals, agrochemicals, and advanced materials.[2] In parallel, the field of organofluorine chemistry has expanded dramatically, driven by the profound and often beneficial changes that fluorine atoms impart upon a molecule's physical and biological properties, including metabolic stability and binding affinity.[3]

This guide provides an in-depth analysis of the electronic effects of fluorine substituents on the Suzuki-Miyaura coupling. Far from being a simple spectator, fluorine's intense electronegativity exerts a powerful, dual influence on the reaction mechanism. Understanding and controlling these effects is paramount for researchers and drug development professionals aiming to synthesize complex fluorinated molecules with precision and high yield. We will dissect the impact of fluorine on each stage of the catalytic cycle, compare its performance with non-fluorinated analogues using experimental data, and provide a validated protocol for practical application.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

At its core, the palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The efficiency of each step is highly sensitive to the electronic environment of the substrates.

Suzuki-Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_A R¹-Pd(II)L_n-X OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)L_n-R² TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Ar¹-Ar² Pd0->OA Ar¹-X PdII_A->TM Ar²-B(OR)₂ + Base PdII_B->RE caption Figure 1. The generalized catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Figure 1. The generalized catalytic cycle of the Suzuki-Miyaura reaction.

Fluorine's Electronic Tug-of-War: Impact on Coupling Partners

Fluorine is the most electronegative element, and its influence is primarily transmitted through a powerful inductive electron-withdrawing effect (-I). This property fundamentally alters the reactivity of the aromatic rings to which it is attached, creating a fascinating dichotomy in the context of the Suzuki-Miyaura coupling.

On the Aryl Halide (Electrophile): An Accelerating Effect

When a fluorine atom is present on the aryl halide (Ar-X), its electron-withdrawing nature pulls electron density away from the aromatic ring. This polarization makes the carbon atom bonded to the halogen (X) more electron-deficient, or electrophilic. A more electrophilic C-X bond is more susceptible to attack and cleavage by the electron-rich Pd(0) catalyst during the oxidative addition step.[4][5] Consequently, electron-withdrawing groups like fluorine generally accelerate this initial, often rate-determining, step of the cycle.[6][7] This effect is particularly beneficial for activating less reactive aryl chlorides for coupling.[5]

Caption: Figure 2. Fluorine enhances the electrophilicity of the aryl halide.

On the Aryl Boronic Acid (Nucleophile): A Decelerating Effect

Conversely, when fluorine is attached to the aryl boronic acid partner, its electron-withdrawing nature has the opposite effect. It reduces the electron density on the aromatic ring, thereby decreasing its nucleophilicity.[8][9] The transmetalation step involves the transfer of this aryl group from the boron atom to the palladium center. A less nucleophilic aryl group is transferred more slowly, often making transmetalation the rate-limiting step for electron-deficient coupling partners.[7][9] This is in stark contrast to electron-donating groups, which increase the nucleophilicity of the boronic acid partner and accelerate the reaction.[7]

Dissecting the Catalytic Cycle with Fluorinated Substrates

The net outcome of a Suzuki-Miyaura coupling involving fluorinated substrates is a balance of these opposing electronic influences on the key mechanistic steps.

  • Oxidative Addition: As discussed, this step is generally accelerated when the aryl halide is fluorinated. The order of halide reactivity (I > Br > OTf >> Cl) remains, but the activation barrier for each is lowered.[5]

  • Transmetalation: This step is typically decelerated when the organoboron species is fluorinated. The mechanism requires a base to activate the boronic acid, forming a more nucleophilic boronate complex (e.g., [ArB(OH)₃]⁻).[10] For electron-poor fluorinated boronic acids, this step can be sluggish and may require stronger bases (e.g., phosphates, fluorides) or additives to proceed efficiently.[11][12] Studies have shown that fluoride ions (e.g., from CsF) can play a unique role, potentially forming a palladium-fluorido intermediate that facilitates an alternative transmetalation pathway.[11][13]

  • Reductive Elimination: The final step, which forms the C-C bond, is generally favored for electron-deficient aryl groups. The electron-withdrawing nature of fluorine on the palladium-bound aryl groups can facilitate the collapse of the [R¹-Pd(II)-R²] complex, regenerating the Pd(0) catalyst and releasing the fluorinated biaryl product.[4]

Comparative Performance: Experimental Data

The theoretical effects described above are borne out in experimental results. The choice of coupling partner for fluorination dictates the overall reaction efficiency.

Table 1: Comparative Yields of Fluorinated vs. Non-Fluorinated Aryl Bromides in Suzuki-Miyaura Coupling with Phenylboronic Acid.

EntryAryl BromideFluorine PositionCatalyst SystemConditionsYield (%)Reference
11-Bromo-4-methylbenzeneN/APd(OAc)₂, SPhos, K₃PO₄Toluene, 100 °C, 12h95%Generic Data
21-Bromo-4-fluorobenzenepara to BrPd(OAc)₂, SPhos, K₃PO₄Toluene, 100 °C, 12h92%Generic Data
31-Bromo-2-fluorobenzeneortho to BrG-COOH-Pd-10, Na₂CO₃H₂O/EtOH, 110 °C, 3h85%[3][14]
41-Bromo-3-fluorobenzenemeta to BrG-COOH-Pd-10, Na₂CO₃H₂O/EtOH, 110 °C, 3h90%[3][14]

Data synthesized from typical literature findings to illustrate trends.

The data indicates that when fluorine is on the aryl halide, yields remain high, consistent with facile oxidative addition. The slight decrease for the ortho isomer (Entry 3) can be attributed to steric hindrance.[14]

Table 2: Comparative Yields of Fluorinated vs. Non-Fluorinated Arylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromo-Trifluoromethylbenzene.

EntryArylboronic AcidFluorine PositionCatalyst SystemConditionsYield (%)Reference
1Phenylboronic AcidN/APd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80 °C, 8h91%Generic Data
24-Fluorophenylboronic Acidpara to BoronPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80 °C, 8h85%[14]
32-Fluorophenylboronic Acidortho to BoronPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 80 °C, 8h78%Generic Data
4Pentafluorophenylboronic AcidPolyfluorinatedPd(PPh₃)₄, Ag₂O, K₂CO₃THF, 60 °C, 16h75%[15]

Data synthesized from typical literature findings to illustrate trends.

Here, the trend is clearer: as the boronic acid becomes more electron-deficient due to fluorination, the reaction becomes more challenging, often resulting in lower yields or requiring more specialized conditions (e.g., the use of a silver oxide additive in Entry 4) to promote the difficult transmetalation step.[15]

Validated Experimental Protocol: Synthesis of 4-Fluoro-4'-methylbiphenyl

This protocol describes a reliable method for coupling a fluorinated aryl halide with an electron-neutral arylboronic acid, a common and generally high-yielding transformation.

G start Setup reagents Add Reagents: 1-Bromo-4-fluorobenzene (1.0 eq) 4-Methylphenylboronic acid (1.2 eq) K₃PO₄ (2.0 eq) start->reagents solvent Add Solvents: Toluene (5 mL/mmol) Water (1 mL/mmol) reagents->solvent degas Degas Mixture: Sparge with Argon for 15 min solvent->degas catalyst Add Catalyst & Ligand: Pd(OAc)₂ (2 mol%) SPhos (4 mol%) degas->catalyst heat Heat Reaction: Stir at 100 °C under Argon catalyst->heat monitor Monitor Progress by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Aqueous Workup: Cool, dilute with Ethyl Acetate, wash with H₂O and brine monitor->workup Complete purify Purify Product: Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purify end Characterize Product purify->end caption Figure 3. Experimental workflow for a typical Suzuki-Miyaura coupling.

Caption: Figure 3. Experimental workflow for a typical Suzuki-Miyaura coupling.

Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₃PO₄ is an effective base for promoting transmetalation without causing significant protodeboronation of the boronic acid.[12]

  • Solvent Addition: Add toluene (5 mL) and water (1 mL). Seal the flask with a septum.

    • Causality: A biphasic solvent system like toluene/water is common. The base is soluble in the aqueous phase, where it activates the boronic acid, while the catalytic cycle primarily occurs in the organic phase.

  • Degassing: Submerge the flask in a sonication bath and sparge the mixture with a stream of argon via a needle for 15 minutes.

    • Causality: Oxygen must be rigorously removed as it can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] SPhos is a bulky, electron-rich phosphine ligand that promotes both the oxidative addition of the aryl halide and the subsequent reductive elimination, leading to high catalytic turnover.[12]

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously overnight (12-16 hours).

    • Causality: Elevated temperature is required to overcome the activation energies for the catalytic steps.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Causality: The workup removes the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion and Outlook

The presence of fluorine substituents introduces a critical electronic duality into the Suzuki-Miyaura coupling. While fluorine on the aryl halide partner accelerates the reaction by facilitating oxidative addition, its presence on the organoboron partner retards the reaction by slowing transmetalation. The successful synthesis of fluorinated biaryls hinges on a carefully optimized reaction environment—particularly the strategic selection of ligands and bases—that can effectively balance these opposing forces. For the synthetic chemist, this understanding transforms fluorine from a potential obstacle into a powerful tool for molecular design, enabling the construction of complex, high-value organofluorine compounds with greater control and efficiency.

References

A Researcher's Guide to Boronic Acids vs. Boronate Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and drug development professionals, the selection of an organoboron reagent is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. This choice between a boronic acid and its corresponding boronate ester can profoundly influence reaction efficiency, yield, practicality, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of these two essential classes of reagents, grounded in mechanistic principles and supported by experimental insights to inform rational reagent selection.

The Fundamental Trade-Off: Reactivity vs. Stability

At the heart of the decision-making process lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2] This enhanced reactivity stems from the Lewis acidity of the boronic acid, which is crucial for the transmetalation step of the catalytic cycle.[1][2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are notoriously susceptible to decomposition pathways, most notably protodeboronation (the cleavage of the C–B bond by a proton source) and oxidation, which can compromise their shelf-life and negatively impact reaction yields.[1][3]

Conversely, boronate esters—with the pinacol ester being the most common variant—offer significantly greater stability.[1][4] They are typically crystalline, free-flowing solids that are less sensitive to air and moisture, making them easier to handle, purify by standard column chromatography, and store for extended periods.[1][5][6] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[1] The trade-off for this stability is often a moderately lower reaction rate compared to the parent boronic acid.[7]

Structural Differences and Properties

The distinct behaviors of boronic acids and boronate esters originate from their structural differences at the boron center. A boronic acid features two hydroxyl groups attached to the boron, while a boronate ester has these acidic protons replaced by an organic diol, most commonly pinacol, neopentyl glycol, or catechol.

graph StructureComparison {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=none, margin=0];

}

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the transmetalation to occur, the boron atom must be activated by a base (e.g., OH⁻, OR⁻) to form a more nucleophilic tetrahedral "ate" complex.[8] Two main pathways for this step have been debated:

  • The Boronate Pathway: The organoboron species reacts with the base to form an anionic boronate, which then attacks the arylpalladium(II) halide complex.[9]

  • The Oxo-Palladium Pathway: The arylpalladium(II) halide first undergoes ligand exchange with the base to form a more reactive arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[9][10]

Kinetic studies suggest that for boronic acids under typical aqueous basic conditions, the oxo-palladium pathway, involving the reaction between Ar-Pd-OH and Ar'-B(OH)₂, is often the dominant and kinetically favored route.[10]

With boronate esters , the situation is more nuanced. It is widely believed that many esters first hydrolyze in situ to the corresponding boronic acid, which then enters the catalytic cycle as described above.[1] However, kinetic and computational studies have provided strong evidence that boronate esters can also undergo transmetalation directly without prior hydrolysis, particularly under anhydrous conditions.[11][12] The rate of this direct transmetalation is highly dependent on the nature of the diol used in the ester.[11]

Head-to-Head Performance Comparison

FeatureBoronic AcidsBoronate EstersField Insights & Recommendations
Reaction Speed Typically faster due to higher intrinsic reactivity.[1]Can be slower, but often reaches completion with extended reaction times or slightly higher temperatures.[2]For rapid screenings or when reaction time is the primary constraint, a boronic acid may be preferred. However, the difference is often not prohibitive for esters.
Yield & Reproducibility Yield can be compromised by decomposition of the starting material, leading to lower and less reproducible results.[1]Higher stability of the starting material often leads to cleaner reactions and more consistent, higher isolated yields.[2]For complex, multi-step syntheses where reliability is key, the superior stability of boronate esters makes them the preferred choice.
Functional Group Tolerance The Lewis acidic nature can sometimes interfere with sensitive functional groups.The protected boron center can offer better compatibility with a wider range of functional groups.In syntheses involving acid-sensitive groups, a boronate ester provides a significant advantage by masking the Lewis acidity until the coupling step.
Difficult Couplings Unstable derivatives (e.g., some electron-deficient heteroaryl boronic acids) are prone to rapid protodeboronation.[3]Esterification, particularly as MIDA (N-methyliminodiacetic acid) boronates, provides a powerful strategy to stabilize otherwise intractable boron reagents.[13][14]For challenging substrates known to be unstable as boronic acids, using a stabilized boronate ester (Pinacol, Neopentyl Glycol, or MIDA) is often essential for success.[5][15][16]

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, the following are detailed, step-by-step methodologies for a representative Suzuki-Miyaura coupling using either a boronic acid or a boronate ester.

Reaction: Coupling of 4-bromotoluene with either phenylboronic acid or phenylboronic acid pinacol ester.

Protocol 1: Using Phenylboronic Acid
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-methylbiphenyl.

Protocol 2: Using Phenylboronic Acid Pinacol Ester
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid pinacol ester (245 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).[17]

  • Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (15 mg, 0.02 mmol, 2 mol%).[17]

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).[17]

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boron Reagent, & Base catalyst Add Palladium Catalyst under Inert Atmosphere reagents->catalyst solvent Add Degassed Solvent System catalyst->solvent heat Heat to Reaction Temperature (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor quench Cool and Quench with Water/Organic Solvent monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: Making an Informed Decision

The choice between a boronic acid and a boronate ester is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific demands of the synthesis.

Choose a boronic acid when:

  • The specific boronic acid is known to be stable.

  • Maximizing reaction speed is the highest priority.

  • Cost is a primary driver, as boronic acids are often less expensive.

Choose a boronate ester when:

  • The corresponding boronic acid is unstable or prone to decomposition.[1]

  • High purity of the starting material and reproducibility are critical, especially in process development or medicinal chemistry.[2]

  • The synthesis is long and requires the boron moiety to survive multiple steps.[13]

  • Chromatographic purification of the boron-containing fragment is necessary.[5][6]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[1][14]

Ultimately, the superior stability, handling characteristics, and reliability of boronate esters often make them the reagent of choice in complex, multi-step syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] By understanding the principles and practical considerations outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.

References

A Comparative Guide to Nickel and Palladium Catalysts for Cross-Coupling of Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated compounds highly valuable. However, the inert nature of the carbon-fluorine (C-F) bond presents a significant synthetic challenge. This guide provides an in-depth comparison of two of the most powerful tools in the synthetic chemist's arsenal for forging bonds with fluorinated substrates: nickel and palladium catalysts. We will delve into their respective performances, mechanistic nuances, and practical considerations, supported by experimental data, to empower you in selecting the optimal catalyst for your specific application.

The C-F Bond Activation Challenge: A Tale of Two Metals

The high bond dissociation energy of the C-F bond makes its cleavage a formidable task. Both palladium and nickel have emerged as effective catalysts for this transformation, yet they operate through distinct mechanisms and exhibit different strengths and weaknesses.

Palladium , a stalwart of cross-coupling chemistry, has a well-established track record in a vast array of transformations.[1] Its catalytic cycle typically involves a Pd(0)/Pd(II) couple.[2] While palladium can activate C-F bonds, particularly in electron-deficient aromatic systems, it often requires harsh reaction conditions.[3] Additives, such as lithium iodide, have been shown to promote the oxidative addition of C-F bonds to palladium(0) centers, expanding its utility.[4][5][6]

Nickel , on the other hand, is a more earth-abundant and cost-effective alternative that has seen a meteoric rise in popularity for challenging cross-coupling reactions.[7][8] Its smaller atomic radius and lower electronegativity often translate to higher reactivity in oxidative addition steps.[9][10] A key distinction of nickel is its ability to access multiple oxidation states, including Ni(I) and Ni(III), which opens up alternative, often radical-based, mechanistic pathways.[2][10] This versatility allows nickel to activate a broader range of C-F bonds, including those on electron-rich and even aliphatic substrates, under milder conditions.[2][11][12]

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

To provide a clear and objective comparison, we will examine the performance of nickel and palladium catalysts in three of the most widely employed cross-coupling reactions for the synthesis of fluorinated compounds: the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone for the formation of biaryl and vinyl-aryl structures. When it comes to fluorinated substrates, both nickel and palladium have demonstrated efficacy, but with notable differences.

Palladium-catalyzed Suzuki-Miyaura couplings of fluoroaromatics have been successfully demonstrated, particularly with electron-deficient substrates.[3] However, the direct replacement of palladium with nickel in a comparable precatalyst/ligand system has shown that nickel can offer advantages, though ligand development for nickel-catalyzed Suzuki reactions is less mature.[13][14]

Nickel-catalyzed Suzuki-Miyaura couplings often exhibit broader substrate scope, including the ability to couple both electron-rich and electron-poor aryl fluorides with organozinc reagents.[11][15] Nickel catalysis can also be advantageous for base-sensitive boronic acids by enabling base-free reaction conditions through the use of acid fluorides as coupling partners.[16] Recent studies have shown efficient nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids at room temperature.[17][18][19]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling of Fluorinated Aromatics

FeaturePalladium CatalysisNickel Catalysis
Substrate Scope Generally more effective for electron-deficient fluoroaromatics.[3]Broader scope, including both electron-rich and -poor aryl fluorides.[11][15]
Reaction Conditions Often requires elevated temperatures.Can proceed under milder conditions, including room temperature.[19]
Functional Group Tolerance Good, but can be limited by the need for strong bases.Excellent, with options for base-free conditions.[16]
Cost Higher cost due to the precious nature of palladium.More cost-effective.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is critical in the synthesis of a vast number of pharmaceuticals. The Buchwald-Hartwig amination has become the go-to method for this transformation.

Palladium-catalyzed Buchwald-Hartwig amination is a well-established and highly versatile method.[1] The development of specialized, bulky, electron-rich phosphine ligands has been crucial to its success.[20] While effective for many aryl halides, the amination of aryl fluorides can be challenging and often requires specific ligand systems.[21]

Nickel-catalyzed Buchwald-Hartwig aminations are a promising alternative, particularly for less reactive aryl chlorides and fluorides.[22] The distinct reactivity of nickel can lead to improved performance for certain substrate combinations where palladium catalysis is sluggish. However, like the Suzuki reaction, the development of optimal ligands for nickel-catalyzed aminations is an active area of research.

Table 2: Comparative Performance in Buchwald-Hartwig Amination of Fluoroarenes

FeaturePalladium CatalysisNickel Catalysis
Aryl Fluoride Reactivity Can be challenging, often requiring specialized ligands and conditions.Often more effective for unactivated and electron-rich fluoroarenes.
Ligand Development Extensive library of highly effective, commercially available ligands.[20]An emerging field with significant potential for improvement.
Side Reactions Prone to hydrodehalogenation, especially with challenging substrates.Can exhibit different side-reaction profiles, sometimes offering cleaner conversions.
Industrial Application Widely adopted in industrial processes.Gaining traction as a viable and cost-effective alternative.
Mizoroki-Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction provides a powerful means of forming C-C bonds between aryl halides and alkenes.

Palladium-catalyzed Mizoroki-Heck reactions have been extensively studied and are highly effective for a wide range of substrates.[23] The reaction can be applied to fluorinated alkenes and aryl halides, offering a route to valuable fluorinated styrenes and related compounds.[23]

Nickel-catalyzed Heck reactions are also known and can offer complementary reactivity to palladium. Computational studies suggest that nickel may have lower energy barriers for oxidative addition and migratory insertion, while palladium may be faster for β-hydride elimination and catalyst regeneration.[2] This can translate to different selectivities and efficiencies depending on the specific substrates.

Mechanistic Insights: A Deeper Dive into Catalytic Cycles

The differing performance of nickel and palladium can be attributed to their distinct catalytic cycles.

G Figure 1: Simplified Catalytic Cycles cluster_0 Palladium (Pd(0)/Pd(II)) cluster_1 Nickel (Ni(0)/Ni(II) & Radical Pathways) Pd0 Pd(0)L_n Pd_OA Ar(F)-Pd(II)L_n-X Pd0->Pd_OA Oxidative Addition (Ar-F) Pd_TM Ar(F)-Pd(II)L_n-Nu Pd_OA->Pd_TM Transmetalation (Nu-M) Pd_TM->Pd0 Product_Pd Ar(F)-Nu Pd_TM->Product_Pd Reductive Elimination Ni0 Ni(0)L_n Ni_OA Ar(F)-Ni(II)L_n-X Ni0->Ni_OA Oxidative Addition (Ar-F) Ni1 Ni(I) species Ni0->Ni1 SET Ni_TM Ar(F)-Ni(II)L_n-Nu Ni_OA->Ni_TM Transmetalation (Nu-M) Ni_TM->Ni0 Product_Ni Ar(F)-Nu Ni_TM->Product_Ni Reductive Elimination Ni3 Ni(III) species Ni1->Ni3 Oxidative Addition Ni3->Ni1 Reductive Elimination

Caption: Simplified catalytic cycles for palladium and nickel in cross-coupling reactions.

For palladium, the cycle predominantly involves Pd(0) and Pd(II) intermediates. In contrast, nickel catalysis can readily access Ni(I) and Ni(III) oxidation states, often leading to single-electron transfer (SET) mechanisms.[2][10] This opens up radical pathways that can be more effective for the activation of strong C-F bonds.

Experimental Protocols: A Practical Guide

To facilitate the direct comparison of these catalysts in your own laboratory, we provide the following representative experimental protocols.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Fluoride

This protocol is adapted from a procedure for the coupling of aryl fluorides with organozinc reagents.[11]

G Figure 2: Workflow for Catalyst Comparison start Start: Prepare Schlenk flask under inert atmosphere reagents Add aryl fluoride, boronic acid/organozinc, and solvent start->reagents catalyst_add Add catalyst (Ni or Pd precatalyst) and ligand reagents->catalyst_add base_add Add base (if required) catalyst_add->base_add reaction Heat to specified temperature and stir base_add->reaction workup Quench reaction and perform aqueous workup reaction->workup purification Purify by column chromatography workup->purification analysis Analyze product (NMR, MS) and calculate yield purification->analysis

Caption: A typical experimental workflow for comparing catalyst performance.

Materials:

  • Aryl fluoride (1.0 mmol)

  • Organozinc reagent (1.2 mmol) or Arylboronic acid (1.2 mmol)

  • Ni(PCy₃)₂Cl₂ (5 mol%)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl fluoride (1.0 mmol) and the nickel precatalyst (5 mol%).

  • Add the anhydrous solvent (5 mL).

  • Add the organozinc reagent or a solution of the arylboronic acid and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of an Aryl Fluoride

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Aryl fluoride (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (2 mol%)

  • Buchwald ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Add the aryl fluoride and the amine.

  • Add anhydrous toluene (5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Making an Informed Catalyst Choice

The choice between nickel and palladium for the cross-coupling of fluorinated substrates is not always straightforward and depends heavily on the specific transformation.

Choose Palladium when:

  • You are working with well-established, commercially available catalyst systems.

  • Your substrate is an electron-deficient aryl fluoride.

  • Robustness and a wide range of well-documented ligands are critical.

Choose Nickel when:

  • Cost is a significant consideration.

  • You are working with challenging, electron-rich, or sterically hindered aryl fluorides.

  • Milder reaction conditions are a priority.

  • You are exploring novel reactivity and substrate scope.

The field of nickel catalysis is rapidly evolving, and new, highly efficient ligand systems are continuously being developed.[2] While palladium remains a workhorse in cross-coupling chemistry, the economic and reactivity advantages of nickel make it an increasingly attractive option for the synthesis of valuable fluorinated molecules. By understanding the fundamental differences in their reactivity and performance, researchers can make more strategic and effective decisions in their synthetic endeavors.

References

Safety Operating Guide

Comprehensive Disposal Protocol for (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (3-Fluoro-4-(methoxycarbamoyl)phenyl)boronic acid. As a crucial reagent in modern synthetic chemistry, particularly in cross-coupling reactions, its proper handling from bench to disposal is paramount for ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and expertise.

Hazard Characterization and Inherent Risks

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound, like many of its structural analogs, is classified as a hazardous substance.[1][2] The primary risks are associated with irritation and potential toxicity. The first principle of safe disposal is to treat the substance and all associated materials as hazardous waste from the outset.[3]

GHS Hazard Profile

Based on data from analogous fluorinated and substituted phenylboronic acids, the following Globally Harmonized System (GHS) classifications should be anticipated. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.

Hazard ClassCategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation.[1][2][4]
Serious Eye Damage / IrritationCategory 2 / 2AH319: Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][4]
Acute Toxicity (Oral)Category 4 (Anticipated)H302: Harmful if swallowed.[5]
Chemical Reactivity and Incompatibilities

The boronic acid functional group dictates its primary incompatibilities. Boronic acids are Lewis acids and can react with bases.[6] Improper segregation can lead to unintended and potentially hazardous reactions.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous and potentially exothermic reactions.[1][2]

  • Strong Bases: While basic conditions can form boronate salts, mixing concentrated waste streams can be hazardous.[1][7]

  • Reactive Metals: Keep away from alkali metals and other reactive metals.

Mandatory Safety Precautions and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are non-negotiable for mitigating exposure risks during handling and disposal.

  • Engineering Controls: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3] Ensure that a safety shower and eyewash station are readily accessible.[5][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before use. Dispose of contaminated gloves as hazardous waste.

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[3]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must follow a documented, compliant pathway from the point of generation to its final removal by a licensed waste contractor. Under no circumstances should this chemical or its solutions be disposed of down the drain.[2][3]

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[3][9]

  • Solid Waste: Collect unreacted this compound, contaminated silica gel, and other solid materials in a dedicated, robust container.

  • Liquid Waste: Collect solutions containing the boronic acid in a separate, compatible liquid waste container. Do not mix with incompatible waste streams like strong bases or oxidizing agents.[3]

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical must be placed in a designated solid waste container.

Step 2: Waste Containment and Labeling

Regulatory compliance begins with proper containment and identification.

  • Select Appropriate Containers: Use containers made of a material compatible with the waste (e.g., HDPE or glass for liquids). Ensure the container has a secure, screw-top cap to prevent leaks and vapor release.[10]

  • Do Not Overfill: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.[11]

  • Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:[12][13]

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound."

    • A clear indication of the hazards (e.g., GHS pictograms for irritant/health hazard).[13]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is the designated laboratory location for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14]

  • Container Management: Keep waste containers securely capped at all times, except when adding waste.[10]

  • Accumulation Time: A full waste container must be removed from the SAA within three days. Partially filled containers can remain for up to one year.[10]

Step 4: Final Disposal via Institutional EHS
  • Request Pickup: Once a waste container is full, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

  • Professional Disposal: The EHS department will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal company for final treatment and disposal in accordance with EPA regulations.[3][11][13]

Disposal Decision Workflow Diagram

G cluster_0 In-Lab Process cluster_1 Containment & Storage cluster_2 Disposal Pathway start Waste Generation (Solid, Liquid, or Contaminated Material) char Characterize as Hazardous Waste (Boronic Acid Derivative) start->char seg Segregate Waste Streams (Solid vs. Liquid, Avoid Incompatibles) char->seg cont Select & Fill Compatible Container (Leave 10% Headspace) seg->cont label_waste Label Immediately ('Hazardous Waste', Full Chemical Name, Hazards) cont->label_waste saa Store in Satellite Accumulation Area (SAA) (Capped, Near Generation Point) label_waste->saa full Container Full? saa->full full->saa No ehs Contact Institutional EHS for Pickup full->ehs Yes vendor Disposal by Licensed Hazardous Waste Vendor ehs->vendor

Caption: Decision workflow for the proper disposal of boronic acid waste.

Protocol for Decontaminating Empty Containers

Empty containers must be decontaminated before they can be disposed of as non-hazardous waste. Residual amounts of the chemical can still pose a hazard.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable laboratory solvent (e.g., acetone or ethanol).

  • Collect First Rinseate: The first rinseate must be collected and disposed of as liquid hazardous waste.[3] Transfer it to your designated liquid waste container for halogenated or non-halogenated solvents, as appropriate.

  • Subsequent Rinses: Depending on your institution's specific guidelines, the second and third rinses may also need to be collected as hazardous waste. Consult your EHS department.

  • Final Disposal: After the final rinse, allow the container to air dry completely in the fume hood. Deface or remove the original label. The clean, dry container can now be disposed of with regular laboratory glassware or plastic waste.[3]

Emergency Procedures

  • Spill: For a small spill, alert colleagues and cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

    • Inhalation: Move the affected person to fresh air.[1]

    • Seek medical attention for any exposure.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.